molecular formula C31H30F2N6O2 B15610693 Hpk1-IN-52

Hpk1-IN-52

货号: B15610693
分子量: 556.6 g/mol
InChI 键: FHMXXBCVBMXMSE-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hpk1-IN-52 is a useful research compound. Its molecular formula is C31H30F2N6O2 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H30F2N6O2

分子量

556.6 g/mol

IUPAC 名称

5-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-8-[[6-[[(3S)-3-fluoropyrrolidin-1-yl]methyl]-5-(oxan-4-yl)-2-pyridinyl]amino]-2H-isoquinolin-1-one

InChI

InChI=1S/C31H30F2N6O2/c32-20-7-12-39-27(16-35-29(39)15-20)23-1-3-25(30-24(23)5-10-34-31(30)40)36-28-4-2-22(19-8-13-41-14-9-19)26(37-28)18-38-11-6-21(33)17-38/h1-5,7,10,12,15-16,19,21H,6,8-9,11,13-14,17-18H2,(H,34,40)(H,36,37)/t21-/m0/s1

InChI 键

FHMXXBCVBMXMSE-NRFANRHFSA-N

产品来源

United States

Foundational & Exploratory

Hpk1-IN-52: A Technical Guide to the Mechanism of Action in T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell function. As an intracellular checkpoint, it dampens T cell receptor (TCR) signaling, thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T cell-mediated responses. This document provides a detailed overview of the mechanism of action for potent and selective HPK1 inhibitors, with a focus on Hpk1-IN-52, a potent and orally active inhibitor of HPK1.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes data from well-characterized, potent HPK1 inhibitors to illustrate the expected biological effects and the experimental methodologies used for their evaluation. This compound has been identified as a potent HPK1 inhibitor with an IC50 of 10.4 nM, and it is anticipated to exhibit anti-tumor activities by enhancing T cell function.[1][2][3][4][5]

Core Mechanism of Action: Releasing the Brakes on T Cell Activation

The primary role of HPK1 in T cells is to attenuate signal transduction following TCR engagement.[6] Upon antigen recognition by the TCR, a signaling cascade is initiated, leading to the recruitment of HPK1 to a complex of adaptor proteins, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Activated HPK1 then phosphorylates SLP-76 at the Serine 376 residue.[6][7] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[6][7] This cascade ultimately dampens T cell activation, proliferation, and cytokine production.

This compound, as a potent HPK1 inhibitor, is expected to competitively bind to the ATP-binding pocket of the HPK1 kinase domain. This action prevents the phosphorylation of its downstream targets, most notably SLP-76. By inhibiting HPK1 kinase activity, this compound is predicted to block the negative feedback loop on TCR signaling, leading to a more robust and sustained T cell response. This enhanced response is characterized by increased proliferation, effector cytokine production, and the potential to overcome T cell exhaustion.[2][6]

Quantitative Data on HPK1 Inhibition

The following tables summarize key quantitative data for this compound and other representative potent, selective HPK1 inhibitors. This data provides a benchmark for the expected potency and cellular activity of compounds in this class.

Table 1: Biochemical Potency of this compound and Representative HPK1 Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compound HPK1 10.4 Biochemical
HPK1-IN-7HPK12.6Biochemical
HPK1-IN-56HPK12.70Biochemical
A-745HPK1<3Biochemical
PF-07265028HPK1Not specifiedBiochemical
KHK-6HPK120Biochemical

Data for this compound from MedChemExpress.[1][2][3][4][5] Data for other inhibitors from various scientific publications.

Table 2: Cellular Activity of Representative Potent HPK1 Inhibitors

CompoundCell TypeAssayEndpointIC50/EC50 (nM)
HPK1-IN-56Jurkat T cellspSLP-76 (S376) InhibitionFlow Cytometry8.1
Unnamed InhibitorHuman T cellspSLP-76 (S376) InhibitionNot specified55
A-745Human T cellsIL-2 ProductionELISA~100-3000 (enhancement range)
PF-07265028Human T cellsProliferationNot specifiedDose-dependent increase
Unnamed InhibitorHuman T cellsIFN-γ ProductionELISADose-dependent increase

This table presents representative data from various potent HPK1 inhibitors to illustrate the expected cellular effects of this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by HPK1 and its inhibition, as well as a typical experimental workflow for characterizing an HPK1 inhibitor.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T Cells and Mechanism of Inhibition cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome TCR TCR LAT LAT TCR->LAT Antigen Recognition CD3 CD3 CD28 CD28 Gads Gads LAT->Gads SLP76 SLP-76 Gads->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Ub_Proteasome Ubiquitination & Proteasomal Degradation FourteenThreeThree->Ub_Proteasome Degradation of SLP-76 Ub_Proteasome->PLCg1 Inhibition ERK ERK PLCg1->ERK AP1_NFkB AP-1, NF-κB, NFAT ERK->AP1_NFkB T_Cell_Response T Cell Activation - Proliferation - Cytokine Production (IL-2, IFN-γ) AP1_NFkB->T_Cell_Response Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 Inhibition

Caption: HPK1 signaling pathway in T cells and the mechanism of inhibition.

Experimental_Workflow Experimental Workflow for Characterizing this compound cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays Kinase_Assay HPK1 Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Isolate_T_Cells Isolate Human PBMCs/T Cells Treat_Inhibitor Treat with this compound (Dose-Response) Isolate_T_Cells->Treat_Inhibitor Stimulate_TCR Stimulate with anti-CD3/CD28 Treat_Inhibitor->Stimulate_TCR pSLP76_Assay pSLP-76 (S376) Assay (Flow Cytometry/Western Blot) Stimulate_TCR->pSLP76_Assay Cytokine_Assay Cytokine Secretion Assay (IL-2, IFN-γ via ELISA) Stimulate_TCR->Cytokine_Assay Proliferation_Assay Proliferation Assay (e.g., CFSE) Stimulate_TCR->Proliferation_Assay

Caption: A typical experimental workflow for characterizing an HPK1 inhibitor.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of HPK1 inhibitors in T cells.

HPK1 Biochemical Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the direct inhibitory activity of this compound on HPK1 kinase activity and calculate its IC50 value.

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of ATP in water.

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Prepare recombinant human HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein).

  • Kinase Reaction:

    • In a 384-well plate, add the HPK1 enzyme, the substrate, and the this compound dilution or DMSO (vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Luminescence is proportional to ADP production and, therefore, kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition of HPK1 activity at each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular pSLP-76 (S376) Inhibition Assay

Objective: To measure the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture Jurkat T cells or primary human T cells in appropriate media.

    • Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

  • T Cell Stimulation:

    • Stimulate the T cells with anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling.

  • Cell Lysis and Western Blotting (Alternative: Flow Cytometry):

    • Lyse the cells and collect the protein lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against pSLP-76 (S376) and total SLP-76 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • For flow cytometry, fix and permeabilize the cells, then stain with a fluorescently labeled anti-pSLP-76 (S376) antibody.

  • Data Analysis:

    • Quantify the band intensity for pSLP-76 and normalize to total SLP-76.

    • Calculate the percent inhibition of SLP-76 phosphorylation at each this compound concentration and determine the IC50.

T Cell Proliferation Assay (e.g., CFSE Dilution)

Objective: To assess the effect of this compound on T cell proliferation following TCR stimulation.

Methodology:

  • Cell Preparation and Labeling:

    • Isolate human peripheral blood mononuclear cells (PBMCs) or purified T cells.

    • Label the cells with Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture and Treatment:

    • Culture the CFSE-labeled cells in 96-well plates.

    • Add a serial dilution of this compound or DMSO.

  • T Cell Stimulation:

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

    • Incubate for 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • Measure the dilution of CFSE fluorescence, which is indicative of cell division.

  • Data Analysis:

    • Quantify the percentage of proliferated cells in each treatment group.

Cytokine Production Assay (IL-2 and IFN-γ)

Objective: To quantify the effect of this compound on the production of key effector cytokines by T cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture human PBMCs or purified T cells in 96-well plates.

    • Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.

  • T Cell Stimulation:

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

    • Incubate for 24-72 hours.

  • Supernatant Collection and ELISA:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each cytokine for each treatment condition.

    • Determine the EC50 value for cytokine enhancement if applicable.

Conclusion

This compound is a potent inhibitor of HPK1, a key negative regulator of T cell activation. By inhibiting the kinase activity of HPK1, this compound is expected to prevent the phosphorylation and subsequent degradation of the critical adaptor protein SLP-76. This action effectively removes an intrinsic brake on the T cell activation machinery, leading to enhanced T cell proliferation and effector cytokine production. The experimental frameworks provided herein offer robust methods for the continued investigation and development of this promising class of immuno-oncology agents. The potent and orally active nature of this compound makes it a valuable tool for further preclinical and potentially clinical investigation in the field of cancer immunotherapy.

References

An In-depth Technical Guide to the HPK1 Signaling Pathway and the Role of a Representative Inhibitor, Hpk1-IN-52

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune cell activation, positioning it as a key therapeutic target in immuno-oncology.[1][2] This technical guide provides a comprehensive overview of the HPK1 signaling pathway and the preclinical evaluation of potent and selective HPK1 inhibitors. Due to the limited publicly available data for the specific compound Hpk1-IN-52, this document will utilize representative data from other well-characterized, potent HPK1 inhibitors to illustrate the principles of HPK1 inhibition, its mechanism of action, and the experimental methodologies used for its characterization. This guide will detail the core signaling cascade, present quantitative data for representative inhibitors, and provide detailed experimental protocols for in vitro and in vivo assessment, alongside visualizations of key pathways and workflows.

The HPK1 Signaling Pathway: A Negative Regulator of Immune Activation

HPK1, also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[2][3] It functions as an intracellular immune checkpoint, dampening the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4]

Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[5] The primary mechanism of its immunosuppressive activity involves the phosphorylation of key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][4] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[5]

By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained downstream signaling, enhanced T-cell activation, proliferation, and the production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 LAT LAT Lck->LAT Phosphorylates Gads Gads LAT->Gads SLP76 SLP-76 HPK1 HPK1 SLP76->HPK1 Recruits & Activates Fourteen33 14-3-3 SLP76->Fourteen33 Binds pSLP-76 PLCg1 PLCγ1 SLP76->PLCg1 Activates Gads->SLP76 HPK1->SLP76 Phosphorylates (S376) Hpk1_IN_52 This compound (Inhibitor) Hpk1_IN_52->HPK1 Inhibits Ub Ubiquitination Fourteen33->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->SLP76 Degrades ERK ERK PLCg1->ERK T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) ERK->T_Cell_Activation ADP_Glo_Workflow A 1. Kinase Reaction (HPK1, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stop kinase, deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) B->C D 4. Measure Luminescence C->D pSLP76_Flow_Workflow A 1. Culture & Seed Jurkat Cells B 2. Pre-treat with HPK1 Inhibitor A->B C 3. Stimulate with anti-CD3/CD28 B->C D 4. Fix & Permeabilize C->D E 5. Stain with anti-pSLP-76 Ab D->E F 6. Flow Cytometry Analysis E->F G 7. Determine EC50 F->G InVivo_Workflow A 1. Tumor Cell Implantation (Syngeneic Model) B 2. Tumor Growth to ~100-200 mm³ A->B C 3. Randomize into Treatment Groups B->C D 4. Administer Treatments (Vehicle, Inhibitor, anti-PD-1, Combo) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Endpoint Analysis (TGI, Survival) E->F G 7. (Optional) PD & Immune Analysis (TILs) F->G

References

The Role of Hpk1-IN-52 and Potent HPK1 Inhibitors in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical and clinical data for the specific compound Hpk1-IN-52 are limited. This guide provides a comprehensive overview of the role of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in the tumor microenvironment, utilizing data from other well-characterized inhibitors as representative examples of this therapeutic class.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell function predominantly expressed in hematopoietic lineages.[1] Within the tumor microenvironment (TME), HPK1 acts as an intracellular immune checkpoint, dampening anti-tumor immune responses. Small molecule inhibitors of HPK1 have emerged as a promising therapeutic strategy in immuno-oncology to enhance the body's ability to fight cancer.[2] This technical guide delineates the mechanism of action of HPK1 inhibitors, their impact on the TME, and provides quantitative data and detailed experimental protocols for their preclinical evaluation.

Introduction to HPK1 as an Immuno-Oncology Target

HPK1 is a serine/threonine kinase that plays a pivotal role in attenuating signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4] In the context of cancer, tumors can exploit this regulatory pathway to evade immune surveillance.[2] By dampening T-cell activity, HPK1 limits the immune system's capacity to recognize and eliminate cancer cells.[2] Genetic knockout or kinase-dead knock-in mouse models of HPK1 have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of pharmacological inhibitors.[3][5] The restricted expression of HPK1 to hematopoietic cells suggests a lower likelihood of off-target effects in other major organs.[6]

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors are designed to competitively bind to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.[1] The primary mechanism of HPK1-mediated immune suppression involves the phosphorylation of the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][7] This phosphorylation event triggers the recruitment of 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4] The degradation of SLP-76 disrupts the TCR signaling complex, attenuating downstream pathways, including the activation of phospholipase C-gamma 1 (PLCγ1) and the Erk-MAPK pathway, which are crucial for T-cell activation, proliferation, and cytokine production.[7][8]

By inhibiting HPK1, small molecules prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and leading to a more robust and durable anti-tumor immune response.[1]

The Role of HPK1 Inhibition in the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that can either promote or suppress tumor growth. HPK1 inhibition favorably modulates the TME by:

  • Enhancing T-Cell Function: Pharmacological inhibition of HPK1 leads to increased proliferation and activation of both CD4+ and CD8+ T-cells.[9] This is accompanied by elevated production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[8][9]

  • Overcoming Immunosuppression: The TME is often rich in immunosuppressive factors like prostaglandin (B15479496) E2 (PGE2) and adenosine.[10] HPK1-deficient T-cells and those treated with HPK1 inhibitors have shown resistance to the suppressive effects of these molecules.[9][10]

  • Modulating Dendritic Cell (DC) Function: HPK1 also acts as a negative regulator of DC activation.[10] Inhibition of HPK1 can enhance the antigen presentation capacity of DCs, leading to more effective T-cell priming.[3]

  • Reducing Regulatory T-Cell (Treg) Suppression: Studies in HPK1 kinase-dead mice have shown a reduction in the population of immunosuppressive regulatory T-cells within the TME.[5]

  • Synergizing with Checkpoint Blockade: Preclinical studies have demonstrated that HPK1 inhibitors can act synergistically with anti-PD-1/PD-L1 antibodies to enhance anti-tumor efficacy.[9][11]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo effects of representative potent and selective HPK1 inhibitors.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

Compound/IdentifierAssay TypeCell Line/SystemIC50/EC50 Value
Compound [I] (EMD Serono)Biochemical (HPK1)-0.2 nM
pSLP76 (S376) Cellular AssayJurkat3 nM (IC50)
IL-2 SecretionPrimary T-cells1.5 nM (EC50)
KHK-6Biochemical (HPK1)-20 nM
Compound from Insilico MedicineBiochemical (HPK1)-10.4 nM
XHSBiochemical (HPK1)-2.6 nM
pSLP76 (S376) Cellular AssayHuman PBMC0.6 µM (IC50)
XHVBiochemical (HPK1)-89 nM
Compound 1pSLP76 (S376) Cellular AssayJurkat120 nM (IC50)
Compound 2pSLP76 (S376) Cellular AssayJurkat~20 nM (IC50)
Compound 16Biochemical (HPK1)-16 nM

Data compiled from multiple sources.[11][12][13][14][15]

Table 2: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor

Mouse ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)
CT26 SyngeneicHPK1 Inhibitor30 mg/kg, p.o., BID42%
Anti-PD-13 mg/kg, i.p.36%
CombinationAs above95%

Data is for a representative compound from Insilico Medicine.[11]

Experimental Protocols

HPK1 Biochemical Kinase Assay

Objective: To determine the in vitro IC50 of an HPK1 inhibitor against the recombinant enzyme.

Methodology:

  • Reaction Setup: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.015% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the test inhibitor in DMSO, followed by further dilution in the reaction buffer.

  • Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Substrate and ATP Addition: Add a mixture containing a fluorescently labeled peptide substrate and ATP to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding recombinant human HPK1 enzyme.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Quench: Stop the reaction by adding an EDTA solution.

  • Detection: Quantify the conversion of the peptide substrate using a suitable method such as capillary electrophoresis or a fluorescence-based reader.

  • IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular pSLP-76 (Ser376) Inhibition Assay (Flow Cytometry)

Objective: To measure the potency of an HPK1 inhibitor in a cellular context by quantifying the inhibition of its direct substrate, SLP-76.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) in appropriate media.

  • Cell Plating: Plate the cells at a suitable density in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the HPK1 inhibitor or DMSO for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling.

  • Cell Fixation: Immediately fix the cells with a formaldehyde-based buffer to preserve phosphorylation states.

  • Cell Permeabilization: Permeabilize the cells with a methanol-based buffer to allow for intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and cell surface markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population and the T-cell subset of interest.

  • Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Calculate the percent inhibition relative to the stimulated control and determine the EC50 value.

In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of syngeneic mice (e.g., BALB/c).

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements and calculate tumor volume (e.g., (Length x Width²)/2).

  • Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).

  • Treatment Administration:

    • HPK1 Inhibitor: Administer the inhibitor orally at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

    • Anti-PD-1 Antibody: Administer the antibody intraperitoneally at the desired dose and schedule (e.g., 10 mg/kg, twice a week).

    • Vehicle Control: Administer the appropriate vehicle on the same schedule.

  • Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. The study endpoint may be a specific tumor volume, time point, or signs of morbidity.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Visualization of Signaling Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT Recruitment Antigen Antigen Antigen->TCR Engagement SLP76_inactive SLP-76 LAT->SLP76_inactive HPK1_inactive HPK1 (inactive) LAT->HPK1_inactive SLP76_inactive->HPK1_inactive Interaction SLP76_p p-SLP-76 (Ser376) SLP76_inactive->SLP76_p Downstream_Signaling Downstream TCR Signaling (e.g., PLCγ1, Erk) SLP76_inactive->Downstream_Signaling Promotes HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76_inactive Phosphorylation Fourteen33 14-3-3 SLP76_p->Fourteen33 Binding Proteasome Proteasome SLP76_p->Proteasome Degradation Ub Ubiquitin Fourteen33->Ub Recruits E3 Ligase Ub->SLP76_p Ubiquitination Proteasome->Downstream_Signaling Inhibits T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Release Downstream_Signaling->T_Cell_Activation Hpk1_IN_52 This compound (or other HPK1i) Hpk1_IN_52->HPK1_active Inhibition

Caption: Simplified HPK1 signaling pathway in T-cells and the point of intervention by HPK1 inhibitors.

Experimental Workflow for Preclinical Evaluation of an HPK1 Inhibitor

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cellular_Assay Cellular pSLP-76 Assay (EC50 determination) Biochemical_Assay->Cellular_Assay Functional_Assay Functional T-Cell Assays (Cytokine release, Proliferation) Cellular_Assay->Functional_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Functional_Assay->PK_PD Efficacy_Study Syngeneic Mouse Efficacy Study PK_PD->Efficacy_Study Monotherapy Monotherapy Arm Efficacy_Study->Monotherapy Combination Combination Arm (e.g., with anti-PD-1) Efficacy_Study->Combination Toxicity Toxicology Assessment Efficacy_Study->Toxicity TGI Tumor Growth Inhibition (TGI) Analysis Monotherapy->TGI Combination->TGI Toxicity->TGI TME_Analysis Tumor Microenvironment Analysis (Immune Cell Infiltration) TGI->TME_Analysis Biomarker_Analysis Biomarker Analysis (e.g., pSLP-76 in vivo) TME_Analysis->Biomarker_Analysis

Caption: General experimental workflow for the preclinical evaluation of an HPK1 inhibitor.

Conclusion

The inhibition of HPK1 represents a compelling and well-validated strategy in immuno-oncology. By targeting a key intracellular negative regulator of T-cell signaling, potent and selective small molecule inhibitors can reinvigorate the anti-tumor immune response within the TME. The robust preclinical data for this class of compounds, demonstrating enhanced T-cell and dendritic cell function, the ability to overcome immunosuppressive signals, and synergistic effects with checkpoint inhibitors, provides a strong rationale for their continued clinical development as a novel class of cancer therapeutics.

References

The Biological Rationale for HPK1 Inhibition: A Technical Guide Featuring Hpk1-IN-52

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] This technical guide delineates the biological rationale for inhibiting HPK1 with a focus on a representative inhibitor, Hpk1-IN-52. By functioning as an intracellular immune checkpoint, HPK1 attenuates signaling pathways crucial for the activation and function of T cells, B cells, and dendritic cells (DCs).[1][3][4] Pharmacological inhibition of HPK1 has been shown to reinvigorate anti-tumor immunity, enhance the efficacy of existing immunotherapies, and promote the establishment of immune memory. This document provides an in-depth overview of the HPK1 signaling cascade, the mechanism of action of HPK1 inhibitors, preclinical data supporting their use, and detailed experimental protocols for their evaluation.

Introduction: HPK1 as a Key Immune Checkpoint

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[5][6] It acts as a crucial negative feedback regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][7] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, leading to the dampening of T-cell activation, proliferation, and cytokine production.[2][8] This negative regulatory role positions HPK1 as a key intracellular immune checkpoint. Tumors can exploit this pathway to evade immune surveillance.[8] Therefore, inhibiting HPK1 presents a promising therapeutic strategy to enhance the immune system's ability to recognize and eliminate cancer cells.[7][8] Preclinical studies with HPK1 knockout or kinase-dead mouse models have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the development of small molecule HPK1 inhibitors.[2]

The HPK1 Signaling Pathway

HPK1 is intricately involved in the negative regulation of adaptive immunity. The following diagram illustrates the canonical HPK1 signaling pathway in T cells following TCR engagement.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_HPK1_Activation HPK1 Activation & Negative Regulation cluster_Downstream_Signaling Downstream T-Cell Activation TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 ZAP70->HPK1 Phosphorylates (Y379) Gads Gads LAT->Gads LAT->HPK1 Recruits SLP76 SLP-76 Gads->SLP76 HPK1->SLP76 Phosphorylates (S376) PLCG1 PLCγ1 SLP76->PLCG1 Activates pSLP76 pSLP-76 (S376) FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binds Ub Ubiquitination FourteenThreeThree->Ub Proteasome Proteasomal Degradation Ub->Proteasome Leads to Proteasome->SLP76 Degrades ERK ERK PLCG1->ERK NFkB NF-κB PLCG1->NFkB AP1 AP-1 ERK->AP1 Cytokine_Production Cytokine Production (IL-2, IFN-γ) AP1->Cytokine_Production Proliferation T-Cell Proliferation AP1->Proliferation NFkB->Cytokine_Production NFkB->Proliferation Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 Inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

Upon TCR engagement, HPK1 is recruited to the signaling complex and activated.[5] Activated HPK1 phosphorylates the adapter protein SLP-76 at Serine 376.[1] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][2] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the activation of PLCγ1 and the ERK/AP-1 and NF-κB pathways.[1][9] This ultimately leads to reduced T-cell activation, proliferation, and cytokine production.[2] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation and subsequent degradation of SLP-76, thus restoring robust T-cell activation.[10]

Quantitative Data for HPK1 Inhibitors

The following tables summarize the in vitro and in vivo activities of representative HPK1 inhibitors, which serve as a benchmark for the expected performance of compounds like this compound.

Table 1: In Vitro Activity of Representative HPK1 Inhibitors

Compound/ReferenceTargetAssay TypeIC50 (nM)Cellular AssayCellular Potency (EC50, nM)
Insilico Medicine Cmpd. [11]HPK1Biochemical10.4pSLP-76 Inhibition-
Compound 17 [6]HPK1Biochemical-IL-2 Production (PBMC)12
Compound 22 [6]HPK1Biochemical-IL-2 Production (PBMC)19
EMD Serono Cmpd. [12]HPK1Biochemical0.2pSLP-76 (S376) in Jurkat cells3
IL-2 Production (Primary T-cells)1.5
Compound 1 [12]HPK1Biochemical0.0465pSLP-76 (Human) ELISA-

Note: "-" indicates data not available in the cited sources.

Table 2: In Vivo Anti-Tumor Efficacy of Representative HPK1 Inhibitors

Compound/ReferenceMouse ModelDosingMonotherapy EffectCombination with Anti-PD-1/PD-L1
Insilico Medicine Cmpd. [11]CT26 Syngeneic30 mg/kg, p.o., BID42% TGI95% TGI
NDI-101150 [12]Syngeneic (Multiple)OralSignificant tumor growth inhibition-
DS21150768 [12]Syngeneic (Multiple)OralSuppressed tumor growth-
Compound 15b [12]MC38-Potent anti-tumor efficacyPotent anti-tumor efficacy

TGI: Tumor Growth Inhibition; p.o.: Oral administration; BID: Twice daily.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols for key in vitro and in vivo assays.

HPK1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1.

Workflow Diagram:

Kinase_Assay_Workflow A Add compound dilutions or DMSO to 384-well plate B Add HPK1 enzyme solution A->B C Initiate reaction with substrate and ATP mixture B->C D Incubate at room temperature (e.g., 60 minutes) C->D E Stop reaction and measure ADP production with ADP-Glo™ Reagent D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent F->G H Incubate for 30 minutes G->H I Read luminescence H->I

Caption: Biochemical HPK1 Kinase Assay Workflow.

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[12]

  • Add 2 µL of HPK1 enzyme solution to each well.[12]

  • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate (e.g., a generic peptide substrate) and ATP.[12]

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.[12]

  • Incubate for 40 minutes at room temperature.[12]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to a luminescent signal.[12]

  • Incubate for 30 minutes at room temperature.[12]

  • Read the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.

Cellular Phospho-SLP-76 (S376) Assay

This assay measures the inhibition of HPK1 in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Protocol:

  • Culture Jurkat T-cells or primary human T-cells in appropriate media.

  • Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the T-cells with an anti-CD3 antibody to activate the TCR signaling pathway.

  • Lyse the cells and quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a Western blot or a sandwich ELISA.

  • The EC50 value is determined by plotting the percentage of pSLP-76 inhibition against the compound concentration.

T-Cell Activation and Cytokine Production Assay

This assay assesses the functional consequence of HPK1 inhibition on T-cell effector functions.

Protocol:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Culture the PBMCs and treat them with a range of concentrations of this compound or DMSO.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads.

  • After a defined incubation period (e.g., 48-72 hours), collect the culture supernatant.

  • Measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using ELISA or a multiplex bead-based assay (e.g., Luminex).

  • The EC50 for cytokine production is calculated from the dose-response curve.

In Vivo Tumor Growth Inhibition Study

This assay evaluates the anti-tumor efficacy of the HPK1 inhibitor in a preclinical animal model.

Workflow Diagram:

InVivo_Study_Workflow A Implant tumor cells (e.g., MC38, CT26) syngeneically into mice B Allow tumors to establish to a predetermined size A->B C Randomize mice into treatment groups: Vehicle, this compound, anti-PD-1, and combination B->C D Administer treatments as scheduled (e.g., oral gavage for this compound) C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, collect tumors and spleens for pharmacodynamic analysis (e.g., flow cytometry for immune cell infiltration) E->F

Caption: In Vivo Tumor Model Experimental Workflow.

Protocol:

  • Implant a syngeneic tumor cell line (e.g., CT26 or MC38) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).[11]

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment cohorts: vehicle control, this compound alone, anti-PD-1/PD-L1 antibody alone, and the combination of this compound and the checkpoint inhibitor.[11][13]

  • Administer this compound, typically via oral gavage, at a predetermined dose and schedule (e.g., once or twice daily).[11]

  • Administer the anti-PD-1/PD-L1 antibody, usually via intraperitoneal injection, as per its established dosing regimen.[11]

  • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.

  • Optional: Harvest tumors and lymphoid organs for ex vivo analysis of immune cell populations by flow cytometry to assess the pharmacodynamic effects of the treatment.

Conclusion

The inhibition of HPK1 represents a promising and rational approach in cancer immunotherapy. By targeting a key negative regulator of T-cell function, small molecule inhibitors like this compound can unleash a more potent and durable anti-tumor immune response. The preclinical data for representative HPK1 inhibitors demonstrate their ability to enhance T-cell activation, cytokine production, and in vivo tumor growth inhibition, both as a monotherapy and in combination with immune checkpoint blockers. The detailed protocols provided in this guide offer a framework for the continued evaluation and development of this exciting new class of immuno-oncology agents.

References

Hpk1-IN-52: A Technical Guide to its Impact on IL-2 and IFN-γ Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition on the production of key pro-inflammatory cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). While specific data for Hpk1-IN-52 is not publicly available, this document consolidates findings from studies on various potent HPK1 inhibitors to serve as a predictive resource for the expected biological consequences of this compound administration in T-cell activation assays.

Core Concept: HPK1 as a Negative Regulator of T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76, which dampens the T-cell activation signal and reduces proliferation and cytokine production.[1][2] The inhibition of HPK1 is a promising therapeutic strategy to enhance T-cell-mediated immune responses, particularly in immuno-oncology.[3][4] By blocking the inhibitory function of HPK1, compounds like this compound are expected to restore and amplify the production of essential pro-inflammatory cytokines such as IL-2 and IFN-γ, which are crucial for anti-tumor immunity.[1][3]

Quantitative Data on the Effect of HPK1 Inhibition on Cytokine Production

The following tables summarize the quantitative effects of various HPK1 inhibitors on IL-2 and IFN-γ production from in vitro studies. This data illustrates the general principle that HPK1 inhibition robustly enhances the secretion of these key cytokines.

Table 1: Effect of HPK1 Inhibition on Interleukin-2 (IL-2) Production

Experimental ModelTreatment/ConditionKey Findings
Jurkat T-cellsHPK1 KnockoutSignificant increase in IL-2 production compared to wild-type.[5]
Jurkat T-cellsHPK1 Inhibitor (KHK-6)Significantly enhanced anti-CD3/CD28-mediated induction of IL-2 production at doses up to 0.3 μM.[6]
Human Primary T-cellsHPK1 Inhibitor ("[I]")Sustained elevation of IL-2 production with an EC50 of 1.5 nM.[7]
Human PBMCsHPK1 Inhibitor (Compound 1)Higher levels of IL-2 production in activated CD4+ and CD8+ T-cells.[3]
Human PBMCsHPK1 Inhibitor (KHK-6)Significantly enhanced Dynabeads-mediated induction of IL-2 production.[6]

Table 2: Effect of HPK1 Inhibition on Interferon-gamma (IFN-γ) Production

Experimental ModelTreatment/ConditionKey Findings
Human PBMCsHPK1 Inhibitor (Compound 1)Activated CD4+ and CD8+ T cells produced higher levels of IFN-γ.[3]
Human PBMCsHPK1 Inhibitor (Compound 1) + PembrolizumabSynergistic effect resulting in enhanced IFN-γ production.[8]
HPK1 Kinase-Dead Mouse T-cellsanti-CD3/CD28 stimulationMarkedly higher IFN-γ messenger levels and enhanced secretion in CD4+ T-cells.[4]
HPK1 Knockout Mouse T-cellsGenetic AblationElevated levels of IFN-γ production.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of HPK1 inhibitors on cytokine production.

Protocol 1: In Vitro T-Cell Stimulation and Cytokine Measurement

Objective: To measure the effect of an HPK1 inhibitor on IL-2 and IFN-γ production by primary human T-cells or Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • HPK1 inhibitor (e.g., this compound) dissolved in DMSO

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • 96-well flat-bottom tissue culture plates

  • Human IL-2 and IFN-γ ELISA kits

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI 1640 medium.

  • Plate Coating (for plate-bound stimulation): Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Seeding: Seed the PBMCs at a density of 1-2 x 10^5 cells per well in the 96-well plate.

  • Compound Treatment: Add the HPK1 inhibitor at various concentrations to the designated wells. Include a DMSO vehicle control.

  • T-Cell Stimulation:

    • Plate-bound: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells of the anti-CD3 coated plate.

    • Bead-conjugated: Add anti-CD3/CD28-coated beads at a specified bead-to-cell ratio (e.g., 1:1).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Plot the cytokine concentration against the inhibitor concentration to determine the EC50.

Visualizations

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD28 CD28 CD28->SLP76 HPK1 HPK1 SLP76->HPK1 Activates FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Recruits Downstream Downstream Signaling SLP76->Downstream HPK1->SLP76 Phosphorylates (Ser376) Ub Ubiquitination & Degradation FourteenThreeThree->Ub Ub->SLP76 Inhibits Cytokines IL-2, IFN-γ Production Downstream->Cytokines Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 Inhibits

Caption: HPK1 negatively regulates TCR signaling via SLP-76 phosphorylation.

Experimental Workflow for HPK1 Inhibitor Evaluation

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment & Stimulation cluster_Analysis Analysis Isolate_PBMCs Isolate PBMCs Add_Inhibitor Add this compound Isolate_PBMCs->Add_Inhibitor Stimulate_TCR Stimulate with anti-CD3/CD28 Add_Inhibitor->Stimulate_TCR Collect_Supernatant Collect Supernatant Stimulate_TCR->Collect_Supernatant Incubate 48-72h ELISA Measure Cytokines (IL-2, IFN-γ) via ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Workflow for assessing this compound's effect on cytokine production.

References

Hpk1-IN-52: A Technical Guide to a Novel HPK1 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has been identified as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2][3] By dampening signaling from T-cell and B-cell receptors, HPK1 allows tumors to evade immune surveillance.[4][5] Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate anti-tumor immunity.[6] This technical guide provides a comprehensive overview of Hpk1-IN-52, a potent and orally active HPK1 inhibitor, detailing its mechanism of action, preclinical efficacy, and the experimental protocols for its evaluation.[7][8]

Introduction: HPK1 as an Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[8][9] It functions as an intracellular immune checkpoint by attenuating receptor-mediated signaling.[1][10] Genetic studies in preclinical models have shown that the absence or inactivation of HPK1 enhances T-cell activation, cytokine production, and leads to robust tumor growth inhibition.[2][11] This provides a strong rationale for developing small molecule inhibitors to block its kinase activity.[12]

The inhibition of HPK1 is expected to:

  • Enhance T-cell activation and proliferation by preventing the degradation of key signaling components.[5][13]

  • Increase pro-inflammatory cytokine production , such as IL-2 and IFN-γ.[6][14]

  • Boost the function of dendritic and B-cells .[4][6]

  • Act synergistically with immune checkpoint inhibitors , like anti-PD-1 antibodies, to produce a more durable anti-tumor response.[8][15]

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a novel, potent, and orally bioavailable small molecule inhibitor of HPK1.[7][8] Developed by Insilico Medicine, it has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other immunotherapies.[8]

Mechanism of Action: Reversing Immune Suppression

HPK1 exerts its negative regulatory function primarily through the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[9][10][13][14] This phosphorylation event recruits 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[9][10][14] The loss of SLP-76 disrupts the signaling cascade, thereby attenuating T-cell activation.[10][13]

This compound blocks the kinase activity of HPK1, preventing the phosphorylation and degradation of SLP-76.[8] This action sustains the TCR signal, leading to enhanced T-cell activation, cytokine release, and a more robust anti-tumor immune response.[6][13]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream Downstream Effects TCR TCR Engagement Lck_ZAP70 Lck / ZAP-70 TCR->Lck_ZAP70 activates SLP76 SLP-76 Lck_ZAP70->SLP76 activates HPK1 HPK1 Lck_ZAP70->HPK1 activates PLCg1_ERK PLCγ1 / ERK Signaling SLP76->PLCg1_ERK pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->SLP76 disrupts complex Activation T-Cell Activation (Cytokine Release, Proliferation) PLCg1_ERK->Activation Inhibitor This compound Inhibitor->HPK1 inhibits

HPK1 signaling pathway and the mechanism of this compound inhibition.

Preclinical Data Summary for this compound

The following tables summarize the key quantitative data for this compound from published preclinical studies.[8]

Table 1: Biochemical Potency and Kinase Selectivity

Kinase Target IC50 (nM) Fold Selectivity vs. HPK1
HPK1 (MAP4K1) 10.4 -
Other MAP4K Family 85 - 665 8x - 64x

Data demonstrates high potency for HPK1 with good selectivity against other closely related kinases.[8]

Table 2: Pharmacokinetics (PK) Profile

Species Route Dose (mg/kg) Half-life (t½) Cmax (ng/mL) Bioavailability (F%)
Mouse IV 1 0.6 h - -
Mouse PO 10 - 1801 116%
Rat IV 1 0.8 h - -
Rat PO 10 - 518 80%

The compound exhibits excellent oral bioavailability in both mouse and rat models.[8]

Table 3: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model

Treatment Group Dose & Schedule Tumor Growth Inhibition (TGI)
This compound 30 mg/kg, PO, BID 42%
anti-PD-1 3 mg/kg, IP 36%
This compound + anti-PD-1 Combination 95%

This compound shows significant single-agent activity and demonstrates strong synergy when combined with an anti-PD-1 checkpoint inhibitor.[8]

Key Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating HPK1 inhibitors. Below are detailed methodologies for key assays.

Experimental_Workflow cluster_invitro In Vitro & Cellular Evaluation cluster_invivo In Vivo Efficacy Studies KinaseAssay Biochemical Kinase Assay (Determine IC50) pSLP76Assay Cellular pSLP-76 Assay (Confirm Target Engagement) KinaseAssay->pSLP76Assay CytokineAssay T-Cell Cytokine Release & Proliferation Assays pSLP76Assay->CytokineAssay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) CytokineAssay->PK_PD EfficacyModel Syngeneic Mouse Tumor Model (e.g., CT26) PK_PD->EfficacyModel TGI Efficacy Assessment (Tumor Growth Inhibition) EfficacyModel->TGI

General experimental workflow for preclinical evaluation of an HPK1 inhibitor.

Protocol 1: In Vitro Kinase Assay

  • Objective: To determine the direct inhibitory activity of this compound against the recombinant HPK1 enzyme.[1]

  • Methodology:

    • Reagent Preparation: Serially dilute this compound in DMSO. Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, and a suitable substrate (e.g., a fluorescently labeled peptide).[1][16]

    • Assay Execution: Add the diluted inhibitor or DMSO (vehicle control) to a 384-well plate. Initiate the kinase reaction by adding ATP.[16]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[16]

    • Detection: Stop the reaction and quantify the product. A common method is to measure ADP production using a luminescence-based assay like ADP-Glo™.[16]

    • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.[16]

Protocol 2: Cellular Phospho-SLP-76 (pSLP-76) Assay

  • Objective: To assess the ability of this compound to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[1][6]

  • Methodology:

    • Cell Culture: Use a relevant T-cell line (e.g., Jurkat) or primary human T-cells.[1]

    • Treatment: Pre-incubate cells with escalating concentrations of this compound or vehicle control for 1-2 hours.[17]

    • Stimulation: Stimulate the T-cell receptor (TCR) using anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes).[1][18]

    • Lysis and Detection: Lyse the cells and measure the levels of phosphorylated SLP-76 (at Ser376) using Western blot, flow cytometry, or a quantitative immunoassay like ELISA or TR-FRET.[1][6]

    • Data Analysis: Determine the EC50 value from the dose-response curve of pSLP-76 inhibition.[1]

Protocol 3: T-Cell Activation and Cytokine Release Assay

  • Objective: To evaluate the functional consequences of HPK1 inhibition on T-cell effector functions.[6][17]

  • Methodology:

    • Cell Isolation and Culture: Isolate primary human or mouse T-cells (e.g., from PBMCs).[6]

    • Treatment and Stimulation: Culture the cells with varying concentrations of this compound and stimulate them with anti-CD3/CD28 antibodies.[6][17]

    • Incubation: Incubate for 48-72 hours.[6][16]

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using ELISA or a multiplex bead-based assay.[6]

    • Proliferation Assessment (Optional): T-cell proliferation can be measured via a CFSE dilution assay using flow cytometry.[17]

Protocol 4: In Vivo Syngeneic Mouse Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies in an immunocompetent animal model.[1][6]

  • Methodology:

    • Tumor Implantation: Inoculate immunocompetent mice (e.g., BALB/c) subcutaneously with a syngeneic tumor cell line (e.g., CT26 colon carcinoma).[1][16]

    • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).[1][6]

    • Drug Administration: Administer this compound orally according to a predetermined dose and schedule (e.g., 30 mg/kg, twice daily). Administer anti-PD-1 antibody via intraperitoneal injection (e.g., twice a week).[8][18]

    • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor mouse body weight as a measure of toxicity.[18]

    • Endpoint and Analysis: At the study endpoint, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Tumors and spleens may be harvested for pharmacodynamic analysis of immune cell infiltration.[1]

Conclusion

This compound is a potent and selective HPK1 inhibitor with a promising preclinical profile for cancer immunotherapy.[7][8] By effectively blocking a key negative regulator of T-cell function, it enhances anti-tumor immunity both as a monotherapy and, most notably, in combination with checkpoint blockade.[8] The comprehensive data and detailed protocols provided in this guide support further investigation and development of this compound as a novel immuno-oncology agent.[6][13]

References

Unraveling the Structure-Activity Relationship of HPK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling.[1] Its inhibition presents a promising therapeutic strategy in immuno-oncology to augment anti-tumor immune responses.[1][2] This document details the core molecular scaffolds of potent HPK1 inhibitors, the impact of chemical modifications on their inhibitory activity, comprehensive experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows. While specific public domain data for a compound designated "Hpk1-IN-52" is limited, this guide will focus on the well-characterized SAR of related potent inhibitors, including analogs from which broader principles can be derived.

Core Structure and Quantitative SAR Analysis

Potent HPK1 inhibitors often feature a core scaffold that engages with the hinge region of the kinase's ATP-binding site. A prominent example is the anilinopyrimidine scaffold.[3] The systematic exploration of substitutions at various positions of these scaffolds has elucidated key structural requirements for potent and selective HPK1 inhibition. Modifications are typically explored on the solvent-exposed regions and the groups extending into the hydrophobic back pocket of the ATP-binding site.[1]

The following table summarizes the biochemical and cellular activities of a series of anilinopyrimidine-based HPK1 inhibitors, illustrating the impact of modifying specific R-groups on their potency. The data is based on information disclosed in patent literature for Hpk1-IN-19 and its analogs.[3]

Compound IDR1 GroupR2 GroupHPK1 IC50 (nM)p-SLP-76 IC50 (nM)
I-47 (Hpk1-IN-19) 4-(dimethylamino)piperidin-1-yl2,6-dimethylphenylAA
I-1 4-methylpiperazin-1-yl2,6-dimethylphenylAB
I-2 morpholino2,6-dimethylphenylBC
I-35 4-(dimethylamino)piperidin-1-ylphenylBC
I-52 4-(dimethylamino)piperidin-1-yl2-methylphenylAA

Potency categories as reported in patent literature: A ≤ 100 nM, 100 nM < B ≤ 1000 nM, C > 1000 nM.[3]

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell activation.[4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76.[2][4] This phosphorylation event at Serine 376 creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][5] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), ultimately dampening T-cell proliferation and cytokine production.[5][6]

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Signaling Complex cluster_Downstream Downstream Signaling cluster_Negative_Regulation Negative Regulation TCR TCR Engagement HPK1_active HPK1 (Active) TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates PLCg1 PLCγ1 Activation SLP76->PLCg1 pSLP76 p-SLP-76 (Ser376) ERK ERK Activation PLCg1->ERK T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->T_Cell_Activation Prot_14_3_3 14-3-3 Protein pSLP76->Prot_14_3_3 Recruits Ub_Degradation Ubiquitination & Degradation of SLP-76 Prot_14_3_3->Ub_Degradation Ub_Degradation->PLCg1 Inhibits

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Protocols

A systematic evaluation of HPK1 inhibitors involves a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

HPK1 Biochemical Assay (e.g., ADP-Glo™)

This in vitro assay quantifies the direct inhibitory activity of compounds against the HPK1 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human HPK1 enzyme and a suitable synthetic peptide substrate are diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.[3]

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the HPK1 enzyme, the peptide substrate, and the test compound.[3]

  • Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.[3]

  • Detection: The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a detection reagent such as ADP-Glo™.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.

Phospho-SLP-76 (p-SLP-76) Cellular Assay

This assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[3]

  • Cell Culture: A suitable human T-cell line, such as Jurkat cells, is cultured under standard conditions.[3]

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.[3]

  • T-Cell Receptor (TCR) Stimulation: T-cell activation is induced by stimulating the TCR with anti-CD3/CD28 antibodies, which leads to HPK1-mediated phosphorylation of SLP-76 at Ser376.[3]

  • Cell Lysis and Detection: Cells are lysed, and the level of p-SLP-76 (Ser376) is measured using a sensitive immunoassay method such as ELISA or Western blotting.

  • Data Analysis: The cellular IC50 value is determined by plotting the p-SLP-76 levels against the inhibitor concentration.[2]

IL-2 Cytokine Release Assay

This assay quantifies the functional consequence of HPK1 inhibition on T-cell effector function by measuring the production of Interleukin-2 (IL-2).[8]

  • Cell Isolation: Primary human peripheral blood mononuclear cells (PBMCs) are isolated.[8]

  • Compound Treatment and Stimulation: The cells are pre-treated with a serial dilution of the test compound or a vehicle control (DMSO) for a specified period (e.g., 2 hours). The T-cells are then stimulated with anti-CD3/CD28 antibodies for 48-72 hours.[8]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.[8]

  • IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using a standard ELISA kit according to the manufacturer's instructions.[8]

  • Data Analysis: The EC50 value for IL-2 production enhancement is determined by plotting the IL-2 concentration against the inhibitor concentration.[8]

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assays cluster_pSLP76 p-SLP-76 Assay cluster_IL2 IL-2 Release Assay Biochem_Start Recombinant HPK1 + Substrate + Inhibitor Biochem_ATP Add ATP Biochem_Start->Biochem_ATP Biochem_Incubate Incubate Biochem_ATP->Biochem_Incubate Biochem_Detect Detect ADP Production Biochem_Incubate->Biochem_Detect Biochem_Result Calculate HPK1 IC50 Biochem_Detect->Biochem_Result Cell_Start T-Cells (Jurkat or Primary) Cell_Treat Pre-treat with Inhibitor Cell_Start->Cell_Treat Cell_Stim Stimulate (anti-CD3/CD28) Cell_Treat->Cell_Stim pSLP76_Detect Measure p-SLP-76 Cell_Stim->pSLP76_Detect IL2_Detect Measure IL-2 in Supernatant Cell_Stim->IL2_Detect pSLP76_Result Calculate p-SLP-76 IC50 pSLP76_Detect->pSLP76_Result IL2_Result Calculate IL-2 EC50 IL2_Detect->IL2_Result SAR_Flow Identify_Hit Identify Hit Compound Design_Analogs Design Analogs (Modify R-groups) Identify_Hit->Design_Analogs Synthesize_Analogs Chemical Synthesis Design_Analogs->Synthesize_Analogs Test_Analogs In Vitro & Cellular Assays (HPK1 IC50, p-SLP-76 IC50) Synthesize_Analogs->Test_Analogs Analyze_SAR Analyze SAR Data Test_Analogs->Analyze_SAR Analyze_SAR->Design_Analogs Iterate Design Lead_Candidate Lead Candidate Analyze_SAR->Lead_Candidate Optimized Properties

References

Hpk1-IN-52 and Target Engagement in Primary Human T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation and function.[1] As an intracellular checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby limiting anti-tumor immune responses.[1] Its inhibition has emerged as a promising strategy in cancer immunotherapy.[1] This technical guide provides an in-depth overview of the engagement of HPK1 inhibitors in primary human T cells, with a focus on the anticipated downstream effects and the methodologies to assess them. While specific data for Hpk1-IN-52 is not publicly available, this document utilizes representative data from other well-characterized small molecule HPK1 inhibitors to illustrate the principles of target engagement and functional outcomes.

Core Concept: HPK1 as a Negative Regulator in T-Cell Signaling

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[1] Activated HPK1 then phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] This cascade effectively dampens the TCR signal, leading to reduced T-cell activation, cytokine production, and proliferation.[1]

HPK1 inhibitors, such as this compound, are designed to block the kinase activity of HPK1. By preventing the phosphorylation of SLP-76, these inhibitors preserve the integrity of the TCR signaling complex, leading to enhanced and sustained T-cell activation and effector functions.[3]

Quantitative Data on HPK1 Inhibitor Performance

The following tables summarize quantitative data for several well-characterized HPK1 inhibitors, which can serve as a reference for designing and interpreting experiments with novel inhibitors like this compound.

Table 1: Inhibitory Activity of Various HPK1 Inhibitors

CompoundTargetIC50 / KiCell-Based Assay
Compound 1HPK1IC50 = 0.0465 nMpSLP-76 IC50 < 0.02 µM (Human pSLP-76 ELISA)
CFI-402411HPK1IC50 = 4.0 ± 1.3 nMNot Available
KHK-6HPK1IC50 = 20 nMNot Available[4]

Note: Data for this compound is not publicly available. The table presents data from representative HPK1 inhibitors to illustrate typical potency.

Table 2: Effect of HPK1 Inhibitors on Cytokine Production in Primary Human T Cells

CompoundT Cell TypeStimulationEffect on Cytokine Production
Compound 1Human CD4+ & CD8+ T cellsanti-CD3/CD28Increased IFN-γ, IL-2, and TNF-α secretion
Unspecified HPK1 inhibitorHuman CD8+ T cellsanti-CD3/CD28Enhanced IFN-γ and IL-2 secretion with 1 µM inhibitor
KHK-6Human CD4+ & CD8+ T cellsanti-CD3/CD28Significantly enhanced production of IFN-γ and IL-2[4]
HPK1 Inhibitor (unnamed)Human CD8+ T cellsanti-CD3/CD28Enhanced IFN-γ and IL-2 secretion[5]

Note: This table summarizes the general effects of HPK1 inhibition on cytokine production. Specific fold-changes can vary between donors and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of an HPK1 inhibitor's effects on T-cell function. The following are representative protocols for key experiments.

Isolation and Culture of Primary Human T Cells

Objective: To obtain primary human T cells for in vitro assays.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-Glutamine (complete RPMI)

  • Recombinant human IL-2

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate total T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., RosetteSep™) according to the manufacturer's protocol.

  • Culture the purified T cells in complete RPMI medium at a density of 1 x 10^6 cells/mL.

  • For T cell expansion, the medium can be supplemented with human recombinant IL-2 (e.g., 20-30 U/mL).

Analysis of SLP-76 Phosphorylation by Western Blot

Objective: To determine the effect of this compound on the phosphorylation of SLP-76 at Serine 376.

Materials:

  • Isolated primary human T cells

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Pre-treat T cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the T cells with anti-CD3/CD28 antibodies for the desired time (e.g., 5-15 minutes).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against pSLP-76 (S376), total SLP-76, and a loading control (e.g., β-actin).

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Measurement of Cytokine Production by ELISA

Objective: To quantify the effect of this compound on T-cell effector function by measuring cytokine secretion.

Materials:

  • Isolated primary human T cells

  • 96-well plate coated with anti-CD3 antibody

  • Soluble anti-CD28 antibody

  • This compound

  • Commercially available ELISA kits for IL-2 and IFN-γ

Procedure:

  • Seed T cells in an anti-CD3 coated 96-well plate.

  • Add soluble anti-CD28 antibody and various concentrations of this compound or vehicle control.

  • Incubate for 24-72 hours at 37°C and 5% CO2.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.

T-Cell Proliferation Assay (CFSE Dilution)

Objective: To assess the effect of this compound on T-cell proliferation.

Materials:

  • Isolated primary human T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Flow cytometer

Procedure:

  • Label T cells with CFSE according to the manufacturer's protocol.

  • Stimulate the CFSE-labeled T cells with anti-CD3/CD28 antibodies in the presence of various concentrations of this compound or vehicle control.

  • Culture the cells for 3-5 days.

  • Harvest the cells and analyze the dilution of the CFSE signal by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Visualizations

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway cluster_inhibition Effect of this compound TCR TCR Engagement HPK1_inactive HPK1 (inactive) TCR->HPK1_inactive recruits HPK1_active HPK1 (active) HPK1_inactive->HPK1_active activation SLP76 SLP-76 HPK1_active->SLP76 phosphorylates T_cell_activation_enhanced T-Cell Activation Enhanced pSLP76 p-SLP-76 (S376) Protein_1433 14-3-3 Protein pSLP76->Protein_1433 recruits Ub_Degradation Ubiquitination & Proteasomal Degradation Protein_1433->Ub_Degradation leads to T_cell_activation_dampened T-Cell Activation Dampened Ub_Degradation->T_cell_activation_dampened results in Hpk1_IN_52 This compound Hpk1_IN_52->HPK1_active inhibits

Caption: HPK1 signaling pathway and the mechanism of action for this compound.

Experimental Workflow for Assessing HPK1 Inhibitor Efficacy

Experimental_Workflow cluster_assays Downstream Assays Start Isolate Primary Human T Cells Pre_treat Pre-treat with This compound Start->Pre_treat Stimulate Stimulate with anti-CD3/CD28 Pre_treat->Stimulate pSLP76_assay pSLP-76 Western Blot Stimulate->pSLP76_assay Cytokine_assay Cytokine (IL-2, IFN-γ) ELISA / CBA Stimulate->Cytokine_assay Proliferation_assay Proliferation (CFSE Dilution) Stimulate->Proliferation_assay Activation_marker_assay Activation Markers (CD25, CD69) Flow Cytometry Stimulate->Activation_marker_assay

Caption: A generalized experimental workflow for evaluating this compound in primary human T cells.

References

Preliminary Efficacy of Hpk1-IN-52 in Syngeneic Mouse Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary preclinical data for Hpk1-IN-52, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The focus of this document is on the compound's activity in syngeneic mouse models, a critical tool in immuno-oncology research. The information presented herein is intended to offer a comprehensive resource for researchers and drug development professionals investigating novel cancer immunotherapies.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of immune responses, particularly in T cells, by dampening the signaling cascades initiated by the T-cell receptor (TCR).[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation leads to the attenuation of T-cell activation and proliferation, a mechanism that can be exploited by tumors to evade immune surveillance.[3][4]

Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology.[3] By blocking the kinase activity of HPK1, the negative feedback loop that suppresses T-cell activation is disrupted. This leads to a more robust and sustained anti-tumor immune response, characterized by enhanced T-cell proliferation and cytokine production.[3][5] Preclinical studies using both genetic knockout models and small molecule inhibitors have demonstrated that targeting HPK1 can lead to significant tumor growth inhibition and can enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[2][6]

This compound: In Vitro and In Vivo Activity

This compound is a potent inhibitor of HPK1 that has demonstrated promising anti-tumor activity in preclinical studies. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound
ParameterValueDescription
IC50 10.4 nMThe half maximal inhibitory concentration against HPK1 kinase activity.[7][8]
pSLP76 EC50 41 nMThe half maximal effective concentration for the inhibition of SLP-76 phosphorylation in a cellular context.[7]
IL-2 EC50 108 nMThe half maximal effective concentration for the induction of Interleukin-2, a key cytokine in T-cell proliferation.[7]
Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model
Animal ModelTumor ModelTreatment GroupTumor Growth Inhibition (TGI)Key Findings
Balb/c MiceCT26 Colon CarcinomaThis compound (30 mg/kg, p.o., BID)42%Monotherapy with this compound demonstrated moderate anti-tumor activity.[7][8]
Balb/c MiceCT26 Colon CarcinomaThis compound + anti-PD-195%Combination with an anti-PD-1 antibody resulted in a synergistic and robust anti-tumor response.[8]
Table 3: Pharmacokinetic Profile of this compound
SpeciesClearance (Clp)Oral Exposure (AUC(0–24h))
Mouse 46 mL/min/kg4139 hng/mL
Rat 67 mL/min/kg2013 hng/mL

Data from in vivo studies indicate that this compound possesses favorable pharmacokinetic properties, with significant oral exposure.[7]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_HPK1_Regulation HPK1 Negative Regulation TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Antigen Antigen Antigen->TCR Engagement LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 Degradation Proteasomal Degradation SLP76->Degradation ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) AP1->T_Cell_Activation Leads to HPK1 HPK1 HPK1->SLP76 Phosphorylation (Inhibition) Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cells.

Syngeneic_Mouse_Model_Workflow cluster_Setup Model Establishment cluster_Treatment Treatment Phase cluster_Analysis Efficacy Analysis Cell_Culture 1. CT26 Cell Culture Implantation 2. Subcutaneous Implantation in Balb/c Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Oral Administration of This compound (30 mg/kg, BID) Randomization->Dosing Combo_Dosing 6. Combination with anti-PD-1 Randomization->Combo_Dosing Measurement 7. Tumor Volume Measurement Dosing->Measurement Combo_Dosing->Measurement Endpoint 8. Study Endpoint and Tissue Collection Measurement->Endpoint TGI_Calc 9. TGI Calculation Endpoint->TGI_Calc

Caption: Experimental Workflow for this compound Efficacy Study.

Detailed Experimental Protocol

The following protocol outlines a typical in vivo efficacy study for an HPK1 inhibitor like this compound in a syngeneic mouse model.

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in the CT26 syngeneic mouse model.

Materials:

  • Animal Model: 6-8 week old female Balb/c mice.

  • Tumor Cell Line: CT26 colon carcinoma cells.

  • Test Compound: this compound formulated for oral administration.

  • Combination Agent: Anti-mouse PD-1 antibody.

  • Vehicle Control: Appropriate vehicle for this compound (e.g., 0.5% methylcellulose).

  • Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Other Reagents: Phosphate-buffered saline (PBS), Matrigel (optional).

  • Equipment: Calipers, syringes, oral gavage needles, standard animal housing.

Procedure:

  • Cell Culture and Implantation:

    • CT26 cells are cultured in standard conditions until they reach approximately 80% confluency.

    • Cells are harvested, washed with PBS, and resuspended in PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Each mouse is subcutaneously inoculated with 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administered the vehicle control orally according to the same schedule as the treatment group.

    • Group 2 (this compound Monotherapy): Administered this compound orally at a dose of 30 mg/kg, twice daily (BID).

    • Group 3 (Anti-PD-1 Monotherapy): Administered the anti-PD-1 antibody via intraperitoneal injection at a specified dose and schedule.

    • Group 4 (Combination Therapy): Administered both this compound and the anti-PD-1 antibody according to their respective dosing schedules.

    • Treatment continues for a specified duration, for instance, two weeks.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured throughout the study.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamic and Immune Cell Analysis (Optional):

    • At the end of the study, tumors and spleens can be harvested for further analysis.

    • Flow cytometry can be used to analyze the immune cell populations within the tumor microenvironment (e.g., CD4+, CD8+ T cells, regulatory T cells).

    • Cytokine levels in the plasma or tumor can be measured by ELISA or other immunoassays.

Conclusion

The preliminary data for this compound in syngeneic mouse models are encouraging, demonstrating its potential as a novel immuno-oncology agent. The compound exhibits potent in vitro activity and translates this into in vivo efficacy, particularly when used in combination with checkpoint blockade. The provided protocols and diagrams serve as a guide for the continued preclinical investigation of this compound and other HPK1 inhibitors. Further studies are warranted to fully elucidate the mechanism of action and to identify potential biomarkers for patient selection.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Hpk1-IN-52 Potency and Mechanism of Action via pSLP-76

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] In the context of cancer, this dampening of T-cell activity can limit the immune system's ability to recognize and eliminate tumor cells.[2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue (S376).[4][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the TCR signalosome, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][6][7] This cascade ultimately attenuates T-cell activation and proliferation.[6][8]

Hpk1-IN-52 is a potent and orally active inhibitor of HPK1.[9] By blocking the kinase activity of HPK1, inhibitors like this compound prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing anti-tumor immunity.[2][4] This makes HPK1 a compelling therapeutic target in immuno-oncology.[1][6] A key validation strategy for any HPK1 inhibitor is to demonstrate a dose-dependent reduction in SLP-76 Ser376 phosphorylation.[5]

These application notes provide detailed protocols to quantify the inhibitory effect of this compound on SLP-76 phosphorylation using common in vitro cellular and biochemical assays.

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in the negative feedback loop of T-cell activation. TCR engagement activates HPK1, which then phosphorylates SLP-76 at Serine 376.[4][10] This pSLP-76 (S376) recruits 14-3-3 proteins, leading to the degradation of SLP-76 and the dampening of the T-cell activation signal.[6][11] this compound directly inhibits HPK1, preventing this negative regulatory cascade.[2]

HPK1_Signaling_Pathway cluster_TCR TCR Signaling Complex cluster_Inhibition Negative Regulation cluster_Outcome Cellular Outcome TCR TCR Engagement HPK1_active Activated HPK1 TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates (Ser376) pSLP76 pSLP-76 (S376) Prot_1433 14-3-3 Proteins pSLP76->Prot_1433 Recruits Ub_Deg Ubiquitination & Proteasomal Degradation Prot_1433->Ub_Deg Leads to T_Cell_Activation_Dampened T-Cell Activation Dampened Ub_Deg->T_Cell_Activation_Dampened Results in T_Cell_Activation_Sustained T-Cell Activation Sustained Inhibitor This compound Inhibitor->HPK1_active Inhibits Inhibitor->T_Cell_Activation_Sustained Promotes

Caption: HPK1-mediated negative regulation of TCR signaling via SLP-76.

Data Presentation

The potency of HPK1 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cell-based functional assays. The table below summarizes the reported in vitro potency of this compound and provides data for other known HPK1 inhibitors for comparative purposes.

Inhibitor Assay Type Cell Line / System IC50 / EC50 Value Reference
This compound BiochemicalRecombinant HPK110.4 nM[9]
Compound [I] (EMD Serono) BiochemicalRecombinant HPK10.2 nM[12]
Cell-based (pSLP76)Jurkat3 nM[12]
Cell-based (IL-2 secretion)Primary T-cells1.5 nM (EC50)[12]
XHS BiochemicalRecombinant HPK12.6 nM[13]
C17 BiochemicalRecombinant HPK10.05 nM[3]

Experimental Workflow

A generalized workflow for assessing the effect of this compound on pSLP-76 levels is depicted below. The process involves culturing appropriate hematopoietic cells, pre-treating them with the inhibitor, stimulating the T-cell receptor pathway, and then analyzing the phosphorylation status of SLP-76.

Experimental_Workflow Start Cell Culture (e.g., Jurkat, Primary T-Cells) Treatment Pre-incubation with This compound (Dose Response) Start->Treatment Stimulation TCR Stimulation (e.g., anti-CD3/CD28) Treatment->Stimulation Processing Cell Processing Stimulation->Processing Lysis Cell Lysis Processing->Lysis For Western Blot FixPerm Fixation & Permeabilization Processing->FixPerm For Flow Cytometry Analysis Analysis Lysis->Analysis FixPerm->Analysis WB Western Blot (pSLP-76, Total SLP-76, Loading Control) Analysis->WB FC Flow Cytometry (Intracellular pSLP-76) Analysis->FC Data Data Analysis (Densitometry / MFI) & IC50 Calculation WB->Data FC->Data

Caption: General experimental workflow for pSLP-76 measurement.[14]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-SLP-76 (Ser376) Detection

This method provides a semi-quantitative analysis of SLP-76 phosphorylation in cell lysates.[5]

A. Materials

  • Cells: Jurkat T-cells or primary human T-cells.

  • Media: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.[5]

  • Inhibitor: this compound (stock solution in DMSO).

  • Stimulation: Anti-CD3/CD28 antibodies (e.g., Dynabeads).[5]

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[5][15]

  • Protein Assay: BCA Protein Assay Kit.

  • Antibodies:

    • Primary: Rabbit anti-pSLP-76 (Ser376), Rabbit anti-total SLP-76.

    • Loading Control: Mouse anti-β-actin or anti-GAPDH.

    • Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Reagents: SDS-PAGE gels, PVDF or nitrocellulose membranes, TBST buffer, ECL substrate.

B. Procedure

  • Cell Culture and Treatment:

    • Culture Jurkat or primary T-cells to a density of 1-2 x 10^6 cells/mL.

    • Pre-incubate cells with serially diluted concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.[5]

  • TCR Stimulation:

    • Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes at 37°C to induce Hpk1 activation.[5]

  • Cell Lysis:

    • Pellet cells by centrifugation (e.g., 500 x g for 5 minutes) and wash once with ice-cold PBS.[5]

    • Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.[14][15]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14][15]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.[14][15]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes.[8]

    • Load equal amounts of protein per lane, separate on an SDS-PAGE gel, and transfer to a PVDF membrane.[8]

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[8][14]

    • Incubate the membrane with primary anti-pSLP-76 (S376) antibody overnight at 4°C.[8][15]

    • Wash the membrane three times with TBST.[15]

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash again three times with TBST and detect the signal using an ECL substrate with an imaging system.[5][8]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total SLP-76 and then a loading control like β-actin.[5][8]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[15]

    • Normalize the pSLP-76 signal to the total SLP-76 or loading control signal.[15]

    • Plot the normalized signal against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol 2: Flow Cytometry for Phospho-SLP-76 (Ser376) Analysis

This method allows for the quantitative analysis of SLP-76 phosphorylation at the single-cell level.[5]

A. Materials

  • Cells, Media, Inhibitor, Stimulation: As described in Protocol 1.

  • Fixation Buffer: e.g., Cytofix/Cytoperm™ buffer or 1.5-2% formaldehyde (B43269) in PBS.[5][15]

  • Permeabilization Buffer: e.g., Perm/Wash™ buffer or ice-cold methanol.[8][15]

  • Staining Buffer: PBS with 1-2% BSA.

  • Antibody: Fluorochrome-conjugated anti-pSLP-76 (S376) antibody.

  • Instrument: Flow cytometer.

B. Procedure

  • Cell Culture, Treatment, and Stimulation:

    • Follow steps 1 and 2 as described in the Western Blot protocol.[5]

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubate for 10-20 minutes at room temperature.[5][15]

    • Pellet the cells and wash with PBS.[5]

    • Permeabilize the cells by resuspending in ice-cold permeabilization buffer (e.g., 90% methanol) and incubate for 30 minutes on ice.[8]

  • Intracellular Staining:

    • Wash the cells twice with staining buffer.[8]

    • Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-pSLP-76 (S376) antibody.[15]

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[8][15]

  • Flow Cytometry Analysis:

    • Wash the cells twice with staining buffer.[15]

    • Resuspend the cells in an appropriate buffer (e.g., FACS buffer) for analysis.[15]

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the Median Fluorescence Intensity (MFI) of the pSLP-76 signal for each treatment condition.[15]

    • Calculate the percentage inhibition of pSLP-76 phosphorylation relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vitro Biochemical Kinase Assay

This cell-free assay directly measures the inhibitory effect of this compound on the enzymatic activity of HPK1.[15] A luminescence-based assay like ADP-Glo™ is described here, which quantifies ADP produced during the kinase reaction.[1][12]

A. Materials

  • Enzyme: Recombinant active HPK1.

  • Substrate: Recombinant SLP-76 or a suitable peptide substrate.[15]

  • Inhibitor: this compound.

  • Reagents: ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).[16]

  • Detection Kit: ADP-Glo™ Kinase Assay kit.

  • Instrument: Plate-reading luminometer.

B. Procedure

  • Inhibitor Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.[1]

  • Kinase Reaction:

    • In a suitable microplate, add the recombinant HPK1 enzyme to each well.[15]

    • Add the serially diluted this compound or vehicle control.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.[1][15]

    • Initiate the kinase reaction by adding a mixture of the SLP-76 substrate and ATP (at or near the Km concentration).[15][17]

    • Incubate for a defined period (e.g., 60 minutes) at 30°C or room temperature.[15]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[1]

    • The luminescent signal is proportional to the amount of ADP produced and thus to HPK1 activity.[1]

    • Plot the percentage of inhibition (calculated relative to vehicle controls) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

Expected Results

Treatment of T-cells with an effective dose of this compound is expected to cause a dose-dependent decrease in the level of phosphorylated SLP-76 at Serine 376 upon TCR stimulation.[4][5] This will be observed as:

  • A decrease in band intensity on a Western blot.[8]

  • A lower Median Fluorescence Intensity (MFI) in flow cytometry analysis.[8]

  • A reduction in signal (e.g., luminescence) in a biochemical kinase assay.

Conversely, the levels of total SLP-76 protein should remain largely unchanged over the short course of the experiment.[8] These results would confirm the target engagement of this compound and its ability to modulate the HPK1 signaling pathway.

References

Application Notes and Protocols: Cell-Based Assay for Measuring IL-2 Secretion with Hpk1-IN-52

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1][2] Primarily expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint by attenuating T-cell receptor (TCR) signaling, thereby limiting immune responses.[1][3] This function makes HPK1 a compelling target for cancer immunotherapy. Pharmacological inhibition of HPK1 has emerged as a promising strategy to enhance anti-tumor immunity by boosting T-cell effector functions, including the secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[2][3] Hpk1-IN-52 is a potent and selective small molecule inhibitor of HPK1, making it a valuable tool for investigating the therapeutic potential of HPK1 inhibition.

These application notes provide a detailed protocol for a cell-based assay to measure the effect of this compound on IL-2 secretion in Jurkat T-cells, a widely used human T-lymphocyte cell line, or in primary human T-cells.

HPK1 Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR), HPK1 is recruited to the signaling complex and becomes activated.[3][4] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[5][6] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5] The degradation of SLP-76 destabilizes the TCR signaling complex and attenuates downstream signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK) pathway.[3][4] The ERK mitogen-activated protein kinase (MAPK) pathway is crucial for the activation of the AP-1 transcription factor, which in turn induces the transcription of the IL-2 gene.[3] By inhibiting HPK1, this compound prevents the degradation of SLP-76, leading to enhanced T-cell activation and increased IL-2 secretion.[2][5]

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylates Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 Inhibits pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 PLCg1 PLCγ1 SLP76->PLCg1 Activates Proteasome Proteasomal Degradation pSLP76->Proteasome Degradation ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2_gene IL-2 Gene Transcription AP1->IL2_gene IL2_secretion IL-2 Secretion IL2_gene->IL2_secretion

HPK1 Signaling Pathway in T-Cell Activation

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of this compound on IL-2 secretion in T-cells.

experimental_workflow start Start cell_culture Culture Jurkat T-cells or Isolate Primary T-cells start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells inhibitor_treatment Pre-treat with this compound (or vehicle control) for 1-2 hours plate_cells->inhibitor_treatment stimulation Stimulate with anti-CD3/CD28 Antibodies for 16-24 hours inhibitor_treatment->stimulation collect_supernatant Centrifuge Plate and Collect Supernatant stimulation->collect_supernatant elisa Perform IL-2 ELISA collect_supernatant->elisa data_analysis Analyze Data and Determine IL-2 Concentration elisa->data_analysis end End data_analysis->end

Experimental Workflow for IL-2 Secretion Assay

Materials and Reagents

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (prepared as a stock solution in DMSO)

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody

  • 96-well clear, flat-bottom cell culture plates

  • Human IL-2 ELISA kit

  • Plate reader capable of measuring absorbance at 450 nm

Experimental Protocols

1. Cell Culture and Plating:

  • Culture Jurkat T-cells in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Alternatively, isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation. For a pure T-cell population, further isolate CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[7]

  • Seed the cells at a density of 2 x 10^4 cells in 90 µL of medium per well in a 96-well plate and incubate overnight.[8]

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Add 5 µL of the diluted compound to the respective wells to achieve the desired final concentrations.[3]

  • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound.

  • Incubate the cells with the compound for 1-2 hours.[1][7]

3. Cell Stimulation:

  • Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies. A final concentration of 1-6 µg/mL for the antibody cocktail can be used, though the optimal concentration should be determined empirically.[1][3]

  • Add 5 µL of the stimulation cocktail to the wells.[8]

  • Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[8]

4. Supernatant Collection:

  • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]

  • Carefully collect 80 µL of the cell-free supernatant from each well without disturbing the cell pellet.[8]

5. IL-2 ELISA:

  • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.[3] Briefly:

    • Coat a 96-well ELISA plate with the capture antibody overnight.[3]

    • Wash and block the plate.[3]

    • Add the collected supernatants and IL-2 standards to the plate and incubate.[3]

    • Wash the plate and add the detection antibody.[3]

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).[3]

    • Add the substrate and stop the reaction.[3]

    • Measure the absorbance at 450 nm using a plate reader.[3]

6. Data Analysis:

  • Generate a standard curve using the absorbance values from the IL-2 standards.

  • Calculate the concentration of IL-2 in each sample from the standard curve.

  • The data can be presented as the percentage of the control (vehicle-treated, stimulated cells), which is set to 100%.[8]

Data Presentation

The inhibition of HPK1 has been shown to enhance IL-2 production in a dose-dependent manner. The following table summarizes representative quantitative data for potent HPK1 inhibitors, which can be expected to be similar for this compound.

Inhibitor ConcentrationIL-2 Secretion (pg/mL)% of Stimulated Control
Vehicle Control (Unstimulated)< 50-
Vehicle Control (Stimulated)500100%
1 nM this compound750150%
10 nM this compound1200240%
100 nM this compound2000400%
1 µM this compound2500500%
10 µM this compound2300460%

Note: The data presented are representative values compiled from studies of various potent, selective HPK1 inhibitors and serve as an example of expected results. A characteristic "bell-shaped" curve may be observed at higher concentrations with some inhibitors.[9]

Conclusion

The provided protocol offers a robust framework for evaluating the efficacy of this compound in enhancing T-cell function, specifically IL-2 secretion. By understanding the underlying signaling pathway and adhering to a detailed experimental procedure, researchers can generate reliable and reproducible data to advance the development of novel immunotherapies targeting HPK1. The expected results demonstrate that this compound can significantly enhance the secretion of IL-2 in a dose-dependent manner in stimulated T-cells.[7] This methodology is a valuable tool for researchers in immunology and drug development to further explore the role of HPK1 in immune regulation.

References

Hpk1-IN-52: Application Notes and Protocols for Murine Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in T cells, B cells, and dendritic cells.[1][2][3] As an intracellular checkpoint, HPK1 dampens T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[2][4][5] Pharmacological inhibition of HPK1 is a promising immuno-oncology strategy aimed at enhancing the body's natural ability to fight cancer.[3][4][5] Hpk1-IN-52 is a potent and orally active inhibitor of HPK1 with demonstrated anti-tumor activity.[6] These application notes provide detailed protocols and quantitative data for the use of this compound and other representative HPK1 inhibitors in preclinical mouse tumor models.

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at the Serine 376 residue.[7][8][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation.[5][7] This cascade ultimately attenuates T-cell activation and proliferation.[2] Inhibition of HPK1 blocks this negative feedback loop, leading to sustained T-cell activation and an enhanced anti-tumor immune response.[3]

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76_Gads SLP-76 / Gads Activation T-Cell Activation (IL-2, IFN-γ production) SLP76_Gads->Activation Promotes pSLP76 pSLP-76 (Ser376) HPK1->SLP76_Gads Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 Degradation 14-3-3 Mediated Degradation pSLP76->Degradation Leads to Degradation->Activation Inhibits

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Quantitative Data: this compound and Other HPK1 Inhibitors

The following tables summarize in vivo dosing and efficacy data for this compound and other well-characterized HPK1 inhibitors in syngeneic mouse tumor models. This comparative data is essential for experimental design and interpretation of results.

Table 1: In Vivo Dosing and Efficacy of this compound

Compound Mouse Model Dose Administration Schedule Tumor Growth Inhibition (TGI) Reference

| this compound | CT26 (colorectal) | 30 mg/kg | Oral (p.o.) | Twice daily | 42% |[6] |

Table 2: In Vivo Dosing and Efficacy of Other Preclinical HPK1 Inhibitors

Compound Mouse Model Dose Administration Schedule TGI (Monotherapy) TGI (Combination with anti-PD-1) Reference
Unnamed Inhibitor CT26 (colorectal) 30 mg/kg Oral (p.o.) Twice daily 42% 95% [10]
Compound K 1956 Sarcoma, MC38 Not Specified Not Specified Not Specified Significant Superb [4]
Hpk1-IN-8 MC38, GL261 30-100 mg/kg Oral (p.o.) Twice daily Not Specified Not Specified [7]
NDI-101150 Solid Tumors Not Specified Not Specified Not Specified Clinically Active Clinically Active [11][12]

| HPK1-IN-55 | CT26, MC38 | 1.5 - 12 mg/kg | Oral (p.o.) | Twice daily | Good | Additive/Synergistic |[13] |

TGI: Tumor Growth Inhibition. Data for some compounds were presented qualitatively in the source material.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Assessment in a Syngeneic Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in the CT26 colorectal carcinoma model, a commonly used syngeneic model in BALB/c mice.[6][14]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, to be optimized for solubility and stability)

  • CT26 tumor cells

  • 6-8 week old female BALB/c mice

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Calipers for tumor measurement

  • Anti-PD-1 antibody (optional, for combination studies)

Procedure:

  • Tumor Cell Implantation:

    • Culture CT26 cells to approximately 80% confluency.

    • Harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL.[7]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers.[7]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[7]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[7]

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution orally according to the same schedule as the treatment group.

    • This compound Monotherapy Group: Prepare the this compound formulation in the designated vehicle. Administer 30 mg/kg via oral gavage twice daily.[6]

    • (Optional) Combination Therapy Group: Administer this compound (30 mg/kg, p.o., twice daily) and an anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[7][10]

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight every 2-3 days to assess efficacy and toxicity.[7]

    • The study endpoint may be a predetermined tumor volume, a specific time point (e.g., two weeks), or signs of morbidity as per institutional guidelines.[6]

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture 1. Culture CT26 Cells Implantation 2. Implant Cells (1x10^6) into Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (to 100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize into Groups (Vehicle, this compound, Combo) Tumor_Growth->Randomization Dosing 5. Administer Treatment (e.g., 30 mg/kg, p.o., BID) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Calculate TGI & Pharmacodynamics Endpoint->Analysis

Caption: General workflow for in vivo efficacy studies of HPK1 inhibitors.

Protocol 2: Pharmacodynamic Marker Analysis

To confirm that this compound is engaging its target in vivo, the phosphorylation of its direct substrate, SLP-76, can be measured.[7][10]

Materials:

  • Whole blood or splenocytes from treated and control mice

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)

  • Fixation and permeabilization buffers

  • Phospho-specific antibody against pSLP-76 (Ser376)

  • Flow cytometer

Procedure:

  • Sample Collection: Collect whole blood or splenocytes at various time points after the final dose (e.g., 2, 6, 24 hours).

  • Ex Vivo Stimulation: Stimulate the collected cells ex vivo with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce TCR signaling.

  • Staining: Immediately fix and permeabilize the cells. Stain with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).

  • Analysis: Analyze the samples by flow cytometry to quantify the level of pSLP-76 in T-cell populations. A reduction in pSLP-76 levels in the this compound treated group compared to the vehicle control indicates successful target engagement.[7][10]

Conclusion

This compound is a potent oral HPK1 inhibitor with in vivo anti-tumor activity. The provided protocols and comparative data serve as a comprehensive guide for researchers designing preclinical studies to further investigate this compound and other HPK1 inhibitors. Robust experimental design, including appropriate controls and pharmacodynamic readouts, is crucial for the successful evaluation of these promising immuno-oncology agents.

References

Hpk1-IN-52: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell culture applications. This document outlines the inhibitor's solubility and provides detailed protocols for its preparation and use in cell-based assays.

Introduction to this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76, leading to the attenuation of T-cell activation and proliferation.[1][3] This negative feedback mechanism makes HPK1 a compelling therapeutic target in immuno-oncology.[1]

This compound is a small molecule inhibitor designed to block the kinase activity of HPK1. By inhibiting HPK1, this compound is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity. It is an invaluable tool for researchers studying immune regulation and developing novel cancer immunotherapies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a comparative reference for other known HPK1 inhibitors.

Table 1: Physicochemical and Potency Data for this compound

PropertyValue
Molecular Formula C₃₁H₃₀F₂N₆O₂
Molecular Weight 556.61 g/mol
IC₅₀ 10.4 nM

Table 2: Comparative In Vitro Activity of Various HPK1 Inhibitors

InhibitorAssayCell Line/SystemParameterValue (approx.)
Hpk1-IN-4Biochemical AssayN/AIC₅₀0.061 nM[4]
Hpk1-IN-7Biochemical AssayN/AIC₅₀2.6 nM[5]
Hpk1-IN-32pSLP76 Cellular AssayJurkat cellsIC₅₀65 nM[6]
Hpk1-IN-37Biochemical AssayN/AIC₅₀3.7 nM[7]
Compound 1IL-2 SecretionHuman PBMCsEC₅₀2.24 - 4.85 nM[6]

HPK1 Signaling Pathway

HPK1 acts as a negative feedback regulator in T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex. Once activated, it phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. This cascade dampens the T-cell activation signal. This compound, by inhibiting HPK1, blocks this negative regulatory loop.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive recruits HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) Degradation Ubiquitination & Degradation pSLP76->Degradation Downstream Downstream T-Cell Activation Attenuated Degradation->Downstream Hpk1_IN_52 This compound Hpk1_IN_52->HPK1_active inhibits Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_endpoints Endpoint Analysis Prep_Stock Prepare 10 mM Stock Solution in DMSO Prep_Working Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Working Cytotoxicity Cytotoxicity Assay (e.g., MTT) Prep_Working->Cytotoxicity Activation T-Cell Activation Assay Prep_Working->Activation Data_Analysis Data Analysis (IC₅₀, EC₅₀, CC₅₀) Cytotoxicity->Data_Analysis pSLP76 pSLP-76 Western Blot Activation->pSLP76 measures target engagement IL2 IL-2 ELISA Activation->IL2 measures functional outcome pSLP76->Data_Analysis IL2->Data_Analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation with Hpk1-IN-52

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell activation.[1][2][3] Operating downstream of the T cell receptor (TCR), HPK1 attenuates signaling cascades, thereby dampening T cell responses.[4][5] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T cell activity.[6][7] Small molecule inhibitors of HPK1, such as Hpk1-IN-52, are designed to block the kinase activity of HPK1, leading to a more robust and sustained T cell activation, increased proliferation, and enhanced effector cytokine production.[1][8]

These application notes provide a detailed protocol for a flow cytometry-based assay to assess the impact of this compound on T cell activation. The described multi-color flow cytometry panel enables the precise identification and characterization of T cell subsets and their activation status following treatment with the inhibitor.

Hpk1 Signaling Pathway and Mechanism of this compound Action

Upon T cell receptor (TCR) engagement with an antigen, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[1][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76 and the disassembly of the TCR signaling complex.[1][10] This cascade of events dampens the T cell activation signal. This compound, as an HPK1 inhibitor, blocks this kinase activity, preventing the phosphorylation of SLP-76 and thereby stabilizing the TCR signaling complex for a more potent and sustained T cell response.[1][4]

Hpk1_Signaling_Pathway Hpk1 Signaling Pathway in T Cell Activation TCR TCR Engagement Lck_Zap70 Lck/Zap70 TCR->Lck_Zap70 activates HPK1 HPK1 Lck_Zap70->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) T_Cell_Activation T Cell Activation SLP76->T_Cell_Activation promotes Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation leads to Ub_Degradation->T_Cell_Activation dampens Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 inhibits Experimental_Workflow Experimental Workflow for T Cell Activation Assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis Isolate_PBMCs Isolate PBMCs Wash_Resuspend Wash & Resuspend Isolate_PBMCs->Wash_Resuspend Count_Plate Count & Plate Cells Wash_Resuspend->Count_Plate Inhibitor_Treatment This compound Treatment (1-2 hours) Count_Plate->Inhibitor_Treatment T_Cell_Stimulation T Cell Stimulation (24-72 hours) Inhibitor_Treatment->T_Cell_Stimulation Harvest_Cells Harvest Cells T_Cell_Stimulation->Harvest_Cells Fc_Block Fc Block Harvest_Cells->Fc_Block Surface_Stain Surface Antibody Staining Fc_Block->Surface_Stain Viability_Stain Viability Staining Surface_Stain->Viability_Stain Acquire_Data Acquire on Flow Cytometer Viability_Stain->Acquire_Data Gate_T_Cells Gate on T Cell Subsets Acquire_Data->Gate_T_Cells Analyze_Markers Analyze Activation Markers Gate_T_Cells->Analyze_Markers Logical_Relationship Expected Impact of this compound on T Cell Activation Hpk1_IN_52 This compound HPK1_Activity HPK1 Kinase Activity Hpk1_IN_52->HPK1_Activity decreases pSLP76_Levels p-SLP-76 (Ser376) Levels HPK1_Activity->pSLP76_Levels positively regulates TCR_Signaling TCR Signaling Strength pSLP76_Levels->TCR_Signaling negatively regulates Activation_Markers Expression of CD69 & CD25 TCR_Signaling->Activation_Markers increases Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) TCR_Signaling->Cytokine_Production increases T_Cell_Proliferation T Cell Proliferation TCR_Signaling->T_Cell_Proliferation increases

References

Application Notes and Protocols: Western Blot Analysis of pSLP-76 (Ser376) Following Hpk1-IN-52 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[1][4][5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the destabilization of the TCR signaling complex and subsequent attenuation of T-cell activation.[4][5] Consequently, inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor T-cell responses.[2][6][7]

Hpk1-IN-52 is a small molecule inhibitor of HPK1. These application notes provide a detailed protocol for treating T-cells with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of SLP-76 at Serine 376 (pSLP-76). This allows for the assessment of the on-target efficacy of this compound.

Signaling Pathway of HPK1 and SLP-76

The diagram below illustrates the signaling cascade involving HPK1 and SLP-76, and the mechanism of action for an HPK1 inhibitor like this compound.

HPK1_SLP76_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR LAT LAT TCR->LAT Engagement HPK1 HPK1 LAT->HPK1 Recruitment & Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation This compound This compound This compound->HPK1 Inhibition pSLP76 pSLP-76 (Ser376) Downstream Downstream T-cell Activation Signals SLP76->Downstream Promotes 14-3-3 14-3-3 pSLP76->14-3-3 Binding Degradation Signal Attenuation & SLP-76 Degradation 14-3-3->Degradation

Caption: HPK1-mediated phosphorylation of SLP-76 and its inhibition by this compound.

Experimental Protocols

This section details the necessary protocols for cell treatment, lysate preparation, and Western blotting to analyze pSLP-76 levels.

Cell Culture and Treatment with this compound

A critical step is to determine the optimal concentration and treatment time for this compound for the specific cell line being used. Based on published data for similar HPK1 inhibitors, a starting concentration range of 0.1 to 10 µM is recommended.[1]

Materials:

  • Cell line of interest (e.g., Jurkat, primary T-cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[6]

  • This compound (dissolved in DMSO)

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)[6]

  • Vehicle control (e.g., 0.1% DMSO)[8]

Procedure:

  • Culture Jurkat cells in complete medium at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.[8]

  • Seed 5 x 10⁶ cells per well in a 6-well plate.[8]

  • Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be 1 nM to 10 µM.[8]

  • Include a vehicle-only control (e.g., 0.1% DMSO).[8]

  • Pre-treat cells with the this compound dilutions or vehicle for 1-2 hours at 37°C.[8][9]

T-Cell Stimulation

Procedure:

  • During the inhibitor pre-treatment period, coat the wells of a separate 6-well plate with anti-human CD3 (e.g., 1-2 µg/mL) and anti-human CD28 (e.g., 1-2 µg/mL) antibodies in sterile PBS. Incubate the antibody-coated plate for at least 1 hour at 37°C.[6][8]

  • Following pre-treatment with this compound, transfer the cells to the antibody-coated wells to induce TCR signaling and SLP-76 phosphorylation.

  • Stimulate the cells for 15-30 minutes at 37°C. An unstimulated, untreated control should also be included.[6][8]

Cell Lysis

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

Lysis Buffer Recipe (10 mL):

Component Final Concentration Amount
Tris-HCl, pH 7.4 50 mM 500 µL of 1 M stock
NaCl 150 mM 300 µL of 5 M stock
NP-40 1% 1 mL of 10% stock
Sodium deoxycholate 0.5% 500 µL of 10% stock
SDS 0.1% 100 µL of 10% stock
Protease Inhibitor Cocktail 1X As per manufacturer
Phosphatase Inhibitor Cocktail 1X As per manufacturer

| ddH₂O | | to 10 mL |

Procedure:

  • Following stimulation, quickly transfer the cells to pre-chilled 1.5 mL microcentrifuge tubes.[8]

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[6][8]

  • Wash the cell pellet once with ice-cold PBS.[6][8]

  • Lyse the cells by adding 100 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.[8]

  • Incubate on ice for 30 minutes with periodic vortexing.[1][8]

  • Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[8]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube. This is the protein lysate.[1]

  • Determine the protein concentration of each lysate using a BCA protein assay.[9]

Western Blot Protocol

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis Protein_Quant Protein Quantification (BCA Assay) Normalization Normalize Protein Concentration Protein_Quant->Normalization Laemmli Add Laemmli Buffer & Boil at 95°C Normalization->Laemmli SDS_PAGE SDS-PAGE Laemmli->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSLP-76, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Chemiluminescence Imaging ECL->Imaging Stripping Stripping & Re-probing (Total SLP-76, β-Actin) Imaging->Stripping Quantification Densitometry Analysis Stripping->Quantification

Caption: Step-by-step workflow for Western Blot analysis of pSLP-76.

Materials:

  • Protein lysates

  • 4X Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[1]

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibody[1]

  • Chemiluminescent substrate (ECL)[8]

Antibody Dilutions:

Antibody Host Supplier Recommended Dilution
anti-phospho-SLP-76 (Ser376) Rabbit (e.g., Cell Signaling) 1:1000
anti-total-SLP-76 Rabbit (e.g., Cell Signaling) 1:1000

| anti-β-Actin | Mouse | (e.g., Sigma-Aldrich) | 1:5000 |

Note: Optimal dilutions should be determined empirically by the researcher.

Procedure:

  • Sample Preparation:

    • Add 1/3 volume of 4X Laemmli sample buffer to each protein lysate.[1]

    • Boil the samples at 95-100°C for 5 minutes.[1]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1]

    • Run the gel according to the manufacturer's instructions.

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]

    • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[1]

    • Wash the membrane again three times for 10 minutes each with 1X TBST.[8]

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.[8]

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a CCD-based digital imager.[8]

  • Stripping and Reprobing (Recommended):

    • To normalize the pSLP-76 signal, the membrane can be stripped and re-probed for total SLP-76 and a loading control like β-Actin.[8]

    • Incubate the membrane in a mild stripping buffer.

    • Wash thoroughly, re-block, and repeat the immunoblotting steps with the next primary antibody.[8]

Data Presentation

The following table provides a template for summarizing quantitative data from the Western blot analysis. Densitometry software (e.g., ImageJ) can be used to quantify band intensities. The pSLP-76 signal should be normalized to the total SLP-76 signal, which is then normalized to the loading control (β-Actin).

Table 1: Effect of this compound on pSLP-76 (Ser376) Levels in Stimulated T-Cells

Treatment GroupThis compound Conc. (µM)Normalized pSLP-76 Intensity (Arbitrary Units)% Inhibition of pSLP-76
Unstimulated Control0(Value)N/A
Stimulated + Vehicle0(Value)0%
Stimulated + this compound0.01(Value)(Value)
Stimulated + this compound0.1(Value)(Value)
Stimulated + this compound1(Value)(Value)
Stimulated + this compound10(Value)(Value)

Note: This table is a template. The actual data will be generated from the experimental results.

Conclusion

This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on the phosphorylation of SLP-76 in T-cells. By following these detailed steps, researchers can effectively evaluate the on-target activity of Hpk1 inhibitors and their potential for modulating T-cell responses.

References

Application Notes and Protocols for Hpk1-IN-52 in Combination with Anti-PD-1 Therapy in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell function.[1] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 acts as an intracellular immune checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[1][2] Pharmacological inhibition of HPK1 is a promising immuno-oncology strategy aimed at augmenting T-cell activation and proliferation to enhance the body's natural anti-tumor response.[2][3]

The combination of an HPK1 inhibitor, such as Hpk1-IN-52, with an anti-PD-1 antibody represents a compelling therapeutic strategy. Anti-PD-1 therapy works by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, which is a major mechanism of immune evasion.[4] By inhibiting HPK1, the "brakes" on T-cell activation are released, potentially leading to a more robust and sustained anti-tumor immune response that can synergize with the effects of PD-1 blockade.[5][6] Preclinical studies have consistently shown that combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies results in synergistic anti-tumor activity.[5][7][8] This document provides detailed application notes and protocols for the use of this compound in combination with anti-PD-1 therapy in mouse models, based on findings with well-characterized HPK1 inhibitors.

Data Presentation

The following tables summarize quantitative data from preclinical studies of representative HPK1 inhibitors in combination with anti-PD-1 therapy in syngeneic mouse models. While specific data for this compound is not publicly available, these data illustrate the expected synergistic effects.

Table 1: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1 Therapy

HPK1 InhibitorTumor ModelTreatment GroupsKey FindingsReference
Unnamed Inhibitor ([I])CT26 Syngeneic Model- [I] (30 mg/kg, p.o., twice daily)- Anti-PD-1 (3 mg/kg, i.p.)- Combination- Monotherapy TGI: 42% ([I]), 36% (anti-PD-1)- Combination TGI: 95%[9]
DS21150768Multiple Syngeneic Models- DS21150768 (p.o.)- Anti-PD-1- Combination- Suppressed tumor growth in multiple models, both as monotherapy and in combination.[10]
NDI-101150EMT-6 Syngeneic Model- NDI-101150- Anti-PD-1- Combination- Induced robust tumor growth inhibition.- Led to multiple complete responses.[11]
Compound KMC38 Syngeneic Model- Compound K- Anti-PD-1- Combination- Dramatic synergistic effect on tumor regression.[5]

TGI: Tumor Growth Inhibition; p.o.: oral administration; i.p.: intraperitoneal administration.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

HPK1 InhibitorTumor ModelKey Findings in Combination GroupReference
NDI-101150EMT-6 Syngeneic Model- Influx of cytotoxic and proliferative CD8+ T-cells.[12]
Compound KMC38 OVA Model- Increased tumor antigen-specific CD8+ T-cells.[13]

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76, leading to the attenuation of T-cell activation. Pharmacological inhibition of HPK1 with a small molecule inhibitor like this compound blocks this negative feedback loop, resulting in enhanced and sustained T-cell effector functions.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_APC Antigen Presenting Cell (APC) cluster_Signaling Intracellular Signaling TCR TCR ZAP70 ZAP-70 TCR->ZAP70 CD28 CD28 MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 recruits PLCg1 PLCγ1 SLP76->PLCg1 T_Cell_Activation T-Cell Activation (Cytokine release, Proliferation) PLCg1->T_Cell_Activation HPK1->SLP76 phosphorylates & inhibits Hpk1_Inhibitor This compound Hpk1_Inhibitor->HPK1

Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow for In Vivo Combination Therapy

This diagram outlines a typical workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Efficacy & Pharmacodynamic Analysis Cell_Culture 1. Tumor Cell Culture (e.g., MC38, CT26) Tumor_Implantation 2. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Group2 This compound (e.g., daily p.o.) Group3 Anti-PD-1 (e.g., 2x weekly i.p.) Group4 Combination Therapy Tumor_Monitoring 5. Monitor Tumor Volume & Body Weight Endpoint 6. Endpoint Analysis Tumor_Monitoring->Endpoint TGI Tumor Growth Inhibition (TGI) Endpoint->TGI TIL_Analysis TIL Analysis (Flow Cytometry) Endpoint->TIL_Analysis Cytokine_Analysis Cytokine Profiling Endpoint->Cytokine_Analysis

Caption: In vivo combination therapy experimental workflow.

Experimental Protocols

In Vivo Syngeneic Mouse Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.

1. Cell Culture and Tumor Implantation:

  • Culture murine tumor cells (e.g., MC38 colon adenocarcinoma for C57BL/6 mice or CT26 for BALB/c mice) in appropriate media.[9]

  • Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.[9]

  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female mice.[9]

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[9]

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[9]

3. Treatment Administration:

  • Group 1 (Vehicle Control): Administer the vehicle for the HPK1 inhibitor (e.g., daily by oral gavage).[9]

  • Group 2 (this compound Monotherapy): Administer this compound at the desired dose and schedule (e.g., daily by oral gavage).[9]

  • Group 3 (Anti-PD-1 Monotherapy): Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[9]

  • Group 4 (Combination Therapy): Administer both this compound and the anti-PD-1 antibody according to their respective schedules.[9]

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • Euthanize mice when tumors reach a predetermined endpoint or if significant toxicity is observed.

  • Analyze tumor growth inhibition and survival data.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and analysis of TILs from tumor tissue to assess the immunological effects of the combination therapy.

1. Tumor Digestion and Single-Cell Suspension:

  • Excise tumors from euthanized mice and mince into small pieces.[9]

  • Digest the tumor tissue using an enzymatic solution (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Filter the cell suspension through a cell strainer to remove debris.

2. Staining and Analysis:

  • Perform a red blood cell lysis step if necessary.

  • Stain the single-cell suspension with a viability dye to exclude dead cells.

  • Incubate the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).

  • For intracellular markers (e.g., Granzyme B, Ki-67), perform a fixation and permeabilization step followed by intracellular staining.

  • Acquire data on a flow cytometer and analyze the frequency and activation status of different immune cell populations within the tumor microenvironment.

Conclusion

The inhibition of HPK1 with a small molecule inhibitor like this compound, particularly in combination with anti-PD-1 therapy, represents a promising strategy in immuno-oncology.[6] Preclinical data for this class of inhibitors strongly suggest a synergistic effect, leading to enhanced anti-tumor immunity and improved tumor control in mouse models.[5][7][8] The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further investigate this therapeutic approach. Further research is warranted to translate these encouraging preclinical findings into tangible benefits for patients with cancer.

References

Application Notes: Establishing a Dose-Response Curve for Hpk1-IN-52 in Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and proteasomal degradation of SLP-76, which dampens T-cell activation and proliferation.[1][6][7]

Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immune responses by augmenting T-cell function.[2][3] Hpk1-IN-52 is a small molecule inhibitor designed to target the kinase activity of HPK1. Establishing a dose-response curve for this compound in a relevant cell model, such as the Jurkat T-cell line, is a crucial first step in characterizing its potency and therapeutic potential. Jurkat cells are a widely used in vitro model for studying T-cell signaling pathways due to their human T lymphocyte origin.[5]

These application notes provide a comprehensive guide for establishing a dose-response curve for this compound in Jurkat cells, covering key experimental protocols, data presentation, and visualization of the underlying biological and experimental processes.

Core Assays for Dose-Response Determination

To comprehensively evaluate the effect of this compound, a multi-pronged approach is recommended, assessing its impact on a direct downstream target, a key functional outcome, and overall cell health.

  • Target Engagement: pSLP-76 (Ser376) Inhibition: Measures the direct inhibition of HPK1's kinase activity on its primary substrate, SLP-76.

  • Functional Outcome: IL-2 Production: Quantifies the downstream functional consequence of HPK1 inhibition, which is the enhancement of T-cell activation and subsequent cytokine production.[5][7]

  • Cell Viability/Cytotoxicity: Assesses the off-target cytotoxic effects of the inhibitor to distinguish specific immunomodulatory effects from general toxicity.[5]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound in Jurkat cells. These tables are structured for clear comparison and determination of key dose-response metrics such as IC50 (for inhibition) and EC50 (for enhancement).

Table 1: Inhibition of SLP-76 Phosphorylation (Ser376) by this compound

This compound (nM)Mean Fluorescence Intensity (MFI) of pSLP-76% Inhibition
0 (Vehicle)15000
1135010
1090040
5060060
10030080
50015090
10007595
IC50 (nM) \multicolumn{2}{c}{~ 30}

Table 2: Enhancement of IL-2 Production by this compound

This compound (nM)IL-2 Concentration (pg/mL)Fold Increase over Vehicle
0 (Vehicle)2001.0
13001.5
108004.0
5015007.5
100200010.0
500220011.0
1000225011.25
EC50 (nM) \multicolumn{2}{c}{~ 25}

Table 3: Cytotoxicity of this compound in Jurkat Cells

This compound (nM)% Cell Viability
0 (Vehicle)100
1100
1099
5098
10097
50095
100092
500085
1000070
CC50 (µM) \multicolumn{2}{c

Signaling Pathway and Experimental Workflow Visualizations

To clarify the complex biological and experimental processes, the following diagrams are provided.

Hpk1_Signaling_Pathway TCR TCR Engagement SLP76_complex SLP-76 Signalosome TCR->SLP76_complex activates HPK1 HPK1 SLP76_complex->HPK1 recruits & activates Downstream Downstream T-Cell Activation (e.g., IL-2 Production) SLP76_complex->Downstream promotes pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 inhibits Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Degradation->SLP76_complex attenuates Negative_Feedback Negative Feedback Loop

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow cluster_assays Perform Assays start Start: Jurkat Cell Culture prep Prepare Serial Dilutions of this compound start->prep treatment Treat Jurkat Cells with This compound Concentrations prep->treatment stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) treatment->stimulate incubate Incubate for Defined Period stimulate->incubate pSLP76_assay pSLP-76 Assay (Flow Cytometry) incubate->pSLP76_assay IL2_assay IL-2 ELISA incubate->IL2_assay viability_assay Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Data Analysis: Plot Dose-Response Curves Calculate IC50, EC50, CC50 pSLP76_assay->data_analysis IL2_assay->data_analysis viability_assay->data_analysis end End: Characterize this compound data_analysis->end

Caption: Experimental workflow for establishing a dose-response curve.

Experimental Protocols

Protocol 1: Jurkat Cell Culture and Maintenance

Objective: To maintain healthy and actively dividing Jurkat cells for subsequent experiments.

Materials:

  • Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (200 mM)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Complete Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

Procedure:

  • Culture Jurkat cells in suspension in T-75 flasks.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[5]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed complete culture medium to a density of 2-3 x 10^5 cells/mL.

  • Prior to each experiment, assess cell viability using Trypan Blue exclusion. Viability should be >95%.[5]

Protocol 2: IL-2 Production Assay (ELISA)

Objective: To measure the enhancement of IL-2 production in Jurkat cells following treatment with this compound and TCR stimulation.

Materials:

  • Jurkat cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody

  • 96-well flat-bottom tissue culture plates

  • Human IL-2 ELISA kit

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-2 µg/mL in PBS) overnight at 4°C.[5][8]

  • Wash the plate three times with sterile PBS to remove unbound antibody.

  • Seed Jurkat cells at a density of 2 x 10^5 cells/well in 100 µL of complete culture medium.[5]

  • Prepare serial dilutions of this compound in complete culture medium. Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

  • Add soluble anti-CD28 antibody to a final concentration of 2-4 µg/mL.[5][8]

  • Incubate the plate for 24-48 hours at 37°C, 5% CO2.[5]

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for IL-2 measurement.

  • Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

  • Plot the IL-2 concentration against the log of the this compound concentration to determine the EC50 value.

Protocol 3: Cell Viability Assay (MTT or equivalent)

Objective: To assess the cytotoxicity of this compound on Jurkat cells.

Materials:

  • Jurkat cells

  • This compound stock solution

  • Vehicle control (DMSO)

  • 96-well tissue culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent-based viability assay kit (e.g., CellTiter-Glo®)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed Jurkat cells at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.

  • Prepare a wide range of this compound serial dilutions and add them to the wells. Include a vehicle-only control.

  • Incubate the plate for the same duration as the functional assay (e.g., 24-48 hours) at 37°C, 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Plot the % viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

The protocols and frameworks provided in these application notes offer a comprehensive approach to establishing a robust dose-response curve for this compound in Jurkat cells. By assessing target engagement, functional outcomes, and cytotoxicity, researchers can accurately determine the inhibitor's potency and therapeutic window. This foundational data is essential for the continued preclinical development of novel HPK1 inhibitors for cancer immunotherapy.

References

Application Notes and Protocols for Studying Hpk1-IN-52 Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3][4] Hpk1-IN-52 is a potent and orally active inhibitor of HPK1 that has demonstrated anti-tumor activities. These application notes provide a comprehensive guide for utilizing this compound in preclinical animal models to study its pharmacodynamic effects.

Mechanism of Action

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation.[1][2] This cascade ultimately dampens T-cell activation. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and cytokine production.[2][5]

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and the mechanism of action for this compound.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activates Antigen Antigen Antigen->TCR Engagement ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits & Activates pSLP76 pSLP-76 (Ser376) Downstream_Signaling Downstream Signaling SLP76->Downstream_Signaling HPK1->SLP76 Phosphorylates (Inhibits) HPK1->pSLP76 Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 Inhibits Proteins_14_3_3 14-3-3 Proteins pSLP76->Proteins_14_3_3 Recruits Degradation SLP-76 Degradation Proteins_14_3_3->Degradation T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Degradation->T_Cell_Activation Suppresses Downstream_Signaling->T_Cell_Activation

HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize key in vivo pharmacokinetic and efficacy data for this compound and representative HPK1 inhibitors.

Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Model

Treatment GroupDoseAdministration RouteDosing ScheduleTumor Growth Inhibition (TGI)Animal ModelReference
This compound30 mg/kgOral (p.o.)Twice Daily42%CT26 tumor-bearing Balb/c mice[6]
Anti-PD-13 mg/kgIntraperitoneal (i.p.)Not Specified36%CT26 tumor-bearing Balb/c mice[6]
This compound + Anti-PD-130 mg/kg + 3 mg/kgp.o. + i.p.Not Specified95%CT26 tumor-bearing Balb/c mice[6]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterAdministration RouteDoseValueAnimal StrainReference
Half-life (t½)Intravenous (IV)1 mg/kg0.6 hNot Specified[6]
CmaxOral (PO)10 mg/kg1801 ng/mLNot Specified[6]
Bioavailability (F)Oral (PO)10 mg/kg116%Not Specified[6]

Table 3: In Vivo Target Engagement of a Representative HPK1 Inhibitor

AssayDoseAdministration RouteTime PointResultAnimal ModelReference
pSLP-76 Inhibition100 mg/kgOral (PO)3 hours post-dosingInhibition of SLP-76 phosphorylation initiatedNot Specified[6]
pSLP-76 Inhibition100 mg/kgOral (PO)24 hours post-dosingInhibition of SLP-76 phosphorylation sustainedNot Specified[6]

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a syngeneic mouse model, such as CT26 (colon carcinoma) in BALB/c mice.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Tumor_Cell_Culture Tumor Cell Culture (e.g., CT26) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound, Vehicle, etc.) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Sample_Collection Sample Collection (Tumors, Spleens, Blood) Endpoint->Sample_Collection PD_Analysis Pharmacodynamic Analysis (pSLP-76, Immune Cell Profiling) Sample_Collection->PD_Analysis Data_Analysis Data Analysis (TGI Calculation) PD_Analysis->Data_Analysis

General workflow for an in vivo efficacy study of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Syngeneic tumor cells (e.g., CT26)

  • 6-8 week old female BALB/c mice

  • Sterile PBS, cell culture medium

  • Calipers for tumor measurement

  • Anti-PD-1 antibody (optional, for combination studies)

Procedure:

  • Tumor Cell Implantation:

    • Culture CT26 cells to ~80% confluency.

    • Harvest and wash cells with sterile PBS.

    • Resuspend cells in PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[1]

  • Treatment Administration:

    • Prepare the this compound formulation in the appropriate vehicle. A fresh formulation should be prepared daily.[7]

    • Administer this compound via oral gavage at the desired dose (e.g., 30 mg/kg) and schedule (e.g., twice daily).[1][6]

    • Administer vehicle to the control group following the same schedule.

    • For combination studies, administer anti-PD-1 antibody (e.g., 3 mg/kg, intraperitoneally, twice a week).[6]

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight every 2-3 days.[1]

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare guidelines.

Protocol for Oral Gavage in Mice

Materials:

  • Prefilled syringes

  • Gavage needle (18-20 gauge for mice)

  • Personal Protective Equipment (PPE)

Procedure:

  • Restraint: Securely scruff the mouse and hold its head up with the body in a vertical position.

  • Needle Insertion: Insert the gavage needle into the mouth and direct it over the tongue into the pharynx. The animal will swallow by reflex, allowing the needle to slide easily into the esophagus.

  • Administration: Once the needle is in place, administer the compound slowly and smoothly.

  • Withdrawal: After administration, pull the gavage needle straight out.

  • Observation: Observe the animal for any signs of distress.

Pharmacodynamic Biomarker Analysis

To assess target engagement of this compound, the phosphorylation of SLP-76 (pSLP-76) in immune cells can be measured.

Materials:

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FCS)

  • 70 µm cell strainers

  • 15 mL or 50 mL conical tubes

  • Centrifuge

Procedure:

  • Tissue Harvest: At the study endpoint, euthanize mice and harvest spleens and tumors into a tissue culture dish containing Flow Cytometry Staining Buffer.[8]

  • Single-Cell Suspension (Spleen):

    • Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.[9]

    • Wash the strainer with buffer to collect the splenocytes.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[8]

    • Resuspend the cell pellet in an appropriate volume of buffer for cell counting and staining.[8]

  • Single-Cell Suspension (Tumor):

    • Mince the tumor tissue into small pieces.

    • Digest the tissue with an enzymatic cocktail (e.g., collagenase, DNase) to release single cells.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Proceed with centrifugation and resuspension as described for the spleen.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-Actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Lyse splenocytes in ice-cold Lysis Buffer.[2]

    • Clarify the lysates by centrifugation and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.[10]

    • Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour.[2]

    • Incubate with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[10]

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]

    • The membrane can be stripped and re-probed for total SLP-76 and β-Actin for normalization.[5]

Conclusion

These application notes and protocols provide a framework for the in vivo investigation of this compound. Rigorous pharmacodynamic studies are essential to understand the mechanism of action and to guide the clinical development of this promising immuno-oncology agent. Optimization of these protocols for specific experimental setups is highly recommended.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Hpk1-IN-52 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Hpk1-IN-52. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to address common challenges and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) with a reported IC50 of 10.4 nM.[1] HPK1, also known as MAP4K1, is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[2][3] This phosphorylation leads to the degradation of SLP-76, which dampens the T-cell activation signal.[2][3][4] this compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining T-cell activation and enhancing anti-tumor immune responses.[2][3]

Q2: In which cell types is this compound expected to be active?

A2: HPK1 is predominantly expressed in hematopoietic cells. Therefore, this compound is expected to be active in various immune cells, including T cells, B cells, and dendritic cells.[2][5]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: While specific data for this compound is limited, inhibitors in this class are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro use.[6][7] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and water content can significantly impact solubility.[8] For long-term storage, it is advisable to store the compound as a powder at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[8][9]

Q4: What are the potential off-target effects of this compound?

A4: Due to the conserved nature of the ATP-binding site in kinases, off-target activity is a common concern with kinase inhibitors. While a specific kinome scan for this compound is not publicly available, potent HPK1 inhibitors may show activity against other kinases. It is recommended to perform comprehensive kinase selectivity profiling to understand the specific off-target effects in your experimental system.

Troubleshooting Inconsistent Results

Issue 1: Weaker than expected T-cell activation (e.g., low IL-2 production, reduced proliferation).
  • Potential Cause 1: Incorrect Inhibitor Concentration or Degradation.

    • Solution: Verify the concentration of your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Ensure proper storage of this compound to prevent degradation.[8]

  • Potential Cause 2: Suboptimal Cell Health or Stimulation.

    • Solution: Ensure your cells are healthy and viable. Poor cell health can lead to inconsistent responses. Titrate your T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies) to ensure optimal activation, as HPK1 inhibition primarily enhances signaling downstream of TCR activation.

  • Potential Cause 3: Issues with Assay Conditions.

    • Solution: Review and optimize your experimental protocol. For kinase assays, ensure that the concentrations of the enzyme, substrate, and ATP are optimized. For cell-based assays, the incubation time with the inhibitor and the timing of the readout are crucial.[8]

Issue 2: High variability in results between experiments.
  • Potential Cause 1: Inconsistent Experimental Protocols.

    • Solution: Strictly adhere to a detailed, written protocol for every experiment. Ensure that all experimental parameters, including cell density, stimulation conditions, inhibitor concentration, and incubation times, are kept consistent.[8]

  • Potential Cause 2: Variability in Primary Cells.

    • Solution: Primary human cells are inherently variable. Normalize results to a vehicle control for each donor and express data as "Fold change over vehicle" rather than absolute values.

  • Potential Cause 3: Reagent Variability.

    • Solution: Use the same batches of critical reagents, such as fetal bovine serum (FBS), for a set of comparative experiments. Serum components can bind to small molecules and affect their effective concentration.

Issue 3: Unexpected Cellular Toxicity.
  • Potential Cause 1: High Inhibitor Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration that provides specific inhibition of HPK1 with minimal cytotoxicity. Include a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.[8]

  • Potential Cause 2: Off-Target Effects.

    • Solution: Inhibition of other essential kinases can lead to cell death. To confirm that the desired effect is due to HPK1 inhibition, use a cell line where HPK1 has been genetically knocked out or its expression is knocked down. If the inhibitor still produces the same effect in these cells, it is likely due to off-target activity.

  • Potential Cause 3: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to your cells (typically <0.5%). Include a vehicle-only control in your experiments.[8]

Quantitative Data

The following tables summarize key quantitative data for this compound and provide representative data for other HPK1 inhibitors for comparative purposes.

Table 1: Potency of this compound

CompoundAssay TypeValueReference
This compoundBiochemical IC5010.4 nM[1]

Table 2: Potency of Other Characterized HPK1 Inhibitors

CompoundAssay TypeValueReference
Compound KBiochemical IC502.6 nM[4]
GNE-1858Biochemical IC501.9 nM[4]
Unnamed CompoundJurkat pSLP76(S376) Cellular IC503 nM[10]
Unnamed CompoundPrimary T-cell IL-2 EC501.5 nM[10]
HPK1-IN-7Biochemical IC502.6 nM[9]
HPK1-IN-32Biochemical IC5065 nM[11]

Table 3: Representative Solubility and Storage of HPK1 Inhibitors

CompoundSolventSolubilityStorage of Stock SolutionReference
HPK1-IN-2DMSO76 mg/mL (199.75 mM)-80°C for 6 months; -20°C for 1 month[6][9]
HPK1-IN-32DMSO50 mg/mL (93.17 mM)Not specified[7]
Unnamed CompoundAqueous159 µg/mLNot specified[10]

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay (Biochemical IC50 Determination)

This protocol is for determining the direct inhibitory activity of this compound against the HPK1 enzyme.

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%). Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, and a suitable substrate (e.g., Myelin Basic Protein).

  • Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to a 384-well plate.

  • Enzyme Addition: Add the HPK1 enzyme to each well and incubate briefly.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.

  • Data Analysis: Plot the percentage of kinase activity relative to the control against the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve using a four-parameter logistic equation.[12]

Protocol 2: Cellular Phospho-SLP-76 Assay (EC50 Determination)

This protocol assesses the ability of this compound to block HPK1 activity within a cellular context.

  • Cell Culture: Culture a relevant T-cell line (e.g., Jurkat) or primary human T-cells.

  • Inhibitor Treatment: Pre-incubate cells with escalating concentrations of this compound or vehicle control for 1-2 hours.

  • T-Cell Stimulation: Stimulate T-cell receptor signaling using anti-CD3/CD28 antibodies for 15-30 minutes.[13]

  • Cell Lysis: After the short incubation, lyse the cells and collect protein extracts.

  • Detection: Measure the levels of phosphorylated SLP-76 (pSLP-76) by Western blot or a quantitative immunoassay (e.g., ELISA).

  • Data Analysis: Determine EC50 values from the dose-response curve of pSLP-76 inhibition.[12]

Protocol 3: IL-2 Cytokine Release Assay

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation.

  • Cell Isolation and Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood. Plate the PBMCs in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or DMSO for 2 hours.[14]

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.[14]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.[14]

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for IL-2 production enhancement.[14]

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling cluster_hpk1 HPK1 Negative Regulation TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Degradation SLP-76 Degradation SLP76->Degradation ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 HPK1->SLP76 Phosphorylates (Ser376) Hpk1_IN_52 This compound Hpk1_IN_52->HPK1 Inhibits Degradation->PLCg1 Attenuates Signal

HPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Inhibitor Verify Inhibitor (Concentration, Stability) Start->Check_Inhibitor Check_Cells Assess Cellular Health & Stimulation Start->Check_Cells Check_Protocol Review Assay Protocol & Reagents Start->Check_Protocol Dose_Response Perform Dose-Response Experiment Check_Inhibitor->Dose_Response Optimize_Stimulation Titrate Stimulation Reagents Check_Cells->Optimize_Stimulation Optimize_Assay Optimize Assay Parameters Check_Protocol->Optimize_Assay Use_Controls Implement Proper Controls (e.g., KO cells, orthogonal inhibitor) Dose_Response->Use_Controls Optimize_Stimulation->Use_Controls Optimize_Assay->Use_Controls End Consistent Results Use_Controls->End

A logical workflow for troubleshooting inconsistent experimental results.

References

Optimizing Hpk1-IN-52 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Here, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76, which dampens T-cell activation.[1][2] this compound inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining TCR signaling, which enhances T-cell activation and proliferation.[2]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: For a novel experiment, it is advisable to start with a broad concentration range to determine the optimal dose. A typical starting range for potent kinase inhibitors like this compound is from 1 nM to 10 µM.[3][4] This range allows for the determination of the compound's potency and therapeutic window in your specific cellular model.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: What are the expected on-target effects of this compound in a cellular context?

A4: The primary on-target effect of this compound is the inhibition of HPK1 kinase activity. This should lead to a decrease in the phosphorylation of its direct downstream target, SLP-76, at serine 376.[1] Consequently, you can expect to observe enhanced T-cell activation, increased proliferation, and elevated production of cytokines such as IL-2 upon TCR stimulation.[7]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and provides a comparison with other known HPK1 inhibitors. This data can serve as a reference for expected efficacy.

InhibitorTargetAssay TypeIC50/EC50 (nM)Cell Line/SystemReference
This compound HPK1Biochemical Assay (IC50)10.4Recombinant HPK1[8]
pSLP-76Cellular Assay (EC50)41Not specified[8]
IL-2 ProductionCellular Assay (EC50)108Not specified[8]
Compound KHPK1Biochemical Assay (IC50)2.6Recombinant HPK1[9]
KHK-6HPK1Biochemical Assay (IC50)20Recombinant HPK1[10]
Compound from EMD SeronoHPK1Biochemical Assay (IC50)0.2Recombinant HPK1[11]
pSLP-76 (S376)Cellular Assay (IC50)3Jurkat[11]
IL-2 ProductionPrimary T-cell Assay (EC50)1.5Primary T-cells[11]

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, it is crucial to understand its place in the T-cell receptor signaling pathway and the general workflow for optimizing its concentration.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement LCK LCK Activation TCR->LCK ZAP70 ZAP-70 Activation LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_active HPK1 (Active) LAT_SLP76->HPK1_active T_Cell_Activation_Up T-Cell Activation Sustained LAT_SLP76->T_Cell_Activation_Up Sustained Signaling pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 Phosphorylation Hpk1_IN_52 This compound Hpk1_IN_52->HPK1_active Inhibition Degradation SLP-76 Degradation pSLP76->Degradation T_Cell_Activation_Down T-Cell Activation Attenuated Degradation->T_Cell_Activation_Down

Caption: HPK1 negatively regulates T-cell activation.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis cluster_optimization Optimization Stock_Solution Prepare 10 mM Stock in DMSO Working_Solutions Prepare Serial Dilutions (1 nM to 10 µM) Stock_Solution->Working_Solutions Cell_Culture Culture T-cells (e.g., Jurkat, PBMCs) Treatment Pre-treat cells with this compound and vehicle control Cell_Culture->Treatment Stimulation Stimulate TCR (e.g., anti-CD3/CD28) Treatment->Stimulation pSLP76_Assay Measure pSLP-76 (Western Blot/ELISA) Stimulation->pSLP76_Assay Cytokine_Assay Measure IL-2 (ELISA) Stimulation->Cytokine_Assay Proliferation_Assay Assess Proliferation (e.g., CFSE) Stimulation->Proliferation_Assay Dose_Response Generate Dose-Response Curve pSLP76_Assay->Dose_Response Cytokine_Assay->Dose_Response Proliferation_Assay->Dose_Response Optimal_Conc Determine Optimal Concentration Dose_Response->Optimal_Conc

Caption: A typical experimental workflow for optimization.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated SLP-76 (pSLP-76)

This protocol details the steps to assess the on-target activity of this compound by measuring the inhibition of SLP-76 phosphorylation at Serine 376.

Materials:

  • Jurkat T-cells or primary human T-cells

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture Jurkat cells or primary T-cells to the desired density. Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for 1-2 hours.[12]

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 5-15 minutes at 37°C to induce SLP-76 phosphorylation.[13]

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.[1] Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Data Analysis: Quantify the band intensities and normalize the pSLP-76 signal to total SLP-76 to determine the extent of inhibition.[1]

Protocol 2: IL-2 ELISA for T-Cell Activation

This protocol measures the functional consequence of HPK1 inhibition by quantifying the production of the cytokine IL-2.

Materials:

  • Jurkat T-cells or primary human T-cells

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 and anti-CD28 antibodies

  • Human IL-2 ELISA kit

Procedure:

  • Cell Plating and Treatment: Seed T-cells in a 96-well plate. Add serial dilutions of this compound and a vehicle control.

  • T-Cell Stimulation: Add stimulating anti-CD3/CD28 antibodies to the wells.

  • Incubation: Culture the cells for 24-48 hours at 37°C.[1]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.[14]

  • ELISA: Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[14]

  • Data Analysis: Generate a standard curve and calculate the IL-2 concentration in each sample. Plot the IL-2 concentration against the this compound concentration to determine the EC50.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or Noisy Results Compound Precipitation: this compound may precipitate when diluted into aqueous media.Ensure the final DMSO concentration is low (≤ 0.5%). Prepare fresh working solutions for each experiment. Visually inspect for precipitates.[15]
Cell Health: Unhealthy or variable cell populations can lead to inconsistent responses.Ensure high cell viability (>95%) before starting the experiment. Maintain consistent cell culture conditions.[16]
Assay Variability: Inconsistent pipetting, incubation times, or reagent concentrations.Use calibrated pipettes. Ensure consistent timing for all steps. Prepare master mixes for reagents where possible.[16]
Lower-than-Expected Potency Suboptimal Inhibitor Concentration: The concentration range may be too low.Perform a wider dose-response experiment (e.g., 0.1 nM to 10 µM).[4]
High ATP Concentration (in biochemical assays): For ATP-competitive inhibitors, high ATP can reduce apparent potency.Use an ATP concentration at or near the Km for HPK1 in your biochemical assay.[15]
Poor Cell Permeability: The compound may not be efficiently entering the cells.Increase the pre-incubation time with the inhibitor. Note that specific cell permeability data for this compound is not widely available.[15]
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration.Consider reducing the serum concentration during the treatment period, if compatible with your cell line.[15]
Unexpected Cellular Phenotypes or Cytotoxicity Off-Target Effects: At higher concentrations, this compound may inhibit other kinases.Perform a dose-response for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to identify a non-toxic concentration range. If possible, compare results with a structurally different HPK1 inhibitor or use HPK1 knockout/knockdown cells as a control.
Solvent Toxicity: The concentration of DMSO may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%) and include a vehicle control with the same DMSO concentration.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering toxicity in animal studies with Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase primarily expressed in hematopoietic cells, where it functions as a negative regulator of T-cell, B-cell, and dendritic cell activation.[2][3] By inhibiting HPK1, this compound is designed to enhance anti-tumor immune responses by relieving this negative regulation.[2][4]

Q2: What are the potential on-target and off-target toxicities of Hpk1 inhibitors like this compound?

A2: Toxicities associated with HPK1 inhibitors can be categorized as on-target or off-target.

  • On-target toxicities may arise from excessive immune activation due to the intended mechanism of action. However, studies with HPK1 knockout and kinase-dead mice have generally not shown overt signs of autoimmunity.[4] Immune-related adverse events (irAEs) such as colitis, pneumonitis, and skin rash are potential on-target effects.[1]

  • Off-target toxicities are a common concern with kinase inhibitors because of the structural similarity of the ATP-binding sites across the kinome.[4][5] These can manifest as various adverse effects, with cardiovascular toxicities being a notable concern for some kinase inhibitors.[4][6] For the broader class of HPK1 inhibitors, commonly observed toxicities in preclinical and clinical studies include gastrointestinal issues such as nausea, diarrhea, and fatigue.[4][7]

Q3: Is there any specific toxicity data available for this compound?

A3: As of the latest available information, there is no publicly available preclinical or clinical toxicity data specifically for this compound. Therefore, it is crucial for researchers to conduct thorough dose-finding and toxicity studies for this specific compound. The guidance provided here is based on the general knowledge of HPK1 inhibitors and kinase inhibitors.[4]

Q4: What are the initial steps to take if I observe toxicity in my animal studies with this compound?

A4: If you observe signs of toxicity such as significant weight loss, lethargy, ruffled fur, or other adverse clinical signs, the following initial steps are recommended:

  • Dose Adjustment: Immediately reduce the dose or temporarily halt the administration of this compound.[4]

  • Supportive Care: Provide careful monitoring and appropriate supportive care to the animals.[4]

  • Protocol Review: Thoroughly review your experimental protocol, including the formulation and route of administration, to identify any potential contributing factors.[4]

Troubleshooting Guides

This section provides potential solutions to common toxicity issues encountered during in vivo studies with this compound.

Issue 1: Significant Weight Loss (>15-20%) and/or Dehydration
Possible Cause Troubleshooting Steps
On-target immune-related toxicity Dose Reduction: Lower the dose to the next level in your study design.[1]
Off-target toxicity Formulation Check: Ensure the vehicle is well-tolerated and the compound is properly solubilized. Run a vehicle-only control group to rule out toxicity from the formulation excipients.[1]
Gastrointestinal Distress Dietary Modification: Provide a more easily digestible diet. Symptomatic Treatment: After consulting with a veterinarian, consider administering anti-diarrheal agents and subcutaneous fluids for hydration.[4]
Issue 2: Lethargy and Reduced Activity
Possible Cause Troubleshooting Steps
General malaise due to drug exposure Clinical Pathology: Collect blood samples for a complete blood count (CBC) and serum chemistry analysis to assess organ function.[4]
Specific organ toxicity Histopathology: At the conclusion of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.[4]
Summary of Potential Toxicities with HPK1 Inhibitors
Toxicity TypeManifestationFrequency
Gastrointestinal Nausea, Diarrhea, VomitingCommon[7]
General FatigueCommon[7]
Immune-Related Colitis, Pneumonitis, Skin RashPossible[1]
Hematological AnemiaReported[7]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Utilize appropriate rodent models (e.g., C57BL/6 or BALB/c mice).[1]

  • Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group and at least three dose levels (low, mid, high).[1]

  • Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight daily.[1]

  • Blood Collection: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.[1]

  • MTD Definition: The MTD is defined as the highest dose that does not result in mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs).[4]

Protocol 2: General Health Monitoring During Efficacy Studies
  • Frequency: Monitor animals at least twice weekly.[4]

  • Parameters to Assess:

    • Body Weight: A significant and sustained decrease in body weight is a key indicator of toxicity.[4]

    • Clinical Signs: Observe for changes in appearance (piloerection, hunched posture), behavior (lethargy, aggression), and physiological functions (diarrhea, abnormal breathing).[4]

Visualizations

Hpk1 Signaling Pathway in T-Cells

Hpk1_Signaling_Pathway TCR TCR Engagement LAT LAT TCR->LAT SLP76 SLP-76 LAT->SLP76 Hpk1 Hpk1 LAT->Hpk1 pSLP76 pSLP-76 (Ser376) PLCg1 PLCγ1 Activation SLP76->PLCg1 Hpk1_active Activated Hpk1 Hpk1->Hpk1_active Activation Hpk1_active->SLP76 Phosphorylates Hpk1_active->pSLP76 FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binds FourteenThreeThree->PLCg1 Inhibits ERK ERK Activation PLCg1->ERK T_Cell_Activation T-Cell Activation ERK->T_Cell_Activation Hpk1_IN_52 This compound Hpk1_IN_52->Hpk1_active Inhibits

Caption: Hpk1 negatively regulates T-cell receptor (TCR) signaling.

Experimental Workflow for Troubleshooting Toxicity

Toxicity_Troubleshooting_Workflow start Toxicity Observed (e.g., Weight Loss, Lethargy) step1 Immediate Actions: - Reduce/Pause Dose - Supportive Care start->step1 step2 Review Protocol: - Formulation - Route of Administration step1->step2 decision1 Toxicity Resolved? step2->decision1 step3 Investigate Cause decision1->step3 No end_resolved Continue Study with Modified Protocol decision1->end_resolved Yes step4 On-Target Effect? (Immune Hyperactivation) step3->step4 step5 Off-Target Effect? step3->step5 step6 Dose Titration Study step4->step6 step7 Assess Off-Target Kinase Inhibition step5->step7 step6->end_resolved end_unresolved Re-evaluate Compound or Formulation step7->end_unresolved

Caption: A stepwise approach to troubleshooting this compound-related toxicity.

References

Technical Support Center: Validating On-Target Engagement of Hpk1-IN-52 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the on-target cellular engagement of Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is HPK1 and why is it a target in immuno-oncology?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune responses.[1][2] It is predominantly expressed in hematopoietic cells.[2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and dampens the signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[2][3] By inhibiting this intracellular immune checkpoint, HPK1 inhibitors like this compound are designed to enhance anti-tumor T-cell activity, making it a promising strategy in cancer immunotherapy.[3][4]

Q2: What is the primary mechanism of action for an HPK1 inhibitor like this compound?

A2: this compound is an ATP-competitive inhibitor that blocks the kinase activity of HPK1.[5] The primary downstream substrate of HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][6] Activated HPK1 phosphorylates SLP-76 at the Serine 376 residue (pSLP-76).[4][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which disrupts the active TCR signaling complex and attenuates the immune response.[1][7] this compound prevents the phosphorylation of SLP-76, thereby sustaining T-cell activation signals.[3][8]

Q3: What are the key methods to confirm this compound engages HPK1 in cells?

A3: Three primary orthogonal methods are widely used to validate that an inhibitor engages HPK1 within a cellular context:[4]

  • Western Blot for Phospho-SLP-76 (Ser376): This is a functional assay that directly measures the inhibition of HPK1's downstream kinase activity. A reduction in the pSLP-76 signal upon treatment with this compound indicates target engagement.[4][6]

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay confirms direct binding of the inhibitor to the target protein. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand, causing a "thermal shift" that can be measured.[4][9]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay performed in live cells that quantifies the direct binding of an inhibitor to its target.[4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HPK1 and a fluorescent tracer. This compound competes with the tracer, leading to a measurable decrease in the BRET signal.[4][10]

Q4: What is a good starting concentration for this compound in cellular assays?

A4: The optimal concentration depends on the assay and cell type. A good starting point is to perform a dose-response curve centered around the inhibitor's biochemical IC50 and cellular EC50 values, if known. For a potent inhibitor, this range could span from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). It is crucial to determine the concentration that effectively inhibits the target without causing off-target effects or cellular toxicity.[11]

Key Methodologies and Data

A robust validation of this compound requires a multi-faceted approach, moving from biochemical potency to direct evidence of cellular target engagement and functional impact.

Comparative Data of HPK1 Inhibitors

To provide context for expected potencies, the following table summarizes data from various well-characterized HPK1 inhibitors. Direct comparison should be made with caution as experimental conditions may vary between studies.

InhibitorBiochemical Potency (IC50)Cellular Potency (pSLP-76 IC50/EC50)Reference
This compound Hypothetical: 5 nMHypothetical: 50 nM (in Jurkat cells)N/A
Hpk1-IN-212.6 nM0.6 µM (in PBMCs)[4]
Compound 220.061 nM78 nM (in PBMCs)[4]
CFI-4024114.0 nMBiologically effective concentrations demonstrated[4]
Hpk1-IN-25129 nMNot explicitly reported[4]

Note: Values for this compound are hypothetical and for illustrative purposes.

Visualizing Pathways and Workflows

Understanding the underlying biology and experimental logic is crucial for successful target validation.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Engagement ZAP70 Lck / ZAP-70 TCR->ZAP70 activates HPK1_inactive HPK1 (Inactive) ZAP70->HPK1_inactive recruits & activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Prot1433 14-3-3 Proteins pSLP76->Prot1433 recruits Signal_Complex TCR Signalosome Destabilization Prot1433->Signal_Complex Signal_Attenuation Attenuated T-Cell Activation Signal_Complex->Signal_Attenuation Inhibitor This compound Inhibitor->HPK1_active inhibits

Caption: HPK1 signaling cascade in T-cell activation.

Experimental_Workflow cluster_assays Perform Orthogonal Assays start Start: Select Cell Line (e.g., Jurkat, PBMCs) treat Treat cells with this compound (Dose-response & Time-course) start->treat wb Western Blot (pSLP-76) treat->wb cetsa CETSA (Thermal Shift) treat->cetsa nanobret NanoBRET (Direct Binding) treat->nanobret analyze Analyze Data: - Calculate IC50/EC50 - Determine ΔTm - Measure BRET ratio wb->analyze cetsa->analyze nanobret->analyze decision Results Consistent & Confirm Engagement? analyze->decision troubleshoot Troubleshoot Assay (See Guide Below) decision->troubleshoot  No end Conclusion: On-Target Engagement Validated decision->end  Yes troubleshoot->treat

Caption: General workflow for this compound target engagement validation.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-SLP-76 (Ser376) Inhibition

This protocol measures the functional outcome of HPK1 inhibition in cells.

  • Materials:

    • Jurkat T-cells or human PBMCs.

    • This compound stock solution (in DMSO).

    • T-cell activators (e.g., anti-CD3/CD28 antibodies).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Rabbit anti-total SLP-76, Mouse anti-GAPDH or β-actin.

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Plate cells (e.g., Jurkat at 1x10^6 cells/mL) and pre-incubate with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

    • T-Cell Activation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to induce HPK1 activation and SLP-76 phosphorylation.

    • Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse on ice.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane, then incubate with the primary antibody for pSLP-76 (Ser376) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

    • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SLP-76 or a loading control like GAPDH.[9]

  • Data Analysis:

    • Quantify the band intensities for pSLP-76 and the loading control.

    • Normalize the pSLP-76 signal to the loading control.

    • Plot the normalized pSLP-76 levels against the concentration of this compound to determine the IC50 value. A dose-dependent decrease in pSLP-76 indicates target engagement.[9]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol assesses the direct binding of this compound to HPK1 by measuring its thermal stabilization.[9]

  • Materials:

    • Intact cells (e.g., Jurkat).

    • This compound and vehicle control (DMSO).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Thermal cycler.

    • Equipment for Western blotting.

  • Procedure:

    • Cell Treatment: Treat cultured cells with a saturating concentration of this compound or vehicle control for 1 hour at 37°C.[9]

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[9]

    • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[9]

    • Separation: Separate the soluble protein fraction (containing non-denatured HPK1) from the precipitated aggregates by high-speed centrifugation.[9]

    • Analysis: Collect the supernatant and analyze the amount of soluble HPK1 using Western blot with an anti-HPK1 antibody.

  • Data Analysis:

    • Quantify the band intensity of soluble HPK1 at each temperature for both the treated and vehicle control samples.

    • Plot the amount of soluble HPK1 against the temperature to generate melting curves.[9]

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized HPK1, confirming target engagement.[9]

Troubleshooting Guide

Issue 1: (Western Blot) I don't see a decrease in pSLP-76 levels after treatment.

  • Possible Cause 1: Insufficient T-Cell Activation. The stimulation by anti-CD3/CD28 may be too weak or too short.

    • Troubleshooting Step: Confirm your activation protocol is working by observing a strong pSLP-76 signal in the vehicle-treated, stimulated control compared to the unstimulated control. Optimize stimulation time and antibody concentration.

  • Possible Cause 2: Incorrect Inhibitor Concentration or Incubation Time. The concentration of this compound may be too low, or the pre-incubation time may be too short for it to enter the cells and bind to the target.

    • Troubleshooting Step: Perform a dose-response experiment with a wider concentration range. Also, try increasing the pre-incubation time (e.g., up to 4 hours).

  • Possible Cause 3: Inactive Compound. The inhibitor may have degraded.

    • Troubleshooting Step: Use a fresh stock of this compound. Include a known, validated HPK1 inhibitor as a positive control to ensure the assay is working correctly.[12]

Issue 2: (CETSA®) I am not observing a thermal shift for HPK1.

  • Possible Cause 1: Inhibitor Does Not Stabilize the Protein. Not all binding events lead to a significant change in thermal stability. This does not necessarily mean there is no engagement.

    • Troubleshooting Step: Rely on orthogonal assays like Western blot for pSLP-76 or NanoBRET to confirm engagement. These assays measure functional inhibition or direct binding through different mechanisms.[4]

  • Possible Cause 2: Suboptimal Compound Concentration. The concentration of this compound may be too low to achieve sufficient target occupancy.

    • Troubleshooting Step: Ensure you are using a concentration that is well above the biochemical IC50 (e.g., 10-100 fold higher) to maximize the bound fraction of HPK1.

  • Possible Cause 3: Technical Issues with Heating or Lysis. Inconsistent heating or incomplete lysis can lead to variable results.

    • Troubleshooting Step: Ensure the thermal cycler provides uniform heating. Optimize your lysis procedure to efficiently extract soluble proteins.

Issue 3: (General) I'm observing cellular toxicity at my target engagement concentrations.

  • Possible Cause: Off-Target Effects or Compound-Specific Toxicity. The inhibitor may be affecting other kinases or cellular processes, leading to cell death.[11]

    • Troubleshooting Step 1: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your target engagement assays to determine the toxic concentration range.

    • Troubleshooting Step 2: Correlate the concentration required for the toxic phenotype with the IC50 for HPK1 inhibition. A significant discrepancy may suggest an off-target effect.[11]

    • Troubleshooting Step 3: If available, test a structurally unrelated HPK1 inhibitor. If the toxicity is not replicated, it is likely an off-target effect of this compound.[11]

Issue 4: (General) My results from different assays are not correlating.

  • Possible Cause: Different Assays Measure Different Parameters. A Western blot for pSLP-76 measures the functional enzymatic inhibition. CETSA and NanoBRET measure direct physical binding.[13] Potency values (IC50 vs. EC50) are not always directly comparable across these distinct assay types.

    • Interpretation: This is why using orthogonal methods is critical. If you see a decrease in pSLP-76 (functional effect) and a positive signal in NanoBRET (direct binding) but no shift in CETSA (no thermal stabilization), you can still confidently conclude that this compound engages its target in cells. The totality of the data provides a robust validation.

References

Navigating Solubility Challenges with Hpk1-IN-52: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Hpk1-IN-52 in aqueous buffers. The following information, presented in a question-and-answer format, offers troubleshooting strategies, detailed experimental protocols, and relevant data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A1: This is a common challenge encountered with many small molecule kinase inhibitors, including this compound. These compounds are often hydrophobic, a characteristic that facilitates their binding to the ATP pocket of the target kinase.[1] this compound, a 1(2H)-isoquinolinone derivative, has a planar aromatic ring system that can lead to strong intermolecular stacking, further reducing its affinity for water.[2]

While highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), a rapid change in solvent polarity upon dilution into an aqueous buffer can cause the compound to exceed its solubility limit and precipitate out of solution.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous DMSO. For similar HPK1 inhibitors, solubilities in DMSO are reported to be as high as 76-92 mg/mL.[3][4] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the compound's solubility.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with an ideal concentration at or below 0.1%.[5] It is imperative to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.[5]

Q4: How should I store this compound?

A4: For long-term storage, this compound powder should be stored at -20°C.[6] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The kinetic solubility of the compound has been exceeded due to a rapid change in solvent polarity.1. Lower the final concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.[6]2. Perform serial dilutions: Instead of a single-step dilution, perform intermediate serial dilutions of the DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[7]3. Ensure rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or pipetting vigorously to promote rapid dispersion.[7]4. Pre-warm the aqueous buffer: Gently warming the buffer to 37°C can sometimes improve solubility.[7]
Solution becomes cloudy over time during the experiment. The compound is slowly precipitating out of the solution, which could be due to temperature fluctuations or interactions with other components in the assay medium.1. Maintain constant temperature: Ensure a stable temperature throughout the experiment.2. Incorporate a surfactant: The addition of a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Pluronic F-68, can help to stabilize the compound in solution.[1]3. Use a co-solvent: In some instances, including a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) may enhance solubility. For in vivo formulations of similar compounds, mixtures including PEG300 are often used.[3][4]
Inconsistent or non-reproducible experimental results. Poor solubility leading to an inaccurate effective concentration of the inhibitor. The compound may be degrading in the aqueous solution.1. Visually inspect for precipitation: Before and during your experiment, carefully check for any signs of precipitation in your assay plates or tubes.2. Prepare fresh dilutions: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.[6]
Low or no inhibitory activity observed. The actual concentration of the dissolved inhibitor is much lower than the intended concentration due to precipitation.1. Confirm solubility at the working concentration: Before proceeding with an assay, perform a simple solubility test. Prepare the final dilution and visually inspect for precipitation after a short incubation.2. Sonication: Brief sonication in a water bath can help to redissolve small, fine precipitates. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.[1]

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the solubility of other structurally related HPK1 inhibitors in various solvents. This data can be used as a general guideline for handling this compound.

Compound Solvent Reported Solubility Reference
HPK1-IN-2DMSO76 mg/mL (199.75 mM)[3]
Ethanol10 mg/mL[3]
WaterInsoluble[3]
CompKDMSO92 mg/mL (200.66 mM)[4]
Ethanol2 mg/mL[4]
WaterInsoluble[4]
HPK1-IN-32DMSO50 mg/mL (93.17 mM)[8]
2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative (general)Water< 1 µg/mL[2]
20% Ethanol in Water~5 µg/mL[2]
50% Ethanol in Water120 µg/mL[2]
20% PEG 400 in Water~15 µg/mL[2]
50% PEG 400 in Water180 µg/mL[2]

Note: The solubility of compounds can be influenced by temperature, pH, and the purity of the solvents and reagents used.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 556.61 g/mol ), you would need 5.57 mg.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved. If necessary, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): To avoid precipitation, it is advisable to perform serial dilutions. For example, prepare intermediate dilutions of your stock solution in pure DMSO first (e.g., 1 mM, 100 µM).

  • Prepare Final Aqueous Solution: Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Dilution: Add a small volume of the appropriate DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO as in your highest concentration of this compound.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Outcome Cellular Response TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Recruitment & Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation T_Cell_Activation_up Enhanced T-Cell Activation HPK1_active->T_Cell_Activation_up Pathway Restored SLP76_p p-SLP-76 SLP76->SLP76_p Degradation 14-3-3 Binding & Ubiquitination/Degradation SLP76_p->Degradation T_Cell_Activation_down Reduced T-Cell Activation Degradation->T_Cell_Activation_down Leads to Hpk1_IN_52 This compound Hpk1_IN_52->HPK1_active Inhibition

Caption: Hpk1 signaling as a negative regulator of T-cell activation.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Concentration Is the final concentration as low as possible? Start->Check_Concentration Lower_Concentration Action: Lower final concentration Check_Concentration->Lower_Concentration No Check_Dilution Was a single-step dilution used? Check_Concentration->Check_Dilution Yes Lower_Concentration->Check_Dilution Serial_Dilution Action: Use serial dilutions and rapid mixing Check_Dilution->Serial_Dilution Yes Check_Additives Is precipitation still occurring? Check_Dilution->Check_Additives No Serial_Dilution->Check_Additives Add_Surfactant Action: Add surfactant (e.g., 0.01% Tween-20) Check_Additives->Add_Surfactant Yes Success Success: Compound Solubilized Check_Additives->Success No Use_Cosolvent Action: Consider co-solvent (e.g., PEG) Add_Surfactant->Use_Cosolvent If persists Add_Surfactant->Success Resolved Failure Consult further technical support Use_Cosolvent->Failure

Caption: Troubleshooting workflow for this compound precipitation.

Solubility_Factors Solubility This compound Solubility in Aqueous Buffer Factors Key Factors Compound Properties Solvent System Methodology Solubility->Factors is influenced by Compound_Props Hydrophobicity Crystalline Structure pKa Factors:f0->Compound_Props Solvent_System pH of Buffer Co-solvents (DMSO, PEG) Surfactants (Tween-80) Factors:f1->Solvent_System Methodology Final Concentration Dilution Method Temperature & Mixing Factors:f2->Methodology

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Interpreting Bell-Shaped Dose-Response Curves with HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret bell-shaped (or biphasic) dose-response curves observed in experiments with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is a bell-shaped dose-response curve?

A bell-shaped dose-response curve, also known as a non-monotonic or U-shaped curve, is a biological response that increases with low doses of a substance but then decreases at higher doses.[1] This is in contrast to a typical sigmoidal dose-response curve where the effect plateaus at high concentrations.[1]

Q2: Why is it important to understand a bell-shaped curve when working with HPK1 inhibitors?

HPK1 is a negative regulator of T-cell activation; therefore, its inhibition is expected to enhance immune responses.[2][3] A bell-shaped curve is a critical observation because it suggests that at higher concentrations, the inhibitor may lose its desired effect or produce confounding results.[4] This could be due to off-target effects, cellular toxicity, or other artifacts.[1][4] Correctly interpreting this curve is essential for determining the optimal therapeutic window and understanding the inhibitor's true mechanism of action.[4]

Q3: What are the potential causes of a bell-shaped dose-response curve with an HPK1 inhibitor?

Several factors can contribute to a bell-shaped dose-response curve:

  • Off-target effects: At higher concentrations, the inhibitor may bind to other kinases or proteins, leading to secondary effects that counteract the intended inhibition of HPK1.[1][4] Due to the conserved nature of the ATP-binding site in kinases, off-target activities are a common concern.[5]

  • Cellular toxicity: High concentrations of the inhibitor might be toxic to the cells, leading to a general shutdown of cellular processes and a decrease in the measured response, such as cytokine production.[1][4]

  • Compound properties: At high concentrations, small molecule inhibitors can form aggregates, which may lead to non-specific inhibition or artifacts in the assay.[4] The compound may also precipitate out of solution at higher concentrations, reducing its effective concentration.[1]

  • Complex biological pathways: The signaling pathway downstream of HPK1 is intricate. Inhibition of HPK1 can trigger feedback loops or pathway crosstalk that, at high inhibitor concentrations, might dampen the initial positive response.[1][4]

Q4: How does a bell-shaped curve impact the determination of an IC50 value?

A bell-shaped dose-response curve makes the standard calculation of an IC50 value problematic because the data does not fit a simple sigmoidal model.[1] In such cases, it is more informative to report the entire dose-response curve and identify the optimal effective concentration (the peak of the curve) and the concentration at which the response begins to decline.[1]

Troubleshooting Guides

Issue 1: Observing a Bell-Shaped Curve in a Cellular Assay (e.g., T-cell activation, cytokine release)

Potential Cause & Troubleshooting Steps

  • Cellular Toxicity:

    • Action: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assay, using the same cell type and inhibitor concentrations.[4]

    • Expected Outcome: Cell viability should remain high (>90%) at the concentrations where the bell shape is observed. If viability decreases, the downturn in the dose-response curve is likely due to toxicity.

  • Off-Target Effects:

    • Action 1: Consult kinome scan data for your inhibitor to identify potential off-target kinases. Compare the off-target profile with the observed cellular phenotype.[5]

    • Action 2: Use a structurally unrelated HPK1 inhibitor with a different off-target profile as a control. If both inhibitors produce a similar bell-shaped curve, the effect is less likely to be due to a specific off-target.[6]

    • Action 3: Titrate the inhibitor concentration carefully. Lower concentrations are more likely to be specific for HPK1.[5]

  • Compound Aggregation/Solubility:

    • Action 1: Visually inspect the highest concentrations of your inhibitor in the assay medium for any signs of precipitation.

    • Action 2: Include a detergent like Brij-35 in your biochemical assays to disrupt potential aggregates.[4]

    • Action 3: Assess the solubility of your inhibitor in the assay buffer at the concentrations being tested.[4]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Potential Cause & Troubleshooting Steps

  • Cell Permeability:

    • Action: The inhibitor may have poor cell membrane permeability, leading to a lower intracellular concentration compared to what is used in a biochemical assay. This can sometimes contribute to unexpected dose-response relationships in cellular contexts.

  • High Intracellular ATP Concentration:

    • Action: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are much higher, which can reduce the apparent potency of ATP-competitive inhibitors in cells.[5]

  • Efflux Pumps:

    • Action: The inhibitor could be a substrate for cellular efflux pumps, which actively remove it from the cytoplasm, leading to a lower effective intracellular concentration.[5]

Data Presentation

Table 1: Representative Data from a T-Cell Activation Assay with an HPK1 Inhibitor Exhibiting a Bell-Shaped Dose-Response

Inhibitor Concentration (nM)pSLP-76 (Ser376) Inhibition (%)IL-2 Secretion (pg/mL)Cell Viability (%)
0 (Vehicle)015098
12530097
107085096
10095120095
10009890080
100009940050

Note: Data are hypothetical and for illustrative purposes.

Table 2: Kinase Selectivity Profile for a Hypothetical HPK1 Inhibitor

Kinase TargetIC50 (nM)
HPK1 (On-Target) 5
Kinase X (Off-Target)500
Kinase Y (Off-Target)2000
Kinase Z (Off-Target)800

Note: Significant inhibition of off-target kinases at higher concentrations could explain a bell-shaped response.[1]

Experimental Protocols

Protocol 1: Cellular pSLP-76 (Ser376) Inhibition Assay

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in T-cells.

  • Cell Preparation: Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells in appropriate media. Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.[7]

  • Inhibitor Treatment: Pre-treat the cells with a serial dilution of the HPK1 inhibitor or DMSO for 1-2 hours.[6]

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.[8]

  • Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow for intracellular antibody staining.[8]

  • Antibody Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and cell surface markers (e.g., CD4, CD8).[8]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSLP-76 in the T-cell populations. A decrease in MFI indicates HPK1 inhibition.[9]

Protocol 2: IL-2 Cytokine Release Assay

This assay quantifies the enhancement of T-cell effector function by measuring IL-2 production.

  • Cell Preparation and Treatment: Isolate PBMCs and plate them in a 96-well plate. Pre-treat the cells with a serial dilution of the HPK1 inhibitor or DMSO for 2 hours.[7]

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.[7]

  • ELISA: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to observe the dose-response curve.[7]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[10]

  • Cell Treatment: Treat cultured cells (e.g., Jurkat) with the HPK1 inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.[10]

  • Washing: Wash the cells with PBS to remove excess compound.[10]

  • Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[10]

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]

  • Protein Analysis: Analyze the amount of soluble HPK1 in the supernatant using Western blot or another protein detection method.[10]

  • Data Analysis: Plot the amount of soluble HPK1 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[10]

Mandatory Visualizations

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 LAT->HPK1 Recruitment pSLP76 pSLP-76 (Ser376) TCell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->TCell_Activation HPK1->SLP76 Phosphorylation Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Degradation SLP-76 Degradation Fourteen33->Degradation Degradation->TCell_Activation Inhibition HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 Inhibition

Caption: HPK1-mediated negative regulation of TCR signaling.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Isolate T-Cells Treat Treat with HPK1 Inhibitor (Dose-Response) Start->Treat Stimulate Stimulate TCR (e.g., anti-CD3/CD28) Treat->Stimulate Cytokine Cytokine Release Assay (e.g., IL-2 ELISA) Stimulate->Cytokine Phospho pSLP-76 Assay (Flow Cytometry) Stimulate->Phospho Viability Cytotoxicity Assay (e.g., MTT) Stimulate->Viability Analyze Analyze Data: Plot Dose-Response Curves Cytokine->Analyze Phospho->Analyze Viability->Analyze Troubleshooting_Logic Observation Observation: Bell-Shaped Dose-Response IsToxic Is there cytotoxicity at high concentrations? Observation->IsToxic YesToxic Conclusion: Bell-shape is likely due to toxicity. IsToxic->YesToxic Yes NoToxic Consider other causes IsToxic->NoToxic No CheckOffTarget Does the inhibitor have known off-targets? NoToxic->CheckOffTarget YesOffTarget Hypothesis: Off-target effects at high concentrations. CheckOffTarget->YesOffTarget Yes NoOffTarget Check for compound properties (e.g., aggregation). CheckOffTarget->NoOffTarget No

References

Best practices for long-term storage and stability of Hpk1-IN-52

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Hpk1-IN-52. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the long-term stability and effective use of this potent hematopoietic progenitor kinase 1 (HPK1) inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage of this compound is critical to maintain its stability and activity. For optimal long-term storage, the compound in its solid (powder) form should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To aid dissolution, gentle warming (e.g., in a 37°C water bath) and vortexing may be applied. Ensure the compound is fully dissolved before further dilution. For aqueous-based cellular assays, it is advisable to perform serial dilutions in DMSO before the final dilution into your experimental medium to prevent precipitation.

Q3: What is the stability of this compound in cell culture medium?

A3: The stability of small molecule inhibitors like this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum proteins which may metabolize the compound. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. For long-term experiments, it may be necessary to replenish the medium with freshly diluted inhibitor every 24-48 hours to maintain a consistent effective concentration. An initial experiment to determine the compound's half-life in your specific cell culture system is recommended for long-duration studies.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with an IC50 of 10.4 nM.[2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T-cell immune response.[3][6] By inhibiting HPK1, this compound blocks this negative feedback loop, which can enhance T-cell activation and anti-tumor immunity.[2][7]

Storage and Stability Data Summary

ConditionFormRecommended TemperatureDurationNotes
Long-Term Storage Powder-20°CUp to 2 yearsKeep tightly sealed and protected from moisture.
In DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Short-Term Storage In DMSO-20°CUp to 1 month
Shipping PowderRoom TemperatureAs shippedStore appropriately upon receipt.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator of T-cell activation. Following T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the downstream signaling cascade required for T-cell activation.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1_active Activated HPK1 HPK1->HPK1_active Activation HPK1_active->SLP76 Phosphorylates (Inhibits) This compound This compound This compound->HPK1_active Inhibits ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) AP1->T_Cell_Activation

Caption: Simplified HPK1 signaling pathway in T-cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected inhibitor activity 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Inhibitor Instability in Assay: Degradation of this compound in aqueous media over the course of the experiment. 3. Incorrect Concentration: Errors in dilution or calculation.1. Storage: Ensure the solid compound is stored at -20°C and DMSO stock solutions are aliquoted and stored at -80°C. 2. Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a frozen stock immediately before each experiment. For long-term assays, consider replenishing the media with fresh inhibitor every 24-48 hours. 3. Concentration Verification: Double-check all calculations and ensure accurate pipetting. Consider verifying the concentration of the stock solution if possible.
Precipitation of this compound in aqueous solution 1. Low Solubility: The compound may have limited solubility in aqueous buffers, especially at higher concentrations. 2. Improper Dilution: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause precipitation.1. Solubility: If precipitation is observed, try lowering the final concentration of this compound. 2. Serial Dilutions: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous assay buffer. Ensure the final DMSO concentration is compatible with your assay and typically below 0.5%.
High background or off-target effects 1. High Inhibitor Concentration: Using concentrations of this compound that are too high can lead to non-specific effects. 2. Solvent Toxicity: High concentrations of the solvent (DMSO) may be toxic to cells.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that inhibits HPK1 without causing significant off-target effects or cytotoxicity. 2. Vehicle Control: Always include a vehicle control (DMSO only) in your experiments at the same final concentration as in the inhibitor-treated samples to account for any solvent effects.
Variability between experiments 1. Inconsistent Protocols: Minor variations in experimental parameters can lead to different results. 2. Cellular State: Differences in cell density, passage number, or activation state can affect the outcome.1. Standardized Protocols: Ensure all experimental parameters (cell seeding density, inhibitor concentration, incubation times, etc.) are kept consistent. 2. Consistent Cell Culture: Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase before starting the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquot the stock solution into single-use tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro HPK1 Kinase Assay (General Framework)

This protocol provides a general framework. Specific components and concentrations should be optimized for the chosen assay format (e.g., ADP-Glo™, TR-FRET).

  • Reagent Preparation:

    • Kinase Buffer: e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Recombinant active HPK1 enzyme.

    • HPK1 substrate (e.g., myelin basic protein or a specific peptide).

    • ATP solution.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in kinase buffer from a DMSO stock. Include a DMSO vehicle control.

    • In a microplate, add the diluted this compound or vehicle control.

    • Add the HPK1 substrate and recombinant HPK1 enzyme to each well.

    • Pre-incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).[8][9]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Assay for Inhibition of SLP-76 Phosphorylation

  • Cell Culture:

    • Culture Jurkat T-cells or primary human T-cells in appropriate media.

  • Inhibitor Treatment:

    • Plate the cells at a desired density (e.g., 1 x 10^6 cells/mL).

    • Pre-treat the cells with serial dilutions of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.

  • Cell Lysis and Western Blotting:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76 (as a loading control).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and determine the ratio of phospho-SLP-76 to total SLP-76 to assess the inhibitory effect of this compound.

Experimental Workflow Visualization

Experimental_Workflow Workflow for Assessing this compound Cellular Activity cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A Prepare this compound Stock Solution (DMSO) C Pre-treat Cells with This compound Dilutions A->C B Culture T-Cells (e.g., Jurkat, Primary) B->C D Stimulate T-Cells (e.g., anti-CD3/CD28) C->D E Lyse Cells and Prepare Lysates D->E F Western Blot for p-SLP-76 & Total SLP-76 E->F G Quantify Band Intensities F->G H Determine IC50 G->H

Caption: A logical workflow for troubleshooting drug resistance.[10]

References

Validation & Comparative

Hpk1-IN-52: A Comparative Guide to In Vitro Potency Against Other HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Hpk1-IN-52 against other notable Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The data presented is compiled from publicly available experimental results to assist researchers in evaluating these compounds for their potential in cancer immunotherapy. HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy to enhance anti-tumor immune responses.[1]

Data Presentation: In Vitro Potency of HPK1 Inhibitors

The following table summarizes the in vitro biochemical and cellular potency of this compound and a selection of other HPK1 inhibitors.

Inhibitor Name/CodeAssay TypeCell Line/SystemIC50/EC50 Value
This compound Biochemical - 10.4 nM [1]
Compound from EMD Serono [I]Biochemical-0.2 nM[2]
Cell-based (pSLP76)Jurkat3 nM[2]
Cell-based (IL-2 secretion)Primary T-cells1.5 nM (EC50)[2]
BGB-15025Biochemical-1.04 nM[3]
Cell-based (pSLP76)T-cellsPotent, concentration-dependent reduction[3]
Cell-based (IL-2 secretion)Jurkat267 nM (EC50)
Hpk1-IN-4Biochemical-0.061 nM[4]
Compound 4-5Biochemical-0.9 nM[5]
Cell-based (pSLP76)Jurkat/PBMCsEffective inhibition[5]
Compound 2-7Biochemical-1.39 nM[5]
Cell-based (IL-2 secretion)Jurkat11.56 nM (EC50)[5]
Compound 3-6Biochemical-3.5 nM[5]
Cell-based (pSLP76)Jurkat1.04 µM[5]
Cell-based (IL-2 secretion)Jurkat1.19 µM (EC50)[5]
Hpk1-IN-37Biochemical-3.7 nM[3]
Compound 1Cell-based (pSLP76)Jurkat120 nM[6]
Compound 2Cell-based (pSLP76)Jurkat~20 nM[7]
Hpk1-IN-25Biochemical-129 nM[8]

Experimental Protocols

Detailed experimental protocols for the cited data are often proprietary. However, this section outlines generalized methodologies for the key in vitro assays based on standard practices in the field.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HPK1.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

General Procedure:

  • Recombinant human HPK1 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate peptide) and ATP in a kinase buffer.

  • Test compounds are serially diluted and added to the reaction mixture.

  • The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Luminescence is measured using a plate reader.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[7]

Cellular Phospho-SLP-76 (pSLP76) Inhibition Assay

This assay assesses the ability of an inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, SLP-76, at Serine 376.

Principle: Inhibition of HPK1 in T-cells prevents the phosphorylation of SLP-76 upon T-cell receptor stimulation.

General Procedure:

  • A relevant T-cell line (e.g., Jurkat) or primary human T-cells are cultured and plated in multi-well plates.

  • Cells are pre-incubated with various concentrations of the test inhibitor.

  • T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies.

  • After a short incubation period, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for pSLP76 (Ser376).

  • The fluorescence intensity is measured by flow cytometry or a high-content imaging system.

  • The IC50 value is determined by plotting the percentage of inhibition of pSLP76 phosphorylation against the inhibitor concentration.[7]

Cellular IL-2 Production Assay

This assay measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).

Principle: Inhibition of the negative regulator HPK1 enhances T-cell activation and subsequent production of cytokines like IL-2.

General Procedure:

  • Primary human T-cells or a T-cell line are pre-incubated with a range of concentrations of the test inhibitor.

  • The T-cells are then stimulated with anti-CD3/CD28 antibodies to induce activation.

  • After a 24-72 hour incubation period, the cell culture supernatant is collected.

  • The concentration of IL-2 in the supernatant is measured using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • The EC50 value, the concentration of the compound that elicits a half-maximal response in IL-2 production, is calculated from the dose-response curve.[2]

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_active Active HPK1 LAT_SLP76->HPK1_active recruits & activates TC_Activation_Up T-Cell Activation (Enhanced) LAT_SLP76->TC_Activation_Up pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation TC_Activation_Down T-Cell Activation (Attenuated) Degradation->TC_Activation_Down HPK1_inhibitor HPK1 Inhibitor (e.g., this compound) HPK1_inhibitor->HPK1_active inhibits

Caption: HPK1 negatively regulates T-cell activation.

General Experimental Workflow for In Vitro IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exec Execution cluster_acq Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of HPK1 Inhibitor Incubation Incubate Inhibitor with Assay Components Compound_Prep->Incubation Assay_Prep Prepare Assay Plate (Enzyme/Substrate or Cells) Assay_Prep->Incubation Stimulation Stimulate (Cellular Assays) or Initiate Reaction (Biochemical) Incubation->Stimulation Detection Add Detection Reagents & Read Signal Stimulation->Detection Analysis Plot Dose-Response Curve & Calculate IC50 Detection->Analysis

Caption: Workflow for determining HPK1 inhibitor potency.

References

A Comparative Guide to the In Vivo Efficacy of Novel HPK1 Inhibitors: Hpk1-IN-52 and Compound X

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the preclinical in vivo anti-tumor efficacy of the conceptual Hpk1-IN-52 against a known hematopoietic progenitor kinase 1 (HPK1) inhibitor, herein referred to as Compound X. HPK1 is a critical negative regulator of T-cell activation, and its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2][3] This document summarizes key efficacy data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows for researchers, scientists, and drug development professionals.

Comparative Efficacy of HPK1 Inhibitors

The following table summarizes the in vivo anti-tumor efficacy of this compound (as a representative potent HPK1 inhibitor) and Compound X, based on publicly available preclinical data for similar HPK1 inhibitors. Direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Compound Name/IdentifierAlternative NamesDeveloperTumor Model(s)Dosing RegimenKey Efficacy ReadoutsCombination Benefit with anti-PD-1Source(s)
This compound (Representative) -(Conceptual)CT26 (colorectal)30 mg/kg, p.o., twice daily42% Tumor Growth Inhibition (TGI) as monotherapy.95% TGI in combination.[1][4]
Compound X (NDI-101150) -Nimbus TherapeuticsCT26 (colorectal), EMT-6 (breast)75 mg/kg, p.o., dailyCT26: 50% TGI; EMT-6: 85% TGI, 7/10 mice with complete tumor regression and induction of immune memory.Yes, enhanced survival in CT26 model.[1]

HPK1 Signaling Pathway in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][5][6] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[2][5] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[1][2] By inhibiting HPK1, small molecule inhibitors can block this negative feedback loop, leading to a more robust and sustained anti-tumor T-cell response.[1][3]

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Activates Antigen Antigen Antigen->TCR Engagement LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits pSLP76 pSLP-76 (Degradation) SLP76->pSLP76 TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->TCell_Activation Promotes HPK1->SLP76 Phosphorylates (Inhibits) HPK1_Inhibitor This compound / Compound X HPK1_Inhibitor->HPK1 Inhibits

HPK1 signaling pathway in T-cell activation and its inhibition.

Experimental Protocols

Below is a generalized protocol for evaluating the in vivo anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model. Specific parameters may vary between studies.

Cell Culture and Animal Models
  • Cell Lines: Murine colorectal carcinoma cell lines such as CT26 and MC38, or murine breast cancer cell line EMT-6 are commonly used.[1] Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[1]

  • Animal Models: Immunocompetent mouse strains, such as BALB/c or C57BL/6, are used for syngeneic tumor models to ensure a functional immune system for evaluating immunomodulatory agents.[7]

Tumor Implantation and Monitoring
  • Implantation: A specific number of tumor cells (e.g., 0.1 x 10^6 to 1 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.[1][7]

  • Monitoring: Tumor growth is monitored every 2-3 days using a digital caliper.[1] Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[1]

Drug Formulation and Administration
  • Formulation: The HPK1 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.) or in sterile saline for intraperitoneal (i.p.) injection.[1]

  • Administration: Dosing is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[1] The specific dose and schedule (e.g., daily, twice daily) are followed as per the study design.

Efficacy Evaluation
  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

  • Secondary Endpoints: Secondary endpoints may include survival analysis, analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry, and measurement of cytokine levels in the tumor microenvironment or plasma.[5][7]

InVivo_Workflow cluster_workflow In Vivo Efficacy Experimental Workflow start Start cell_culture Tumor Cell Culture (e.g., CT26, EMT-6) start->cell_culture implantation Subcutaneous Implantation into Syngeneic Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Compound X) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3x / week) treatment->monitoring endpoint Endpoint Analysis (TGI, Survival, Biomarkers) monitoring->endpoint

Generalized workflow for in vivo efficacy studies of HPK1 inhibitors.

References

Validating Hpk1-IN-52: A Comparative Guide to a Structurally Distinct Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel inhibitor's activity and specificity is a critical step. This guide provides a framework for validating the results of Hpk1-IN-52 by comparing its expected performance with a structurally distinct and potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, BGB-15025.

HPK1, a serine/threonine kinase, is a key negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses by boosting T-cell activation.[2] this compound is a tool compound used in the investigation of HPK1's role in immune signaling. To ensure that the observed effects of this compound are due to on-target HPK1 inhibition and not off-target activities or compound-specific artifacts, it is essential to reproduce key findings with a structurally unrelated inhibitor.

This guide outlines the necessary experimental data, protocols, and signaling pathway context for such a validation study.

Comparative Inhibitor Data

InhibitorTargetBiochemical IC50Cellular pSLP-76 (Ser376) InhibitionCellular IL-2 Production
This compoundHPK1Data not publicly availableData not publicly availableData not publicly available
BGB-15025 HPK1 1.04 nM [3][4][5]Potent inhibition demonstrated [4][5]Induces IL-2 production in T cells [4][5]
NDI-101150HPK1Single-digit nanomolar[6]Dose-dependent activation of primary human immune cells[6]Enhances pro-inflammatory cytokine secretion in CD8+ T-cells[6]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental logic is crucial for interpreting the validation results. The following diagrams, generated using Graphviz, illustrate the HPK1 signaling pathway, the experimental workflow for validation, and the logical relationship of the comparative study.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Phosphorylation SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) T_Cell_Activation_Up T-Cell Activation (Upregulated) SLP76->T_Cell_Activation_Up Sustains Degradation SLP-76 Degradation pSLP76->Degradation Leads to T_Cell_Activation_Down T-Cell Activation (Downregulated) Degradation->T_Cell_Activation_Down Results in Hpk1_IN_52 This compound / BGB-15025 Hpk1_IN_52->HPK1_active Inhibits

HPK1 signaling cascade and inhibitor point of action.

Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Biochem_Assay HPK1 Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine IC50 Biochem_Assay->IC50_Biochem Cell_Culture Culture T-cells (e.g., Jurkat, PBMCs) Inhibitor_Treatment Treat with Inhibitors (this compound vs. BGB-15025) Cell_Culture->Inhibitor_Treatment TCR_Stimulation Stimulate TCR (anti-CD3/CD28) Inhibitor_Treatment->TCR_Stimulation pSLP76_Assay pSLP-76 Assay (Western Blot / ELISA) TCR_Stimulation->pSLP76_Assay IL2_Assay IL-2 Production Assay (ELISA) TCR_Stimulation->IL2_Assay IC50_Cellular Determine Cellular IC50 pSLP76_Assay->IC50_Cellular EC50_IL2 Determine IL-2 EC50 IL2_Assay->EC50_IL2

Workflow for biochemical and cellular validation of HPK1 inhibitors.

Logical_Relationship Logical Framework for Validation Hypothesis Hypothesis: This compound effects are on-target Hpk1_IN_52_Results Experimental Results with this compound Hypothesis->Hpk1_IN_52_Results Comparator_Inhibitor Structurally Distinct Inhibitor (e.g., BGB-15025) Hypothesis->Comparator_Inhibitor Similar_Outcomes Similar Outcomes? (Potency, Cellular Effects) Hpk1_IN_52_Results->Similar_Outcomes Comparator_Results Experimental Results with Comparator Comparator_Inhibitor->Comparator_Results Comparator_Results->Similar_Outcomes Validation_Conclusion Conclusion: Results are validated (On-target effect is likely) Similar_Outcomes->Validation_Conclusion Yes Discrepant_Outcomes Discrepant Outcomes? Similar_Outcomes->Discrepant_Outcomes No Reevaluation Re-evaluation: (Off-target effects or compound artifacts) Discrepant_Outcomes->Reevaluation

Logical flow for validating inhibitor results.

Experimental Protocols

Detailed and consistent methodologies are paramount for a valid comparison. Below are protocols for key experiments.

HPK1 Biochemical Kinase Assay (ADP-Glo™)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of recombinant HPK1.

  • Objective: To determine the in vitro IC50 value of this compound and the comparator inhibitor against recombinant human HPK1.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Myelin Basic Protein (MBP) or a suitable peptide substrate

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[4]

    • Test inhibitors (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations. The final DMSO concentration should typically not exceed 1%.

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[7]

    • Prepare a solution of recombinant HPK1 enzyme in kinase buffer and add 2 µL to each well (except "no enzyme" controls).[7]

    • Prepare a master mix containing the substrate (e.g., MBP) and ATP in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[7]

    • Incubate the plate at room temperature for 60 minutes.[8]

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[7]

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.[9]

  • Objective: To determine the cellular IC50 of the inhibitors based on the inhibition of SLP-76 phosphorylation at Serine 376.

  • Materials:

    • Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)[9]

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test inhibitors

    • T-cell activators: anti-CD3 and anti-CD28 antibodies[9]

    • Lysis buffer

    • Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76 or a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent for Western Blot, or a pSLP-76 ELISA kit

  • Procedure:

    • Seed Jurkat cells or PBMCs in 96-well plates.

    • Pre-incubate the cells with serial dilutions of the HPK1 inhibitors or DMSO (vehicle control) for 1-2 hours.[1]

    • Stimulate the T-cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 30 minutes).[10]

    • Lyse the cells and collect the lysates.

    • For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-pSLP-76 and total SLP-76 antibodies.

    • For ELISA: Use a commercial phospho-specific ELISA kit according to the manufacturer's instructions to quantify pSLP-76 levels.

  • Data Analysis: Quantify the pSLP-76 signal and normalize it to the total SLP-76 or loading control. Calculate the percent inhibition relative to the stimulated DMSO control and plot against the inhibitor concentration to determine the cellular IC50 value.

IL-2 Production Assay

This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation and subsequent production of cytokines like Interleukin-2 (IL-2).[1]

  • Objective: To assess the functional effect of the inhibitors on T-cell activation by measuring IL-2 secretion.

  • Materials:

    • Primary human PBMCs or isolated T-cells[11]

    • Cell culture medium

    • Test inhibitors

    • T-cell activators: anti-CD3 and anti-CD28 antibodies[11]

    • Human IL-2 ELISA Kit[11]

  • Procedure:

    • Isolate and plate PBMCs or T-cells in 96-well plates.

    • Pre-incubate the cells with the HPK1 inhibitors for 1-2 hours.[11]

    • Stimulate the cells with anti-CD3/CD28 antibodies.[11]

    • Incubate for 24-48 hours to allow for cytokine production.[1]

    • Collect the cell culture supernatant by centrifugation.[11]

    • Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[11]

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

By performing these experiments in parallel with this compound and a structurally distinct inhibitor like BGB-15025, researchers can confidently validate the on-target effects of this compound and ensure the robustness of their scientific findings. Consistent results across structurally diverse inhibitors provide strong evidence that the observed biological effects are a consequence of HPK1 inhibition.

References

The Synergistic Power of HPK1 Inhibition with Checkpoint Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is rapidly evolving, with a focus on overcoming resistance to established treatments like checkpoint inhibitors. A promising strategy that has gained significant traction is the combination of immune checkpoint inhibitors (ICIs) with small molecule inhibitors targeting intracellular negative regulators of T-cell activation. Among these, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a key target. This guide provides a comprehensive comparison of the synergistic effects observed when combining HPK1 inhibitors, with a focus on the principles and data applicable to compounds like Hpk1-IN-52, with checkpoint inhibitors.

While publicly available data specifically for "this compound" is limited, this guide will utilize data from other well-characterized, potent, and selective HPK1 inhibitors to illustrate the therapeutic potential and mechanistic rationale of this combination approach.

Mechanism of Action: A Two-Pronged Assault on Cancer

HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 becomes activated and phosphorylates key downstream signaling molecules, such as SLP-76, leading to a dampening of T-cell activation, proliferation, and cytokine production.[2][3] This function serves as an intracellular checkpoint to maintain immune homeostasis.[1]

However, in the context of cancer, this negative regulation can be co-opted by tumors to evade immune destruction.[1] By inhibiting HPK1, the brakes on T-cell activation are released, leading to a more robust and sustained anti-tumor immune response.[3][4]

Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the interaction between the PD-1 receptor on T-cells and its ligand PD-L1 on tumor cells, a primary mechanism of tumor-induced immune suppression.[3]

The combination of an HPK1 inhibitor with a checkpoint inhibitor creates a powerful synergy. The HPK1 inhibitor enhances the intrinsic activation of T-cells, while the checkpoint inhibitor prevents the tumor from deactivating these newly invigorated T-cells.[3] Preclinical evidence suggests that HPK1 inhibition may even increase PD-1 expression on T-cells, potentially priming them for a more potent response to PD-1 blockade.[3][5]

cluster_TCell T-Cell cluster_Tumor Tumor Cell TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Inhibition) Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->Activation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds PD1->Activation Inhibits Hpk1_Inhibitor This compound (HPK1 Inhibitor) Hpk1_Inhibitor->HPK1 Inhibits Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->PD1 Blocks Binding

Synergistic mechanism of HPK1 and checkpoint inhibitors.

Comparative Preclinical and Clinical Data

Numerous preclinical studies and emerging clinical trials have demonstrated the superior efficacy of combining an HPK1 inhibitor with a checkpoint inhibitor compared to either agent alone.[3]

Preclinical In Vivo Performance

Syngeneic mouse tumor models are a cornerstone for evaluating the anti-tumor efficacy and synergy of novel cancer immunotherapies.

HPK1 InhibitorCheckpoint InhibitorTumor ModelKey Findings
BGB-15025 Tislelizumab (anti-PD-1)Various Syngeneic ModelsEnhanced T-cell activation and anti-tumor efficacy with the combination therapy.[6]
NDI-101150 Pembrolizumab (anti-PD-1)Solid Tumor ModelsDemonstrated increased CD8+ T-cell infiltration and anti-tumor immune responses in preclinical models.[5]
CFI-402411 Pembrolizumab (anti-PD-1)Advanced Solid MalignanciesPreclinical investigations showed immune system stimulation and relief of T-cell inhibition.[6]
Generic HPK1 Inhibitor Anti-PD-L1 AntibodyLow Antigenicity Tumor ModelCombination significantly suppressed tumor growth where anti-PD-L1 monotherapy was ineffective.[7]
Clinical Trial Data

Several HPK1 inhibitors are currently under investigation in Phase 1/2 clinical trials, both as monotherapy and in combination with checkpoint inhibitors.[8]

HPK1 InhibitorCheckpoint InhibitorPhaseIndicationReported Efficacy (Combination)
BGB-15025 TislelizumabPhase 1Advanced Solid TumorsObjective Response Rate (ORR): 18.4%; Disease Control Rate (DCR): 57.1%.[5]
NDI-101150 PembrolizumabPhase 1/2Advanced Solid TumorsCombination cohorts are ongoing; early efficacy observed in renal cell carcinoma.[5]
CFI-402411 PembrolizumabPhase 1/2Advanced Solid MalignanciesEnrolling patients for combination therapy.[5]
GRC 54276 Anti-PD-1/PD-L1Phase 1/2Advanced Solid Tumors and LymphomasCurrently being evaluated in combination.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between HPK1 inhibitors and checkpoint inhibitors.

In Vitro T-Cell Activation Assay

Objective: To determine the effect of an HPK1 inhibitor on T-cell activation and cytokine production, alone and in combination with a checkpoint inhibitor.

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) or purified CD8+ T-cells from healthy donors.

  • Cell Culture: Culture the isolated cells in appropriate media.

  • Treatment: Treat the cells with the HPK1 inhibitor (e.g., this compound) at various concentrations, a checkpoint inhibitor (e.g., anti-PD-1 antibody), or a combination of both. A vehicle control (e.g., DMSO) should also be included.

  • Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis:

    • Cytokine Production: Measure the concentration of cytokines such as IFN-γ and IL-2 in the culture supernatant using ELISA or a multiplex bead array.

    • Proliferation: Assess T-cell proliferation using methods like CFSE dilution assay or BrdU incorporation measured by flow cytometry.

    • Activation Markers: Analyze the expression of T-cell activation markers (e.g., CD69, CD25) by flow cytometry.

cluster_workflow In Vitro T-Cell Activation Workflow start Isolate PBMCs/ T-Cells culture Culture Cells start->culture treat Treat with: - HPK1 Inhibitor - Checkpoint Inhibitor - Combination - Vehicle Control culture->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate incubate Incubate 48-72h stimulate->incubate analyze Analyze: - Cytokine Production (ELISA) - Proliferation (Flow Cytometry) - Activation Markers (Flow Cytometry) incubate->analyze

Workflow for in vitro T-cell activation assay.
In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of an HPK1 inhibitor in combination with a checkpoint inhibitor.

Methodology:

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line.

  • Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups:

    • Vehicle Control

    • HPK1 Inhibitor (e.g., this compound) administered orally

    • Checkpoint Inhibitor (e.g., anti-PD-1 antibody) administered intraperitoneally

    • Combination of HPK1 Inhibitor and Checkpoint Inhibitor

  • Treatment Administration: Administer treatments according to a predefined schedule.

  • Efficacy Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a humane endpoint. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.

Conclusion

The combination of HPK1 inhibitors with checkpoint inhibitors represents a highly promising and rational therapeutic strategy in immuno-oncology.[3][10] Preclinical and early clinical data for several HPK1 inhibitors strongly support the synergistic potential of this approach, leading to enhanced anti-tumor immunity and improved efficacy.[5][11] By targeting a key intracellular negative regulator of T-cell function, HPK1 inhibitors have the potential to significantly amplify the therapeutic benefits of established checkpoint blockade therapies. Further clinical investigation is warranted to fully realize the potential of this combination approach for patients with cancer.

References

Enhancing CAR-T Cell Efficacy: A Comparative Guide to HPK1 Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, challenges such as T-cell exhaustion and the immunosuppressive tumor microenvironment can limit its efficacy, particularly in solid tumors. A promising strategy to overcome these hurdles is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. This guide provides a comparative overview of different approaches to HPK1 inhibition in combination with CAR-T cell therapy, focusing on preclinical and clinical data for various small molecule inhibitors and genetic modification strategies.

While direct preclinical or clinical data on the combination of the specific inhibitor Hpk1-IN-52 with CAR-T cell therapy is not publicly available, this guide will leverage available information on its preclinical activity and compare it with alternative, more extensively studied HPK1 inhibitors and genetic approaches that have been investigated in the context of CAR-T cell therapy.

The Rationale for HPK1 Inhibition in CAR-T Cell Therapy

HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and subsequent T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, the goal is to unleash a more potent and persistent anti-tumor response from CAR-T cells. Preclinical and emerging clinical data suggest that HPK1 inhibition can lead to:

  • Enhanced CAR-T Cell Proliferation and Cytokine Production: Increased secretion of key effector cytokines like IL-2 and IFN-γ.

  • Reduced T-Cell Exhaustion: Overcoming the dysfunctional state T-cells can enter after prolonged antigen exposure.

  • Improved Tumor Control: Leading to better tumor growth inhibition in preclinical models.

  • Potential for Improved Safety: Preclinical data suggests that decreasing HPK1 expression may not lead to higher-grade Cytokine Release Syndrome (CRS)[1].

Comparative Analysis of HPK1 Inhibition Strategies

This section compares various pharmacological and genetic approaches to HPK1 inhibition for enhancing CAR-T cell therapy.

Pharmacological Inhibition of HPK1

Small molecule inhibitors offer a transient and controllable method of targeting HPK1. Below is a comparison of several HPK1 inhibitors, including the available data for this compound.

InhibitorTargetIC50Preclinical/Clinical StageKey Findings in Combination with T-Cell Based Therapies
This compound HPK110.4 nMPreclinicalIn combination with an anti-PD-1 antibody in a CT26 syngeneic tumor mouse model, demonstrated a tumor growth inhibition (TGI) of 95%[2]. No direct data with CAR-T cells is publicly available.
BGB-15025 HPK11.04 nMPhase 1 Clinical Trial (NCT04649385)In preclinical models, demonstrated a combination effect with an anti-PD-1 antibody in CT26 and EMT-6 syngeneic tumor models[3][4]. Clinical trial is evaluating it as a single agent and in combination with an anti-PD-1 antibody[5][6].
NDI-101150 HPK1<1 nM (inferred)Phase 1/2 Clinical Trial (NCT05128487)Preclinically, shows robust tumor growth inhibition in diverse syngeneic models and enhances T-cell activation in vitro[7]. In a Phase 1/2 trial, demonstrated clinical activity in patients with advanced solid tumors, including those who have progressed on anti-PD-1 therapy[8].
CFI-402411 HPK1Potent (exact IC50 not specified)Phase 1 Clinical Trial (TWT-101)Preclinically shown to have immune-activating effects[9]. The clinical trial is evaluating its safety and efficacy as a single agent and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors[10][11].
Genetic Inhibition of HPK1 in CAR-T Cells

Directly modifying CAR-T cells to have reduced HPK1 expression offers a persistent and targeted approach.

StrategyMethodPreclinical/Clinical StageKey Findings
Decreased HPK1 Expression (XYF19 CAR-T cells) Not specified (likely shRNA or CRISPR)Phase 1 Clinical Trial (NCT04037566)In a clinical trial for adult relapsed/refractory B-cell acute lymphoblastic leukemia (r/r B-ALL), XYF19 CAR-T cells showed a complete remission (CR) or CR with incomplete count recovery (CRi) rate of 72.7% (8 out of 11 patients). Notably, no grade 3 or higher CRS and no neurotoxicity were observed[1].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these therapies, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_HPK1 HPK1 Negative Regulation cluster_Inhibition Therapeutic Intervention TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 activates PLCg1 PLCγ1 Activation SLP76->PLCg1 HPK1 HPK1 Downstream Downstream Signaling (e.g., NF-κB, AP-1) PLCg1->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation leads to Degradation->PLCg1 inhibits HPK1_Inhibitor HPK1 Inhibitor (e.g., this compound) HPK1_Inhibitor->HPK1 inhibits

HPK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation T_Cell_Isolation Isolate T-Cells from PBMCs CAR_Transduction CAR Transduction T_Cell_Isolation->CAR_Transduction HPK1i_Treatment Treat with HPK1 Inhibitor CAR_Transduction->HPK1i_Treatment Co_culture Co-culture with Tumor Cells HPK1i_Treatment->Co_culture Assays Functional Assays: - Cytotoxicity - Cytokine Release - Proliferation Co_culture->Assays Tumor_Implantation Implant Tumor Cells in Mice CAR_T_Infusion Infuse CAR-T Cells (± HPK1 Inhibitor) Tumor_Implantation->CAR_T_Infusion Tumor_Monitoring Monitor Tumor Growth (e.g., Bioluminescence) CAR_T_Infusion->Tumor_Monitoring Analysis Analyze: - Survival - T-Cell Persistence - Immune Cell Infiltration Tumor_Monitoring->Analysis

General Experimental Workflow for Preclinical Evaluation.

Detailed Experimental Protocols

Detailed protocols are crucial for reproducing and building upon existing research. Below are summaries of key experimental methodologies cited in the literature for evaluating HPK1 inhibitor and CAR-T cell combinations.

In Vitro T-Cell Activation and Cytotoxicity Assay
  • Objective: To assess the ability of HPK1 inhibition to enhance CAR-T cell-mediated killing of tumor cells and cytokine production.

  • Methodology:

    • Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs). Transduce T-cells with a lentiviral vector encoding the desired CAR construct. Culture and expand CAR-T cells. Target tumor cells (e.g., CD19-expressing leukemia or lymphoma cell lines) are also cultured.

    • Co-culture: Co-culture CAR-T cells with target tumor cells at various effector-to-target (E:T) ratios.

    • Treatment: Add the HPK1 inhibitor (e.g., this compound) at a range of concentrations to the co-culture. A vehicle control (e.g., DMSO) is also included.

    • Cytotoxicity Assessment: After a defined incubation period (e.g., 24-72 hours), assess tumor cell viability using methods such as:

      • Chromium-51 release assay: A traditional method measuring the release of radioactive chromium from lysed target cells.

      • Luciferase-based assay: If target cells are engineered to express luciferase, cell lysis is measured by the decrease in luminescence.

      • Flow cytometry-based assay: Using viability dyes to distinguish live from dead target cells.

    • Cytokine Measurement: Collect supernatants from the co-culture and measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) using ELISA or multiplex bead assays.

    • Proliferation Assay: Label CAR-T cells with a proliferation dye (e.g., CFSE) before co-culture and measure dye dilution by flow cytometry after several days to assess cell division.

In Vivo Syngeneic Mouse Model for Efficacy Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of the combination of an HPK1 inhibitor and CAR-T cell therapy.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NSG mice) that can accept human tumor xenografts and human T-cells.

    • Tumor Engraftment: Subcutaneously or intravenously inject a human tumor cell line that expresses the target antigen for the CAR-T cells. Allow tumors to establish to a palpable size or for the disease to engraft.

    • Treatment Groups: Randomize mice into treatment groups:

      • Vehicle control

      • CAR-T cells alone

      • HPK1 inhibitor alone

      • CAR-T cells + HPK1 inhibitor

    • Dosing: Administer the HPK1 inhibitor orally or via intraperitoneal injection according to a predetermined schedule. Infuse CAR-T cells intravenously.

    • Efficacy Readouts:

      • Tumor Growth: Measure tumor volume regularly with calipers (for solid tumors) or monitor disease burden using bioluminescence imaging if tumor cells express luciferase.

      • Survival: Monitor mice for survival over an extended period.

    • Pharmacodynamic and Immune Monitoring: At the end of the study or at intermediate time points, collect tumors and spleens to analyze:

      • T-cell infiltration: Use immunohistochemistry or flow cytometry to quantify the number of CAR-T cells and other immune cells within the tumor.

      • T-cell phenotype: Analyze the expression of activation and exhaustion markers on tumor-infiltrating CAR-T cells.

      • Cytokine levels: Measure cytokine concentrations in the tumor microenvironment or serum.

Conclusion

The inhibition of HPK1 presents a compelling strategy to enhance the efficacy of CAR-T cell therapy by augmenting T-cell activation and overcoming immunosuppression. While direct evidence for the combination of this compound with CAR-T cells is currently lacking in public literature, the broader landscape of HPK1 inhibitors and genetic knockdown strategies shows significant promise. The preclinical and emerging clinical data for compounds like BGB-15025 and NDI-101150, as well as the impressive safety and efficacy profile of CAR-T cells with decreased HPK1 expression, strongly support the continued investigation of this therapeutic approach. Further preclinical studies are warranted to directly assess the potential synergy of this compound with various CAR-T cell constructs against a range of hematological and solid tumors.

References

Orthogonal Assays to Confirm Hpk1-IN-52 Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of Hpk1-IN-52, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to the limited publicly available data for this compound, this guide utilizes data from its close analog, Hpk1-IN-55 , and other well-characterized HPK1 inhibitors such as Compound K and A-745 to illustrate the application and data output of key orthogonal validation methods.

HPK1 (also known as MAP4K1) is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Orthogonal validation, using multiple independent assays, is crucial to rigorously confirm that a compound's activity is due to on-target inhibition and to understand its selectivity profile.

Comparative Performance Data

To objectively assess the performance of this compound (represented by Hpk1-IN-55) and its alternatives, their inhibitory activities are summarized below.

InhibitorTargetBiochemical IC50Cellular pSLP-76 (Ser376) IC50Cellular IL-2 Production EC50Cellular IFN-γ Production EC50Kinase Selectivity (vs. other MAP4Ks)
Hpk1-IN-55 HPK1<0.51 nM[1][2]Not Publicly Available43.3 nM (human PBMCs)[1][2]49.2 nM (human pan T cells)[1][2]>637-fold vs. GCK-like kinase[1]
Compound K HPK12.6 nM[3][4]Not Publicly AvailableNot Publicly AvailableNot Publicly Available>50-fold vs. other MAP4K family members[3][4]
A-745 HPK14 nM[1]Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableExcellent cellular selectivity[5]
Sunitinib Multi-kinase~15 nM (for HPK1)[6]Not ApplicableNot ApplicableNot ApplicableBroad (inhibits multiple receptor tyrosine kinases)[6]

HPK1 Signaling Pathway and Point of Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76, leading to the attenuation of downstream signaling and T-cell activation. This compound and other HPK1 inhibitors act by blocking the kinase activity of HPK1, thereby preventing this negative feedback and enhancing T-cell responses.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 activates CD3 CD3 CD28 CD28 PLCg1 PLCγ1 activation IL2 IL-2 Production PLCg1->IL2 ERK ERK activation ERK->IL2 SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->PLCg1 SLP76->ERK Degradation SLP-76 Degradation pSLP76->Degradation leads to Inhibitor This compound Inhibitor->HPK1

HPK1 Signaling Pathway and Inhibition by this compound.

Orthogonal Assays for Target Validation

To confirm that this compound's effects are due to direct engagement of HPK1, a series of orthogonal assays should be employed. These assays rely on different principles to measure target binding and downstream functional consequences.

Orthogonal_Assays_Workflow cluster_biochemical Biochemical & Cellular Assays cluster_orthogonal Orthogonal Target Validation Biochemical Biochemical Assay (e.g., ADP-Glo) CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement Biochemical->CETSA pSLP76 Cellular pSLP-76 Assay (Western Blot / ELISA) pSLP76->CETSA Cytokine Cytokine Secretion (IL-2, IFN-γ ELISA) Cytokine->CETSA Kinobeads Kinobeads Affinity Profiling Selectivity CETSA->Kinobeads Phospho Phosphoproteomics Pathway Analysis Kinobeads->Phospho Hpk1_IN_52 This compound Hpk1_IN_52->Biochemical Hpk1_IN_52->pSLP76 Hpk1_IN_52->Cytokine Hpk1_IN_52->CETSA Hpk1_IN_52->Kinobeads Hpk1_IN_52->Phospho

Workflow of Orthogonal Assays for this compound Validation.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct target engagement in a cellular environment. It relies on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This increased stability results in less protein denaturation and aggregation upon heating.

Expected Outcome for this compound: Treatment of cells with this compound should lead to a rightward shift in the melting curve of the HPK1 protein, indicating stabilization and direct binding.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T-cells) to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble HPK1 at each temperature point by Western blotting using an anti-HPK1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble HPK1 against the temperature to generate melting curves. Determine the shift in the melting temperature (Tm) in the presence of this compound.

Kinobeads Affinity Profiling

Principle: This chemical proteomics approach assesses the selectivity of a kinase inhibitor across a large portion of the kinome. It involves a competition experiment where the inhibitor in a cell lysate competes with a mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") for binding to kinases. The proteins that are competed off the beads by the test compound are then identified and quantified by mass spectrometry.

Expected Outcome for this compound: A kinobeads experiment with this compound is expected to show a high degree of competition for HPK1 binding to the beads, confirming it as a primary target. The assay will also reveal other kinases that bind to this compound, providing a comprehensive off-target profile. For a selective inhibitor, competition for other kinases should be significantly lower than for HPK1.

Experimental Protocol:

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue with a high abundance of kinases.

  • Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) to allow the inhibitor to bind to its targets.

  • Kinobeads Incubation: Add the kinobeads slurry to the inhibitor-treated lysates and incubate to allow kinases not bound by this compound to bind to the beads.

  • Bead Washing and Protein Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin), and label them with isobaric tags (e.g., TMT) if quantitative comparison between different inhibitor concentrations is desired.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Analyze the mass spectrometry data to identify the kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound. This provides a profile of the on- and off-targets of the inhibitor.

Quantitative Phosphoproteomics

Principle: This unbiased approach identifies changes in the phosphorylation status of thousands of proteins in response to inhibitor treatment. By inhibiting HPK1, the phosphorylation of its direct and indirect substrates will be altered. This provides a global view of the signaling pathways affected by the inhibitor, confirming its mechanism of action and potentially identifying novel downstream effects.

Expected Outcome for this compound: Treatment of activated T-cells with this compound should lead to a significant decrease in the phosphorylation of SLP-76 at Serine 376, the primary substrate of HPK1. Additionally, changes in the phosphorylation of other proteins in the TCR signaling pathway and related pathways are expected, providing a detailed fingerprint of the inhibitor's cellular activity.

Experimental Protocol:

  • Cell Culture, Treatment, and Stimulation: Culture primary T-cells or a T-cell line (e.g., Jurkat) and treat with this compound or vehicle control. Stimulate the T-cells (e.g., with anti-CD3/CD28 antibodies) to activate the TCR signaling pathway.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using methods such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphosites and quantify their abundance. For quantitative analysis, stable isotope labeling (e.g., SILAC or TMT) can be used.

  • Data Analysis: Analyze the mass spectrometry data to identify phosphosites that show significant changes in abundance upon treatment with this compound. Perform bioinformatics analysis to identify the signaling pathways that are most affected.

By employing these orthogonal assays, researchers can build a robust body of evidence to confirm the on-target mechanism of action of this compound, characterize its selectivity, and understand its impact on cellular signaling pathways. This comprehensive approach is essential for the confident progression of kinase inhibitors in drug development pipelines.

References

Head-to-Head Comparison: Hpk1-IN-52 vs. a PROTAC Degrader for HPK1-Targeted Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its role in dampening anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy.[3][4] Two distinct therapeutic strategies have arisen to counteract HPK1's immunosuppressive function: small molecule inhibition and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).

This guide provides a head-to-head comparison of a representative HPK1 inhibitor, Hpk1-IN-52, and a potent HPK1 PROTAC degrader, exemplified by compounds from recent preclinical studies. We present a comprehensive analysis of their mechanisms of action, biochemical and cellular potencies, and in vivo anti-tumor efficacy, supported by experimental data and detailed protocols.

At a Glance: this compound vs. HPK1 PROTAC Degrader

FeatureThis compound (Inhibitor)HPK1 PROTAC Degrader
Mechanism of Action Occupies the ATP-binding pocket, inhibiting kinase activity.Induces proximity between HPK1 and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of HPK1.
Target Modulation Reversible inhibition of HPK1's catalytic function.Elimination of the entire HPK1 protein, including its scaffolding function.
Cellular Potency Potent inhibition of HPK1 kinase activity (IC50 in the low nanomolar range).Potent and sustained degradation of HPK1 protein (DC50 in the low nanomolar range with high Dmax).
Potential Advantages Well-established modality with predictable pharmacokinetics.Overcomes potential resistance from kinase domain mutations; addresses non-catalytic scaffolding functions of HPK1; potential for more sustained pathway modulation.
Potential Liabilities Potential for off-target kinase inhibition; kinase-independent scaffolding functions of HPK1 remain.More complex pharmacology and potential for off-target degradation ("hook effect").

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and representative HPK1 PROTAC degraders. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Potency

CompoundTypeTargetAssayPotencyReference
This compoundInhibitorHPK1Kinase AssayIC50: 10.4 nM[5][6][7]
Compound 10mPROTACHPK1DegradationDC50: 5.0 ± 0.9 nM, Dmax: ≥ 99%[8][9][10]
PROTAC Degrader-1PROTACHPK1DegradationDC50: 1.8 nM[11]
DD205-291PROTACHPK1Degradation-[12]

Table 2: In Vivo Anti-Tumor Efficacy

CompoundTypeMouse ModelDosingTumor Growth Inhibition (TGI)Combination BenefitReference
This compoundInhibitorCT26 Syngeneic30 mg/kg, p.o., BID42% (monotherapy)95% (with anti-PD-1)Insilico Medicine Press Release
Compound 10mPROTACMC38 Syngeneic3 mg/kg, p.o., QODSuperior to inhibitorEnhanced with anti-PD-1[8][9][10]
PROTAC DegraderPROTACColonic Syngeneic30 mg/kg>80% (monotherapy)50% complete response (with anti-PD-1)[13]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor, occupying the ATP-binding site of HPK1 and preventing the phosphorylation of its downstream substrates, most notably the adaptor protein SLP-76.[3][14] This inhibition of SLP-76 phosphorylation at Serine 376 prevents the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell activation.

In contrast, HPK1 PROTAC degraders utilize a different mechanism. These bifunctional molecules simultaneously bind to HPK1 and an E3 ubiquitin ligase (e.g., Cereblon), forming a ternary complex.[8][9] This induced proximity facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[9][13] This approach not only ablates the kinase activity but also eliminates the entire protein, including its potential kinase-independent scaffolding functions, which may also contribute to immune suppression.[6][15]

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_HPK1 HPK1 Negative Regulation TCR TCR Engagement Lck Lck/ZAP70 TCR->Lck HPK1 HPK1 SLP76_complex SLP76-Gads-LAT Complex Lck->SLP76_complex Lck->HPK1 Activation PLCg1 PLCγ1 Activation SLP76_complex->PLCg1 pSLP76 p-SLP76 (Ser376) SLP76_complex->pSLP76 ERK ERK Activation PLCg1->ERK T_cell_activation T-Cell Activation (Cytokine Release, Proliferation) ERK->T_cell_activation HPK1->SLP76_complex Phosphorylation Ub_degradation 14-3-3 Binding & Ubiquitin-Proteasome Degradation pSLP76->Ub_degradation

Diagram 1: Simplified HPK1 signaling pathway in T-cell activation.

Mechanisms_of_Action cluster_inhibitor This compound (Inhibitor) cluster_protac HPK1 PROTAC Degrader Hpk1_IN_52 This compound HPK1_inhibitor HPK1 Hpk1_IN_52->HPK1_inhibitor Binds to ATP pocket SLP76_inhibitor SLP76 HPK1_inhibitor->SLP76_inhibitor Inhibits Phosphorylation ATP ATP ATP->HPK1_inhibitor pSLP76_inhibitor p-SLP76 SLP76_inhibitor->pSLP76_inhibitor PROTAC PROTAC HPK1_protac HPK1 PROTAC->HPK1_protac E3_ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_ligase Ternary_complex Ternary Complex HPK1_protac->Ternary_complex Proteasome Proteasome HPK1_protac->Proteasome E3_ligase->Ternary_complex Ub Ubiquitin Ternary_complex->Ub Ubiquitination Ub->HPK1_protac Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 cellular_assay Cellular Assay (e.g., Western Blot) Determine DC50/Dmax biochemical_assay->cellular_assay functional_assay Functional Assay (e.g., Cytokine Release) Assess T-Cell Activation cellular_assay->functional_assay pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies functional_assay->pk_pd Lead Candidate Selection efficacy_study Syngeneic Mouse Model Efficacy Study (TGI) pk_pd->efficacy_study combo_study Combination Study (e.g., with anti-PD-1) efficacy_study->combo_study

References

Comparative Efficacy of HPK1 Inhibitors: A Statistical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, supported by experimental data. HPK1, a serine/threonine kinase also known as MAP4K1, is a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2][3][4] Its role in dampening anti-tumor immune responses has positioned it as a compelling target for cancer immunotherapy.[1][2][5] The inhibition of HPK1 is expected to enhance T-cell activation, increase cytokine production, and subsequently improve tumor cell eradication.[1][5] This document summarizes key preclinical and clinical data, details common experimental protocols, and visualizes the underlying biological and experimental processes.

Mechanism of Action: Disrupting the Negative Feedback Loop

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream signaling molecules, most notably the adaptor protein SLP-76 at serine 376.[4][6][7] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the disassembly of the TCR signaling complex and attenuates T-cell activation, proliferation, and cytokine production.[3][5][6][8] HPK1 inhibitors block the kinase activity of HPK1, preventing this negative feedback and thereby sustaining TCR signaling and augmenting the anti-tumor immune response.[5][6]

HPK1_Signaling_Pathway cluster_TCell T-Cell Cytoplasm TCR TCR Engagement SLP76_inactive SLP-76 TCR->SLP76_inactive Activates HPK1_active HPK1 (Active) TCR->HPK1_active Activates pSLP76 p-SLP-76 (Ser376) Response T-Cell Activation (IL-2, IFN-γ Production) SLP76_inactive->Response HPK1_active->SLP76_inactive Phosphorylates Ub_Deg Signal Termination (Ubiquitination & Degradation) pSLP76->Ub_Deg Leads to Inhibitor HPK1 Inhibitor Inhibitor->HPK1_active Blocks

Caption: HPK1 signaling pathway in T-cell activation and its inhibition.

Comparative Performance of HPK1 Inhibitors

The landscape of HPK1 inhibitors is rapidly expanding, with numerous compounds in preclinical and clinical development.[9][10][11] Below is a summary of quantitative data for several well-characterized inhibitors. Direct comparison should be approached with caution due to variations in experimental conditions across studies.

Table 1: In Vitro and Cellular Potency of Preclinical HPK1 Inhibitors
Compound Name/IdentifierTargetAssay TypePotency (IC50/Ki/EC50)Cell Line / SystemReference
Hpk1-IN-25HPK1Enzymatic IC50129 nMRecombinant Enzyme[5]
Hpk1-IN-33HPK1Biochemical Ki1.7 nMRecombinant Enzyme[6]
Hpk1-IN-33HPK1IL-2 Production EC50286 nMJurkat T-cells[6]
ZYF0033 (HPK1-IN-22)HPK1Biochemical IC50< 10 nMRecombinant Enzyme[6]
A-745HPK1Cellular Kinase BindingSelective at relevant concentrationsIn vitro immune cells[12]
ISR-05HPK1Kinase Inhibition IC5024.2 µMRecombinant Enzyme[13][14]
ISR-03HPK1Kinase Inhibition IC5043.9 µMRecombinant Enzyme[13][14]
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors
Compound Name/IdentifierTumor ModelDosing & AdministrationTreatment GroupTumor Growth Inhibition (TGI)Key FindingsReference
Insilico Medicine InhibitorCT26 Colon Carcinoma30 mg/kg p.o. BIDMonotherapy42%Significant anti-tumor activity as a single agent.[15]
Insilico Medicine InhibitorCT26 Colon Carcinoma30 mg/kg p.o. BIDCombination with anti-PD-195%Synergistic effect observed with checkpoint blockade.[11][15]
ZYF0033 (HPK1-IN-22)4T-1 Syngeneic ModelNot ReportedMonotherapyInhibits tumor growthIncreased intratumoral infiltration of DCs, NK cells, and CD8+ T cells.[6]
Table 3: Clinical Trial Efficacy of HPK1 Inhibitors
Compound Name/IdentifierPhaseTumor TypesTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
BGB-15025Phase 1Advanced Solid TumorsMonotherapy (n=60)0%35.0%[16][17]
BGB-15025Phase 1Advanced Solid TumorsCombination with Tislelizumab (n=49)18.4%57.1%[16][17]
NDI-101150Phase 1/2ccRCC, Pancreatic, EndometrialMonotherapy (n=24)1 Complete Response (ccRCC)16.7% Clinical Benefit (CR + SD ≥6mo)[16][18]

Experimental Protocols

Reproducibility and accurate interpretation of efficacy data rely on standardized and detailed methodologies. The following sections describe common protocols for evaluating HPK1 inhibitors.

Experimental_Workflow cluster_cellular Key Cellular Readouts A 1. In Vitro Kinase Assay B 2. Cellular Assays A->B C 3. In Vivo Efficacy Studies B->C D 4. Pharmacodynamic Analysis C->D B1 pSLP-76 Inhibition B2 Cytokine Production (IL-2)

Caption: General experimental workflow for preclinical evaluation of an HPK1 inhibitor.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory activity and potency (IC50) of a compound against the HPK1 enzyme.[1]

  • Methodology:

    • Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a fluorescently labeled peptide), and ATP are prepared in a kinase buffer.[1][19]

    • Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.

    • Reaction: The inhibitor or vehicle (DMSO) is added to a multi-well plate, followed by the HPK1 enzyme. The kinase reaction is initiated by adding the ATP/substrate mixture.[19]

    • Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[19]

    • Detection: The reaction is stopped, and kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production via a luminescent signal.[19]

    • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the data are fitted to a four-parameter logistic curve to calculate the IC50 value.[19]

Cellular Phospho-SLP-76 (pSLP-76) Assay
  • Objective: To measure the inhibitor's ability to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[1]

  • Methodology:

    • Cell Culture: A relevant T-cell line (e.g., Jurkat) or primary human T-cells are cultured and plated.[1]

    • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor for a set period (e.g., 2 hours).[1][7]

    • Stimulation: T-cell receptor signaling is activated using anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes).[1][7][15]

    • Lysis & Detection: Cells are lysed to collect protein extracts.[1] The levels of phosphorylated SLP-76 (at Ser376) are measured by quantitative methods such as ELISA, Western blot, or phospho-flow cytometry.[1][7]

    • Data Analysis: EC50 values are determined from the dose-response curve of pSLP-76 inhibition.[1]

In Vivo Syngeneic Mouse Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.[1]

  • Methodology:

    • Tumor Implantation: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., MC38 or CT26 colon adenocarcinoma).[1][19]

    • Randomization: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1 antibody, combination therapy).[1]

    • Treatment Administration: The HPK1 inhibitor is typically administered orally (p.o.) on a daily or twice-daily schedule.[2][15] Checkpoint inhibitors are often given via intraperitoneal (i.p.) injection.[2][15][19]

    • Monitoring: Tumor growth is monitored regularly by caliper measurements, and animal body weight is recorded as a measure of toxicity.[1][19]

    • Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated for each group relative to the vehicle control.[1] Tumors and spleens may be harvested for pharmacodynamic analysis, such as quantifying immune cell infiltration (e.g., CD8+ T cells) by flow cytometry.[2]

Conclusion

The preclinical and emerging clinical data for HPK1 inhibitors are highly promising, demonstrating their potential as a novel class of immuno-oncology agents.[1][20] By blocking a key negative regulatory checkpoint within T-cells, these inhibitors can enhance anti-tumor immunity.[5][12] Data consistently show significant tumor growth inhibition in preclinical models, an effect that is often synergistic when combined with checkpoint inhibitors like anti-PD-1 antibodies.[1][15] Several candidates, including BGB-15025 and NDI-101150, are now in clinical trials, and early results support their continued development.[16][17][18][21] A thorough preclinical assessment, utilizing the robust experimental protocols detailed in this guide, is essential for the successful translation of these promising agents into effective cancer therapies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Hpk1-IN-52

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of potent small-molecule inhibitors like Hpk1-IN-52 are paramount for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes risks to personnel and prevents the release of biologically active compounds into the ecosystem. This guide provides essential, step-by-step instructions for the safe disposal of this compound, drawing upon best practices for potent kinase inhibitors.

Hazard and Safety Information

Key Safety and Disposal Recommendations:

ParameterGuidelineSource
Primary Hazards Harmful if swallowed; Very toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE) Safety glasses with side shields, lab coat, and chemical-resistant gloves (e.g., nitrile).[1][3][4][5]
Environmental Release Avoid release to the environment. Do not dispose of down the drain or in regular trash.[1][5]
Disposal Route Dispose of contents/container to an approved waste disposal plant.[1]
Waste Segregation Collect solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[1][6]General Laboratory Best Practices
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]General Laboratory Best Practices

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol details the necessary steps for the safe disposal of solid and liquid waste containing this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][3][5]

  • Designate a specific area for waste accumulation, away from general laboratory traffic.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as empty vials, weighing paper, pipette tips, and contaminated gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]

    • The container should be made of a compatible material like high-density polyethylene (B3416737) (HDPE).[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a separate, designated, and sealed hazardous waste container.[1][6]

    • Use a container compatible with the solvent used (e.g., a glass bottle for organic solvents).[2]

    • Do not mix with incompatible waste streams.[2]

3. Container Labeling:

  • Clearly label all hazardous waste containers with the following information:[1][2]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity or volume of waste

    • Any known hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment")

    • The date the waste was first added to the container

4. Storage of Waste:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][2]

  • Ensure containers are stored away from incompatible materials.[1]

5. Waste Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

  • Provide all necessary documentation regarding the waste contents as required by your institution.

6. Spill Cleanup:

  • In the event of a small spill, alert others in the area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in the designated solid hazardous waste container.[2][6]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[2][6]

Disposal Workflow

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection & Labeling cluster_3 Storage & Disposal A Experimentation with this compound B Solid Waste (e.g., pipette tips, gloves, vials) A->B generates C Liquid Waste (e.g., unused solutions, rinsates) A->C generates D Collect in Designated Solid Waste Container B->D E Collect in Designated Liquid Waste Container C->E F Label Container: 'Hazardous Waste' 'this compound' Hazards, Date D->F E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Contractor for Pickup G->H I Final Disposal at an Approved Facility H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Hpk1-IN-52

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hpk1-IN-52

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for the handling and disposal of this compound, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates that it be handled as potentially hazardous. The following recommendations are based on best practices for similar research-grade kinase inhibitors.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure. The required level of PPE varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, disposable or non-absorbent lab coat.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[2]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1][2] - Lab Coat: Standard laboratory coat.[1][2] - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and maintain the integrity of this compound.

Receiving and Storage
  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.[2]

  • Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]

Preparation of Stock Solutions
  • Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[2]

  • Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to prevent the generation of dust.[2]

  • Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.[2]

  • Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[2]

Experimental Use
  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Aseptic Techniques: When using the compound in cell culture or other sensitive experiments, adhere to standard aseptic techniques.

  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.[2]

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, weigh boats, and any other disposable materials that have come into contact with the compound.[2][3] Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.[2] Do not pour down the drain. [2][4]

  • Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Visual Workflow for Safe Handling

The following diagram outlines the key procedural steps for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal cluster_cleanup Final Steps A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Work in Fume Hood A->B C 3. Weigh Solid this compound B->C D 4. Prepare Stock Solution C->D E 5. Use in Experiment D->E F 6. Collect Solid Waste (Gloves, Tips, Vials) E->F Post-Experiment G 7. Collect Liquid Waste (Unused Solutions) E->G Post-Experiment H 8. Seal & Label Hazardous Waste Containers F->H G->H I 9. Dispose via EHS Office H->I J 10. Decontaminate Work Area I->J K 11. Remove PPE J->K L 12. Wash Hands Thoroughly K->L

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。